Product packaging for Nodaga-nhs(Cat. No.:CAS No. 1407166-70-4)

Nodaga-nhs

Cat. No.: B3238313
CAS No.: 1407166-70-4
M. Wt: 472.4 g/mol
InChI Key: KHYQZCZUWQXKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

NODAGA-NHS ester (CAS 1407166-70-4) is a bifunctional chelator essential for developing targeted radiopharmaceuticals and diagnostic imaging probes . This compound features a NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) moiety, which forms stable complexes with radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), paired with an N-hydroxysuccinimide (NHS) ester group for covalent conjugation . The primary research application of this compound ester is the radiolabeling of biomolecules for Positron Emission Tomography (PET) imaging . Its mechanism of action is twofold: first, the NHS ester group selectively reacts with primary amine groups (e.g., on lysine residues or the N-terminus of peptides and antibodies) to form a stable amide bond . This reliable bioconjugation links the chelator to a targeting molecule. Second, the NODAGA chelator firmly encapsulates radiometals, ensuring the stability of the complex in vivo for accurate imaging . This dual functionality enables researchers to create molecular conjugates that specifically target and visualize diseased tissues, such as tumors or specific receptor systems in the liver . In practice, this compound ester has been successfully used to radiolabel various entities, from small molecules like the fluorescent dye Alexa Fluor™ 594 to larger structures such as glycopeptides and nanoparticle-based cancer therapeutics . This versatility makes it a critical reagent in oncology, neurology, and drug development research. The product is provided as a solid powder and must be stored frozen (<0°C) under inert gas, protected from light and air . This product is for Research Use Only. It is not intended for diagnostic or therapeutic human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28N4O10 B3238313 Nodaga-nhs CAS No. 1407166-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O10/c24-14-2-3-15(25)23(14)33-18(30)4-1-13(19(31)32)22-9-7-20(11-16(26)27)5-6-21(8-10-22)12-17(28)29/h13H,1-12H2,(H,26,27)(H,28,29)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYQZCZUWQXKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)O)N2CCN(CCN(CC2)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1407166-70-4
Record name Nodaga-nhs
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1407166704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NODAGA-NHS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJA4R92MA7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to NODAGA-NHS: A Core Component in Modern Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

NODAGA-NHS is a bifunctional chelator that has become a cornerstone in the development of targeted radiopharmaceuticals for diagnostic imaging and therapeutic applications.[1] Its structure is meticulously designed to first covalently attach to a biological targeting molecule, such as a peptide or antibody, and then to securely encapsulate a diagnostic or therapeutic radioisotope. This guide provides a comprehensive overview of its chemical properties, scientific applications, and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

Core Chemical Properties and Structure

This compound, chemically known as 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid, is a derivative of the 1,4,7-triazacyclononane (NOTA) macrocycle.[1][2] It features two key components: the NODAGA (1,4,7-triazacyclononane, 1-glutaric acid-4,7-diacetic acid) moiety, which acts as the chelating agent for radiometals, and the N-hydroxysuccinimide (NHS) ester, a reactive group for conjugation to biomolecules.[1]

The NHS ester provides a highly efficient and specific reaction with primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine residue) under mild conditions to form a stable amide bond.[1][3] The NODAGA portion forms a stable complex with various radiometals, most notably Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), which are used in Positron Emission Tomography (PET) imaging.[1][4]

cluster_0 This compound Molecule Chelator NODAGA Core (1,4,7-triazacyclononane -diacetic acid) Linker Glutaric Acid Linker Chelator->Linker ReactiveGroup NHS Ester (N-hydroxysuccinimide) Linker->ReactiveGroup

Caption: Conceptual breakdown of the this compound bifunctional chelator.

The key physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₉H₂₈N₄O₁₀[2]
Molecular Weight 472.45 g/mol [2][5]
IUPAC Name 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid[2]
CAS Number 1407166-70-4[2]

Scientific Uses and Applications

The primary application of this compound is in the creation of targeted radiopharmaceuticals.[1] This involves a two-stage process: first, the conjugation of this compound to a targeting biomolecule, and second, the radiolabeling of the resulting conjugate with a suitable radioisotope.

The NHS ester of this compound reacts with primary amines on biomolecules like peptides and antibodies to form stable amide bonds.[1][3] This conjugation is a critical step in creating a precursor for the final radiopharmaceutical.[1] The reaction is typically performed in amine-free buffers at a slightly alkaline pH to ensure the target amine is deprotonated and thus nucleophilic.

Mol1 Biomolecule-NH₂ (e.g., Peptide, Antibody) Product NODAGA-Biomolecule Conjugate (Stable Amide Bond) Mol1->Product Mol2 This compound Mol2->Product Byproduct NHS Byproduct Product->Byproduct releases

Caption: Reaction scheme for conjugating this compound to a biomolecule.

Once conjugated to a targeting vector, the NODAGA moiety serves as an efficient chelator for various radiometals. Its high affinity and rapid complexation kinetics make it particularly suitable for isotopes like ⁶⁸Ga and ⁶⁴Cu.

  • Gallium-68 (⁶⁸Ga): Studies have demonstrated that NODAGA can achieve high radiolabeling yields with ⁶⁸Ga under milder conditions than other common chelators like DOTA, sometimes even at room temperature.[1] This is advantageous for sensitive biomolecules that may be damaged by heat. Optimal labeling is often achieved at elevated temperatures (e.g., 80°C) to ensure high radiochemical yield, especially given the short half-life of ⁶⁸Ga.[6]

  • Copper-64 (⁶⁴Cu): NODAGA also shows excellent properties for chelating ⁶⁴Cu.[1] Research comparing NODAGA with DOTA for ⁶⁴Cu labeling of the antibody trastuzumab found that NODAGA was significantly superior, achieving higher radiochemical yields under mild, room-temperature conditions.[1][7] While full incorporation can be achieved with DOTA, NODAGA often requires less harsh conditions.[7] For example, labeling of NODAGA-trastuzumab has achieved up to 80% incorporation.[4][7]

The stability of the resulting radiometal complex is crucial for in vivo applications to prevent the release of the radioisotope, which could lead to off-target radiation and poor imaging quality.[1]

RadioisotopeBiomolecule ConjugateLabeling ConditionsRadiochemical Yield/IncorporationSource
⁶⁸GaPamidronic Acid80°C, optimized time> 85%[6]
⁶⁴CuTrastuzumabRoom temperature, 15 min~80%[7]
⁶⁴CuJR11 (Peptide)95°C, 10 min> 99%[1]

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the key experiments involving this compound.

This protocol is adapted from methodologies for conjugating NHS esters to antibodies like trastuzumab.[5][7]

Materials:

  • Antibody (e.g., Trastuzumab) solution (1-10 mg/mL)

  • This compound ester

  • Conjugation Buffer: 0.1 M Borate-buffered saline or 0.1 M Sodium Bicarbonate buffer, pH 8.5. Amine-free buffers are critical.[8]

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification System: Size-exclusion chromatography (e.g., PD-10 column)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Buffer Exchange: Ensure the antibody is in the appropriate conjugation buffer (pH 8.5). If not, perform a buffer exchange using a desalting column or dialysis.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mM). The NHS-ester moiety is susceptible to hydrolysis, so do not store the solution.[8]

  • Conjugation Reaction: Add a molar excess of the this compound solution to the antibody solution. A 5- to 20-fold molar excess is a typical starting point.[5][7]

  • Incubation: Incubate the reaction mixture. Common conditions are 20 hours at 4°C or 1-2 hours at room temperature with gentle mixing.[5][7]

  • Quenching (Optional): To stop the reaction, add a small volume of Quenching Buffer to react with any excess NHS esters.

  • Purification: Remove excess, unreacted this compound and byproducts from the antibody conjugate using a size-exclusion chromatography column (e.g., PD-10), eluting with a suitable buffer like PBS or 0.1 M NaOAc (pH 5.64).[7]

  • Characterization: Collect fractions and determine the protein concentration (e.g., via Nanodrop). The final conjugate can be characterized by methods like HPLC to confirm conjugation.

This protocol is a generalized procedure based on the labeling of NODAGA-trastuzumab.[7]

Materials:

  • NODAGA-antibody conjugate (e.g., 100 µg)

  • [⁶⁴Cu]CuCl₂ solution (activity as required, e.g., 200 MBq)

  • Labeling Buffer: 0.1 M Sodium Acetate (NaOAc), pH 5.64

  • Purification System: Size-exclusion chromatography (e.g., PD-10 column)

  • Saline or PBS for elution

Procedure:

  • Reaction Setup: In a sterile, low-binding microcentrifuge tube, combine the NODAGA-antibody conjugate with the labeling buffer.

  • Add Radioisotope: Add the [⁶⁴Cu]CuCl₂ solution to the tube. The total reaction volume should be kept minimal (e.g., 200-500 µL).

  • Incubation: Incubate the reaction at room temperature for 60 minutes. For other conjugates or isotopes like ⁶⁸Ga, heating may be required (e.g., 10-15 minutes at 80-95°C).[1][6]

  • Quality Control: Determine the radiochemical purity (RCP) of the crude product using methods like instant thin-layer chromatography (iTLC) to quantify the percentage of incorporated ⁶⁴Cu versus free ⁶⁴Cu.

  • Purification: If the RCP is below the desired threshold (typically >95%), purify the radiolabeled conjugate using a size-exclusion column, eluting with sterile saline or PBS.

  • Final Formulation: Collect the purified product, perform a final RCP check, and formulate in a sterile solution for in vivo use.

cluster_0 Stage 1: Bioconjugation cluster_1 Stage 2: Radiolabeling A Targeting Molecule (Antibody/Peptide) C Conjugation Reaction (pH 8.5) A->C B This compound B->C D Purification (Size Exclusion) C->D E NODAGA-Conjugate (Precursor) D->E G Labeling Reaction (pH, Temp Control) E->G Add to... F Radioisotope (e.g., ⁶⁴Cu, ⁶⁸Ga) F->G H Purification & QC (SEC & iTLC) G->H I Final Radiopharmaceutical (Injectable) H->I

Caption: Workflow for developing a radiopharmaceutical using this compound.

References

Audience: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Fundamental Principles of NODAGA-NHS Chelation

This guide provides a comprehensive overview of the core principles underlying this compound chelation, a critical technology in the development of radiopharmaceuticals for imaging and therapy. We will explore its chemical structure, reaction mechanisms, and practical applications, supported by quantitative data and detailed experimental protocols.

Core Principles of this compound Chelation

NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) is a bifunctional chelator derived from the well-established NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle.[1][2] Its design incorporates two key functional components: a powerful chelating core and a reactive arm for conjugation to biomolecules.

  • The Chelating Core (NODAGA): The fundamental structure is based on a 1,4,7-triazacyclononane ring, which, along with its acetate and glutaric acid arms, provides multiple donor atoms (three nitrogens and three carboxyl oxygens). This polydentate nature allows it to form exceptionally stable complexes with various metal ions through the "chelate effect."[1] The cavity size of the macrocycle is particularly well-suited for trivalent metals like Gallium-68 (⁶⁸Ga), leading to high thermodynamic stability.[2] It also forms stable complexes with other medically relevant radiometals, such as Copper-64 (⁶⁴Cu).[1][3]

  • The Reactive Moiety (NHS Ester): To be useful in drug development, the chelator must be attached to a targeting molecule (e.g., a peptide or antibody). NODAGA is functionalized with a glutaric acid arm, and the distal carboxylic acid is activated to form an N-Hydroxysuccinimide (NHS) ester.[1] This NHS ester is a highly efficient, amine-reactive functional group. It readily reacts with primary amines (–NH₂), such as those on the N-terminus of a protein or the side chain of a lysine residue, via a nucleophilic acyl substitution mechanism.[1][4] This reaction forms a stable, covalent amide bond, effectively "conjugating" the NODAGA chelator to the biomolecule.[1] The efficiency of this reaction is critically dependent on pH, typically performed in a slightly alkaline buffer (pH 7.2-8.5).[1][4]

Quantitative Data

The performance of a chelator is defined by its stability with the radiometal and the efficiency of the labeling process.

Table 1: Thermodynamic Stability Constants (log K) of Ga³⁺ Complexes
Chelatorlog K ValueKey Characteristics
NODAGA High (surpasses DOTA)Forms highly stable complexes with Ga³⁺.[2]
NOTA ~31.0Considered one of the strongest chelators for Ga³⁺ due to ideal cavity size.[2]
DOTA Lower than NOTA/NODAGAStill forms stable complexes but is thermodynamically less favorable for Ga³⁺.[2][5]
DTPA Lower than NOTAAcyclic chelator, generally forms less stable complexes than macrocyclic ones.[2]
Table 2: Typical Radiolabeling and Conjugation Parameters
ParameterConditionOutcome / Note
Conjugation pH 8.0 - 8.5Optimal for NHS ester reaction with primary amines; avoids hydrolysis.[4][6]
Conjugation Molar Ratio 5-20 fold excess of this compoundIncreasing the molar excess of the chelator can improve conjugation yield.[6][7]
Radiolabeling pH (⁶⁸Ga) 4.0 - 5.0Optimal for achieving high radiochemical purity.[6]
Radiolabeling Temperature 25°C - 95°CNODAGA allows for rapid labeling even at room temperature, a key advantage.[3][8]
Radiolabeling Time 5 - 15 minutesFast kinetics allow for short incubation times, crucial for short-lived isotopes.[6]
Radiochemical Yield >95%High yields are routinely achievable under optimized conditions.[5]

Mandatory Visualizations

The following diagrams illustrate the core chemical pathway and a typical experimental workflow involving this compound.

G cluster_0 Bioconjugation cluster_1 Chelation (Radiolabeling) NODAGA_NHS This compound (Chelator + Reactive Ester) Conjugate NODAGA-Biomolecule Conjugate (Stable Amide Bond) NODAGA_NHS->Conjugate Nucleophilic Acyl Substitution (pH 8.5) Biomolecule Biomolecule (e.g., Antibody with -NH2) Biomolecule->Conjugate Final_Product Radiolabeled Immunoconjugate Conjugate->Final_Product Coordination Bonds (pH 4.5) Radiometal Radiometal (e.g., ⁶⁸Ga³⁺) Radiometal->Final_Product

Caption: Chemical pathway of this compound bioconjugation and subsequent radiometal chelation.

G A 1. Biomolecule Preparation (e.g., Antibody in Amine-Free Buffer) B 2. Buffer Exchange (Adjust to pH 8.0-8.5 Borate or Carbonate Buffer) A->B Prepare for reaction C 3. Conjugation Reaction (Add this compound in DMSO, Incubate 1-4h at RT or 4°C) B->C Initiate conjugation D 4. Purification (Remove excess chelator via Size Exclusion Chromatography or Dialysis) C->D Isolate conjugate E 5. Radiolabeling (Add Radiometal in Acidic Buffer (pH 4-5), Incubate 5-15 min) D->E Prepare for labeling F 6. Quality Control (iTLC or RP-HPLC to determine Radiochemical Purity) E->F Assess purity G Final Radiopharmaceutical (>95% RCP) F->G Ready for use

Caption: Standard experimental workflow for creating a NODAGA-based radiopharmaceutical.

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization is required for specific biomolecules and radiometals.

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the covalent attachment of the NODAGA chelator to a monoclonal antibody (mAb).

A. Materials:

  • Monoclonal Antibody (mAb): Purified, in an amine-free buffer (e.g., PBS). Concentration should be known.

  • This compound ester: Lyophilized powder.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction Buffer: 0.1 M Sodium Borate or Sodium Carbonate buffer, pH 8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., PD-10) or dialysis cassette (e.g., 10 kDa MWCO).

B. Methodology:

  • Antibody Preparation: If the mAb is not in an appropriate buffer, perform a buffer exchange into the Reaction Buffer using a centrifugal concentrator or dialysis. Adjust the final concentration to 5-10 mg/mL.[7]

  • This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the volume of this compound stock solution needed to achieve a 10- to 20-fold molar excess relative to the mAb.

    • Slowly add the calculated volume of this compound stock to the mAb solution while gently vortexing. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purification:

    • Separate the NODAGA-mAb conjugate from unreacted this compound and byproducts.

    • Equilibrate an SEC column (e.g., PD-10) with sterile PBS.

    • Apply the reaction mixture to the column and elute with PBS. Collect fractions corresponding to the high molecular weight protein peak.

    • Alternatively, purify the conjugate by dialyzing against PBS for 24-48 hours with multiple buffer changes.

  • Characterization: Determine the final protein concentration (e.g., BCA assay) and the average number of chelators per antibody, if required (via isotopic dilution assay or mass spectrometry). Store the conjugate at 4°C or -80°C.

Protocol 2: Radiolabeling of NODAGA-Antibody Conjugate with Gallium-68 (⁶⁸Ga)

This protocol outlines the incorporation of ⁶⁸Ga into the purified NODAGA-mAb conjugate.

A. Materials:

  • NODAGA-mAb conjugate: Purified from Protocol 1.

  • ⁶⁸Ge/⁶⁸Ga Generator: Eluted with 0.1 M HCl.

  • Reaction Buffer: 0.1 M Sodium Acetate or HEPES buffer, pH 4.5.

  • Metal-free water and vials.

  • Quality Control System: Instant thin-layer chromatography (iTLC) strips (e.g., ITLC-SG) with a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 5.5) or a radio-HPLC system.

B. Methodology:

  • Preparation: In a metal-free vial, add a specific amount of the NODAGA-mAb conjugate (typically 50-100 µg).

  • pH Adjustment: Add the Reaction Buffer to the vial to bring the total volume to approximately 400 µL and ensure the final pH is between 4.0 and 4.5.

  • Radiolabeling Reaction:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator to obtain ⁶⁸GaCl₃ in 0.1 M HCl.

    • Add the desired amount of ⁶⁸Ga activity (e.g., 100-500 MBq) to the vial containing the buffered conjugate.

    • Gently mix and incubate at room temperature (or up to 60-95°C for some conjugates to speed up kinetics) for 5-15 minutes.[6]

  • Quality Control (QC):

    • Determine the radiochemical purity (RCP) to quantify the percentage of ⁶⁸Ga successfully chelated by the conjugate versus free ⁶⁸Ga.

    • Spot a small aliquot of the reaction mixture onto an iTLC strip.

    • Develop the strip using the mobile phase. In a typical system, the ⁶⁸Ga-NODAGA-mAb remains at the origin (Rf = 0.0), while free ⁶⁸Ga moves with the solvent front (Rf = 1.0).

    • Analyze the strip using a radio-TLC scanner to calculate the RCP. A successful labeling should yield an RCP >95%.

  • Final Formulation: If the RCP is acceptable, the product can be formulated in a suitable buffer (e.g., saline with 0.1% Tween 80) for in vivo use. No further purification is typically needed if the RCP is high.

References

An In-depth Technical Guide to Nodaga-NHS: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nodaga-NHS, also known as NODA-GA-NHS ester, is a bifunctional chelator that has garnered significant attention in the fields of radiopharmaceutical development and molecular imaging.[1] Its robust chemical properties and versatile reactivity make it an invaluable tool for researchers and scientists in drug development. This guide provides a comprehensive overview of the chemical structure, properties, and common experimental protocols involving this compound, tailored for a technical audience.

Chemical Structure and Properties

This compound is a derivative of the 1,4,7-triazacyclononane-1,4-diacetate (NODA) macrocycle, featuring a glutaric acid arm functionalized with an N-hydroxysuccinimide (NHS) ester.[1] This NHS ester group is highly reactive towards primary amines, enabling the covalent conjugation of Nodaga to a wide range of biomolecules, such as peptides, antibodies, and nanoparticles.[1][2] The core triazacyclononane structure serves as an efficient chelating agent for various radiometals, most notably Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[3][4]

The chemical identity and key properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid[5][6]
CAS Number 1407166-70-4[1][3][5]
Molecular Formula C₁₉H₂₈N₄O₁₀[3][5][6]
Molecular Weight 472.4 g/mol [1][5][6]
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)O)N2CCN(CCN(CC2)CC(=O)O)CC(=O)O[1][5][6]
Appearance Typically exists as a solid at room temperature[3]
Purity >90% (Note: NHS esters can degrade over time)[7]
Solubility and Stability

This compound is generally soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][3] Its solubility in aqueous solutions is limited, and it is susceptible to hydrolysis, particularly at higher pH values.[1] The NHS ester is the primary site of hydrolysis, which converts the active ester back to the unreactive carboxylate form of Nodaga.[1] To minimize hydrolysis, it is recommended to prepare solutions of this compound immediately before use and to conduct conjugation reactions in a pH range of 7.0-8.5.[1]

The stability of the radiometal complexes formed with Nodaga is a critical attribute. [64Cu]Cu-NODAGA complexes have demonstrated high stability in human serum and when challenged with competing chelators like EDTA.[1][8] Similarly, [68Ga]NODAGA conjugates have shown considerable stability in vitro.[1] This high stability is crucial for in vivo applications to prevent the release of the radiometal and subsequent off-target accumulation.[1]

Experimental Protocols

The primary application of this compound is the conjugation to biomolecules and subsequent radiolabeling. The following sections provide a detailed methodology for these key experiments.

Conjugation of this compound to a Biomolecule (e.g., Antibody)

This protocol describes the general procedure for conjugating this compound to a primary amine-containing biomolecule, such as an antibody (e.g., Trastuzumab).

Materials:

  • This compound ester

  • Biomolecule (e.g., Trastuzumab) solution in a suitable buffer (e.g., 0.1 M borate-buffered saline, pH 8.0-8.5)

  • Anhydrous, water-miscible organic solvent (e.g., DMF or DMSO)

  • Size-exclusion chromatography column (e.g., PD-10)

  • Reaction vessels

  • pH meter

Procedure:

  • Prepare the this compound solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.[1]

  • Prepare the biomolecule solution: Ensure the biomolecule is in a buffer that is free of primary amines (e.g., Tris) and adjusted to a pH between 7.0 and 8.5.[1] A common choice is 0.1 M borate buffer.[2]

  • Perform the conjugation reaction: Add a molar excess of the this compound stock solution to the biomolecule solution. The molar ratio will depend on the desired degree of labeling and should be optimized for each specific biomolecule.[2] For example, ratios of 5, 20, or 100-fold excess of this compound to the antibody have been reported.[2]

  • Incubate the reaction: Allow the reaction to proceed for a set amount of time. Incubation can be performed at 4°C for extended periods (e.g., 20 hours) or at room temperature for shorter durations.[2]

  • Purify the conjugate: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography.[2] Elute the column with a suitable buffer, such as 0.1 M sodium acetate (pH 5.6).[2]

  • Characterize the conjugate: Determine the concentration of the purified Nodaga-biomolecule conjugate using a suitable method (e.g., HPLC or Nanodrop).[2] The number of chelators per biomolecule can be estimated by mass spectrometry (e.g., MALDI-TOF).[2]

Radiolabeling of Nodaga-Conjugate with ⁶⁴Cu

This protocol outlines the steps for radiolabeling the Nodaga-conjugated biomolecule with Copper-64.

Materials:

  • Nodaga-conjugated biomolecule

  • [⁶⁴Cu]CuCl₂ in 0.1 M HCl

  • 0.2 M sodium acetate buffer (pH 5.5)

  • Reaction vial

  • Heating block or water bath

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • Prepare the reaction mixture: In a reaction vial, add the Nodaga-conjugated biomolecule solution.

  • Add the radiometal: To the vial, add the [⁶⁴Cu]CuCl₂ solution followed by the sodium acetate buffer to adjust the pH to approximately 5.5.[8]

  • Incubate for labeling: Incubate the reaction mixture at a controlled temperature. For ⁶⁴Cu labeling of Nodaga conjugates, incubation at 37°C for 60 minutes has been shown to be effective.[8]

  • Perform quality control: Determine the radiochemical purity of the [⁶⁴Cu]Cu-Nodaga-biomolecule by radio-TLC or radio-HPLC to ensure that the incorporation of the radiometal is high (typically >95%).[8]

Visualizations

The following diagrams illustrate key aspects of this compound chemistry and its application workflow.

Caption: Chemical structure of this compound.

G This compound Conjugation to a Biomolecule NodagaNHS This compound Conjugate Nodaga-Biomolecule (Amide Bond) NodagaNHS->Conjugate Reaction Biomolecule Biomolecule (with -NH₂ group) Biomolecule->Conjugate NHS_leaving NHS Conjugate->NHS_leaving Byproduct

Caption: Conjugation reaction of this compound with a biomolecule.

G Experimental Workflow for Radiolabeled Biomolecule start Start conjugation Conjugation of This compound to Biomolecule start->conjugation purification1 Purification of Nodaga-Biomolecule conjugation->purification1 radiolabeling Radiolabeling with Radiometal (e.g., ⁶⁴Cu) purification1->radiolabeling purification2 Quality Control (e.g., radio-TLC/HPLC) radiolabeling->purification2 end Final Radiolabeled Biomolecule purification2->end

References

An In-Depth Technical Guide to NODAGA-NHS for PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid (NODAGA) conjugated to an N-hydroxysuccinimide (NHS) ester, a bifunctional chelator of significant interest for positron emission tomography (PET) imaging. We will delve into its core principles, experimental protocols, and applications, presenting quantitative data in easily comparable formats and visualizing key processes.

Introduction to NODAGA-NHS

This compound has emerged as a versatile and efficient bifunctional chelator for the development of radiopharmaceuticals for PET imaging. Its core structure consists of a triazacyclononane-based chelating moiety, NODAGA, which forms stable complexes with various radiometals, notably Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). The NHS ester is a reactive group that facilitates covalent conjugation to targeting biomolecules, such as peptides and antibodies, through the formation of stable amide bonds with primary amines (e.g., the ε-amino group of lysine residues). This allows for the specific delivery of the radioisotope to tissues and cells of interest, enabling non-invasive visualization and quantification of biological processes.[1]

The choice of chelator can significantly impact the biodistribution and imaging characteristics of a radiopharmaceutical.[2] NODAGA has shown advantages over the more traditional chelator, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), in certain applications, including milder radiolabeling conditions and potentially improved in vivo stability and tumor-to-background ratios.[2][3]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving this compound, from conjugation to in vivo evaluation.

Conjugation of this compound to a Targeting Peptide

This protocol describes a general method for conjugating this compound to a peptide containing a primary amine.

Materials:

  • Targeting peptide with a primary amine (e.g., containing a lysine residue)

  • This compound ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5) or similar amine-free buffer

  • PD-10 desalting column or equivalent size-exclusion chromatography system

  • Deionized water

  • Lyophilizer

Procedure:

  • Peptide Preparation: Dissolve the targeting peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.

  • This compound Solution: Immediately before use, dissolve the this compound ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 3-5 molar excess of the this compound solution to the peptide solution.

  • Incubation: Gently mix the reaction mixture and incubate for 2-4 hours at room temperature, protected from light.

  • Purification: Purify the NODAGA-conjugated peptide using a PD-10 desalting column equilibrated with deionized water to remove unconjugated this compound and salts.

  • Lyophilization: Freeze-dry the purified conjugate to obtain a stable powder.

  • Characterization: Confirm the successful conjugation and determine the molecular weight of the final product using mass spectrometry (e.g., MALDI-TOF or LC-MS).

Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol outlines the radiolabeling of a NODAGA-conjugated peptide with ⁶⁸Ga.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • NODAGA-conjugated peptide

  • Sodium acetate buffer (1 M, pH 4.5)

  • Sterile water for injection

  • Heating block or water bath

  • C18 Sep-Pak cartridge

  • Ethanol

  • Saline solution

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ solution.

  • Reaction Mixture: In a sterile vial, add 10-50 µg of the NODAGA-conjugated peptide dissolved in sterile water.

  • Buffering: Add sodium acetate buffer to the reaction vial to adjust the pH to 4.0-4.5.

  • Radiolabeling: Add the ⁶⁸GaCl₃ eluate (typically 100-500 MBq) to the reaction vial.

  • Incubation: Incubate the reaction mixture at 80-95°C for 5-10 minutes. Some NODAGA conjugates can also be labeled efficiently at room temperature, though this may require a higher precursor amount.[4]

  • Purification (if necessary): Condition a C18 Sep-Pak cartridge with ethanol followed by sterile water. Pass the reaction mixture through the cartridge. Wash with sterile water to remove unreacted ⁶⁸Ga. Elute the ⁶⁸Ga-NODAGA-peptide with a small volume of ethanol/water mixture.

  • Formulation: Evaporate the ethanol and reconstitute the final product in sterile saline for injection.

  • Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.

Radiolabeling with Copper-64 (⁶⁴Cu)

This protocol describes the radiolabeling of a NODAGA-conjugated antibody with ⁶⁴Cu.

Materials:

  • ⁶⁴CuCl₂ in 0.1 M HCl

  • NODAGA-conjugated antibody

  • 0.1 M Ammonium acetate buffer (pH 5.5)

  • PD-10 desalting column

  • Sterile saline

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Antibody Preparation: Dissolve the NODAGA-conjugated antibody in 0.1 M ammonium acetate buffer (pH 5.5).

  • Radiolabeling: Add the ⁶⁴CuCl₂ solution (typically 5-10 MBq per 100 µg of antibody) to the antibody solution.

  • Incubation: Incubate the reaction mixture at 37-40°C for 30-60 minutes with gentle shaking. Room temperature labeling is also often feasible.

  • Purification: Purify the ⁶⁴Cu-NODAGA-antibody using a PD-10 desalting column equilibrated with sterile saline to remove unchelated ⁶⁴Cu.

  • Quality Control: Assess the radiochemical purity by radio-TLC or radio-HPLC.

Data Presentation

This section summarizes quantitative data from various studies to facilitate comparison of NODAGA-based radiotracers.

Radiolabeling Efficiency and Purity
RadiotracerRadionuclidePrecursor AmountTemperature (°C)Time (min)Radiochemical Purity (%)Reference
⁶⁸Ga-NODAGA-AMBA⁶⁸GaNot SpecifiedNot SpecifiedNot Specified>98[1]
⁶⁸Ga-NODAGA-c(NGR)⁶⁸GaNot Specified9510>98[2]
⁶⁸Ga-DOTAGA-c(NGR)⁶⁸GaNot Specified9510>98[2]
⁶⁸Ga-HBED-CC-c(NGR)⁶⁸GaNot SpecifiedRoom Temp5>98[2]
⁶⁸Ga-PSMA-11⁶⁸Ga20 µg1001099.06 ± 0.10[5]
⁶⁴Cu-NODAGA-JR11⁶⁴CuNot SpecifiedNot SpecifiedNot Specified>95[6]
⁶⁴Cu-DOTA-TATE⁶⁴CuNot SpecifiedNot SpecifiedNot Specified>95[6]
In Vitro Stability
RadiotracerMediumTime (h)Stability (%)Reference
⁶⁸Ga-PSMA-11Saline4>98[5]
⁶⁸Ga-PSMA-11Serum1>95[5]
⁶⁸Ga-NODAGA-CDP1Not Specified3>95[4]
⁶⁸Ga-DOTA-CDP1Not Specified3>95[4]
Comparative Biodistribution Data (Tumor Uptake, %ID/g)
RadiotracerTumor Model1h p.i.2h p.i.4h p.i.Reference
⁶⁸Ga-NODAGA-JR11NET Xenograft15.6 ± 3.4-12.8 ± 2.1[3]
⁶⁸Ga-DOTATATENET Xenograft10.2 ± 2.1-7.9 ± 1.5[3]
⁶⁴Cu-NODAGA-JR11NCI-H69 Xenograft27.5 ± 5.9-25.1 ± 3.8[6]
⁶⁴Cu-DOTA-TATENCI-H69 Xenograft15.2 ± 2.9-12.5 ± 2.1[6]
⁶⁸Ga-NODAGA-AMBAPC-3 Xenograft3.78 ± 0.93--[1]
⁴⁴Sc-NODAGA-AMBAPC-3 Xenograft4.56 ± 0.45--[1]

Visualizations

This section provides diagrams created using Graphviz to illustrate key concepts and workflows.

This compound Conjugation Chemistry

NodagaNHS_Conjugation cluster_reactants Reactants cluster_products Products This compound This compound Ester Reaction Amide Bond Formation (pH 8.5) This compound->Reaction TargetingVector Targeting Vector (Peptide/Antibody) with Primary Amine (-NH2) TargetingVector->Reaction NodagaConjugate NODAGA-Targeting Vector Conjugate Reaction->NodagaConjugate NHS NHS leaving group Reaction->NHS PET_Tracer_Workflow Start Design & Synthesis of Targeting Vector Conjugation Conjugation with This compound Start->Conjugation Purification1 Purification & Characterization of Conjugate Conjugation->Purification1 Radiolabeling Radiolabeling with PET Isotope (e.g., ⁶⁸Ga, ⁶⁴Cu) Purification1->Radiolabeling Purification2 Purification & Quality Control of Radiotracer Radiolabeling->Purification2 InVitro In Vitro Evaluation (Stability, Cell Binding) Purification2->InVitro InVivo Preclinical In Vivo Imaging (Biodistribution, PET/CT) InVitro->InVivo Clinical Clinical Translation InVivo->Clinical GRPR_Signaling_PET Radiotracer ⁶⁸Ga-NODAGA-Bombesin Analogue Binding Binding Radiotracer->Binding GRPR Gastrin-Releasing Peptide Receptor (GRPR) on Cancer Cell GRPR->Binding Internalization Receptor-Mediated Internalization Binding->Internalization Signal Intracellular Radioactivity Accumulation Internalization->Signal PET PET Signal Detection Signal->PET

References

A Technical Guide to NODAGA-NHS for Gallium-68 Radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the NODAGA-NHS chelator for Gallium-68 (⁶⁸Ga) radiolabeling, a critical process in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. This document outlines the core principles, experimental protocols, and key data associated with the use of this compound in preclinical and clinical research.

Introduction to this compound

NODAGA, which stands for 1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid, is a macrocyclic chelator renowned for its efficient complexation of Gallium-68.[1] Its structure allows for rapid and stable radiolabeling under mild conditions, a significant advantage over other chelators like DOTA.[1] The N-hydroxysuccinimide (NHS) ester functionalization of NODAGA creates a reactive site for covalent conjugation to primary amines on biomolecules such as peptides and antibodies, enabling the development of targeted radiopharmaceuticals.

The smaller ring size of NODAGA compared to DOTA contributes to its hydrophilicity, which can lead to faster clearance from the body.[1] This property is often desirable for reducing background signal and improving image quality in PET scans.

Gallium-68 Radiolabeling with NODAGA Conjugates

The radiolabeling of NODAGA-conjugated biomolecules with ⁶⁸Ga is a robust process. Key parameters influencing the efficiency of this reaction include pH, temperature, and precursor concentration.

Radiolabeling Conditions and Efficiency

Optimal conditions for ⁶⁸Ga radiolabeling of NODAGA conjugates typically involve a slightly acidic pH and can often be achieved at room temperature, although heating can increase the reaction rate. One study found that for a NODAGA-pamidronic acid conjugate, the optimal pH range was 4 to 4.5 with a temperature above 60°C.[2] Under these conditions, a radiochemical purity of 90% was achieved within 15 minutes.[2]

ParameterOptimal Range/ValueNotesReference
pH 4.0 - 4.5Formation of ⁶⁸Ga colloids can occur at higher pH values.[2]
Temperature Room Temperature to >60°CWhile NODAGA conjugates can label at room temperature, heating can expedite the reaction.[2]
Reaction Time 5 - 15 minutesRapid complexation is a key feature of NODAGA.[2]
Precursor Amount VariableA higher amount of the NODAGA-conjugated precursor may be needed to achieve high yields at room temperature.[2]
Comparative Performance of Chelators

Studies comparing various chelators for ⁶⁸Ga labeling have highlighted the favorable characteristics of the NOTA/NODAGA backbone.

ChelatorConditionChelator ConcentrationRadiochemical Yield (RCY)
DFOpH 6.5, 25°C5 µM97 ± 1.0%
THPpH 6.5, 25°C5 µM97 ± 0.1%
DFOpH 6.5, 25°C500 nM96 ± 1.5%
THPpH 6.5, 25°C500 nM97 ± 0.6%
VariouspH 6.5, 90°C5 µM>94% (for all except DOTA)
NOTPpH 6.5, 90°C500 nM94 ± 0.8%
HBEDpH 6.5, 90°C500 nM88 ± 4.4%

Data adapted from a comparative study of macrocyclic and acyclic chelators.[3]

Experimental Protocols

Conjugation of this compound to a Targeting Molecule

This protocol describes the general procedure for conjugating this compound to a biomolecule containing a primary amine.

Materials:

  • This compound ester

  • Targeting molecule (e.g., peptide, antibody) with a primary amine

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.2-8.5)

  • Quenching solution (e.g., 1 M glycine or Tris buffer)

  • Purification system (e.g., size-exclusion chromatography, RP-HPLC)

Procedure:

  • Dissolve the targeting molecule in the conjugation buffer to a known concentration.

  • Dissolve this compound in a small amount of anhydrous DMSO.

  • Add the this compound solution to the targeting molecule solution at a specific molar ratio (e.g., 5:1 to 20:1 excess of this compound).

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching solution to react with any unreacted NHS esters.

  • Purify the resulting NODAGA-conjugated molecule using an appropriate chromatography method to remove unconjugated chelator and other impurities.

  • Characterize the conjugate to determine the average number of chelators per molecule (e.g., by mass spectrometry).

Gallium-68 Radiolabeling of NODAGA-Conjugate

This protocol outlines the steps for radiolabeling the NODAGA-conjugated biomolecule with ⁶⁸Ga.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • Elution solution (e.g., 0.1 M HCl)

  • NODAGA-conjugated molecule

  • Reaction buffer (e.g., 0.1 M sodium acetate, pH 4.0-4.5)

  • C18 Sep-Pak cartridge (or similar) for purification

  • Ethanol

  • Saline solution

  • Quality control system (e.g., radio-TLC, radio-HPLC)

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with the elution solution to obtain ⁶⁸GaCl₃.

  • Add the reaction buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to the optimal range for labeling.

  • Add the NODAGA-conjugated molecule to the buffered ⁶⁸Ga solution.

  • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 60-95°C) for 5-15 minutes.

  • After incubation, purify the radiolabeled conjugate. A common method is to trap the product on a C18 Sep-Pak cartridge, wash with water to remove unreacted ⁶⁸Ga, and then elute the final product with ethanol/saline.

  • Perform quality control to determine radiochemical purity and specific activity.

Visualizing Key Processes

Chemical Structure of this compound

Caption: Chemical structure of the this compound chelator.

Gallium-68 Radiolabeling Workflow

G cluster_workflow Gallium-68 Radiolabeling Workflow start ⁶⁸Ge/⁶⁸Ga Generator elution Elution with 0.1 M HCl start->elution ga68 ⁶⁸GaCl₃ Solution elution->ga68 buffering Add Reaction Buffer (pH 4-4.5) ga68->buffering conjugate Add NODAGA-Conjugate buffering->conjugate reaction Incubate (Room Temp to >60°C) conjugate->reaction purification Purification (e.g., C18 Sep-Pak) reaction->purification qc Quality Control (radio-TLC/HPLC) purification->qc final_product ⁶⁸Ga-NODAGA-Conjugate qc->final_product

Caption: Workflow for the radiolabeling of a NODAGA-conjugate with Gallium-68.

Bioconjugation of this compound to a Biomolecule

G cluster_conjugation Bioconjugation Process nodaga_nhs This compound reaction_mixture Mix in Conjugation Buffer (pH 8.2-8.5) nodaga_nhs->reaction_mixture biomolecule Biomolecule with Primary Amine (e.g., Peptide) biomolecule->reaction_mixture incubation Incubate (1-4h at RT or overnight at 4°C) reaction_mixture->incubation quenching Quench with Glycine or Tris incubation->quenching purification Purify (e.g., SEC, HPLC) quenching->purification final_conjugate NODAGA-Biomolecule Conjugate purification->final_conjugate

Caption: The process of conjugating this compound to a biomolecule.

Conclusion

The this compound chelator represents a significant tool in the advancement of ⁶⁸Ga-based radiopharmaceuticals. Its ability to be rapidly and efficiently labeled with Gallium-68 under mild conditions, coupled with the straightforward conjugation to targeting biomolecules via the NHS ester, makes it a preferred choice for many researchers. The favorable in vivo characteristics of ⁶⁸Ga-NODAGA complexes, such as high stability and hydrophilicity, further enhance their utility in developing high-quality PET imaging agents. This guide provides a foundational understanding and practical protocols to aid in the successful implementation of this compound in radiopharmaceutical research and development.

References

The Application of NODAGA-NHS in Oncology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oncology research and the development of targeted radiopharmaceuticals, the choice of a suitable bifunctional chelator is paramount. This chelator must not only securely sequester a diagnostic or therapeutic radionuclide but also be readily conjugated to a targeting biomolecule, such as a peptide or antibody, without compromising its biological activity. NODAGA-NHS (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid-N-hydroxysuccinimide ester) has emerged as a prominent chelator for radiolabeling with medically relevant radionuclides, particularly Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), for Positron Emission Tomography (PET) imaging. Its favorable radiolabeling kinetics at mild conditions and the in vivo stability of its radiometal complexes make it a valuable tool in the development of novel cancer diagnostics and theranostics.

This technical guide provides an in-depth overview of the core applications of this compound in oncology research. It details experimental protocols, presents quantitative data for comparative analysis, and visualizes key biological and experimental workflows to aid researchers in the effective utilization of this versatile chelator.

Core Concepts: The Chemistry of this compound

This compound is a derivative of the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle, featuring a glutaric acid arm functionalized with an N-hydroxysuccinimide (NHS) ester.[1] This NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines (e.g., the N-terminus of a peptide or the ε-amino group of a lysine residue) on biomolecules.[2] This conjugation strategy is one of the most widely used methods in bioconjugation chemistry due to its efficiency and the mild reaction conditions required.[2]

The NODAGA moiety itself is an efficient chelator for various trivalent metal ions, including ⁶⁸Ga³⁺, and divalent metal ions like ⁶⁴Cu²⁺. The resulting radiometal-NODAGA complex exhibits high thermodynamic stability and kinetic inertness, which are crucial to prevent the release of the radionuclide in vivo.

Quantitative Data Summary

The selection of a chelator for a specific application often involves a trade-off between radiolabeling efficiency, in vivo stability, and pharmacokinetic properties of the final radiopharmaceutical. The following tables summarize key quantitative data from comparative studies involving NODAGA and the commonly used chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

ChelatorRadionuclideTargeting MoleculeRadiolabeling ConditionsRadiochemical Yield (%)Reference
NODAGA ⁶⁸Gac(RGDfK)5 min, Room Temperature>96[3]
DOTA ⁶⁸Gac(RGDfK)Not specifiedNot specified[3]
NODAGA ⁶⁸GaPamidronic Acid15 min, >60°C, pH 4-4.5>90[4]
NODAGA ⁶⁴CuTrastuzumab15 min, 25°C~65[5]
DOTA ⁶⁴CuTrastuzumab15 min, 25°CNot specified (low)[5]
NODAGA ⁶⁴CumAb7 (anti-EpCAM)1 hr, 25°C59-71[6]
DOTA ⁶⁴CumAb7 (anti-EpCAM)1 hr, 40°C59-71[6]

Table 1: Comparative Radiolabeling Efficiencies. This table highlights the generally faster and milder radiolabeling conditions for NODAGA, especially with ⁶⁸Ga.

RadiotracerIn Vitro Stability (Human Serum)In Vivo Stability MarkerReference
[⁶⁸Ga]NODAGA-RGDStableLower protein binding than [⁶⁸Ga]DOTA-RGD[3]
[⁶⁴Cu]NODAGA-TrastuzumabHigh stability in PBS and mouse serumHigher resistance to transchelation than [⁶⁴Cu]DOTA-Trastuzumab[5]
[⁶⁴Cu]NODAGA-mAb7Not specifiedLess liver accumulation than [⁶⁴Cu]DOTA-mAb7[6]

Table 2: In Vitro and In Vivo Stability. This table indicates the excellent stability of NODAGA-based radiotracers.

RadiotracerTumor ModelTumor Uptake (%ID/g at 1h p.i.)Tumor-to-Blood Ratio (1h p.i.)Reference
[⁶⁸Ga]NODAGA-RGDM21 (αvβ₃ positive)Not specified11[3]
[⁶⁸Ga]DOTA-RGDM21 (αvβ₃ positive)Not specified4[3]
[⁶⁸Ga]NODAGA-RGDU87-MG Glioblastoma (mice)~2.5 (at 2h p.i.)3.4 (vs. normal brain)[7]
[⁶⁸Ga]NODAGA-PEG₂-[Sar¹¹]RM26PC-3 (GRPR-positive)~15>15[8]
[⁶⁸Ga]NOTA-PEG₂-[Sar¹¹]RM26PC-3 (GRPR-positive)~12>12[8]
[⁶⁴Cu]NODAGA-mAb7PC3-DsRed (EpCAM positive)13.24 ± 4.86 (at 24h p.i.)Not specified[6]
[⁶⁴Cu]DOTA-mAb7PC3-DsRed (EpCAM positive)13.44 ± 1.21 (at 24h p.i.)Not specified[6]

Table 3: In Vivo Tumor Targeting and Biodistribution. This table showcases the effective tumor targeting of various NODAGA-conjugated radiotracers and highlights the improved tumor-to-background ratios compared to DOTA-based counterparts in some studies.

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving this compound in oncology research.

Protocol 1: Conjugation of this compound to a Targeting Biomolecule (e.g., Peptide or Antibody)

Materials:

  • This compound ester

  • Targeting biomolecule (peptide or antibody) with available primary amine groups

  • Conjugation buffer: 0.1 M sodium bicarbonate buffer or borate buffer, pH 8.0-8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification system: Size-exclusion chromatography (e.g., PD-10 column) or HPLC

  • pH meter and pH paper

Methodology:

  • Biomolecule Preparation:

    • Dissolve the targeting biomolecule in the conjugation buffer to a final concentration of 5-10 mg/mL.[9]

    • Ensure the buffer is free of any primary amines (e.g., Tris) that could compete with the conjugation reaction.

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound ester in a small volume of anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the biomolecule solution. Molar ratios can range from 5:1 to 100:1 (this compound:biomolecule) depending on the desired degree of conjugation.[9]

    • Incubate the reaction mixture at room temperature for 4 hours or at 4°C overnight with gentle stirring.[10] Monitor the pH of the reaction and adjust if necessary to maintain it within the 8.0-8.5 range.[10]

  • Purification:

    • Remove the unreacted this compound and byproducts by size-exclusion chromatography or HPLC.

    • Collect the fractions containing the conjugated biomolecule.

  • Characterization:

    • Determine the concentration of the purified conjugate using a suitable method (e.g., UV-Vis spectroscopy).

    • The number of chelators per biomolecule can be determined by methods such as MALDI-TOF mass spectrometry.

Protocol 2: Radiolabeling of NODAGA-conjugated Biomolecule with Gallium-68 (⁶⁸Ga)

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • NODAGA-conjugated biomolecule

  • Radiolabeling buffer: 0.1 M sodium acetate buffer, pH 4.0-4.5[4]

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Methodology:

  • ⁶⁸Ga Elution:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

  • Radiolabeling Reaction:

    • In a sterile vial, add the desired amount of the NODAGA-conjugated biomolecule (typically 5-50 µg).

    • Add the ⁶⁸Ga eluate to the vial.

    • Adjust the pH of the reaction mixture to 4.0-4.5 using the radiolabeling buffer.[4]

    • Incubate the reaction mixture at room temperature for 5-10 minutes or at a slightly elevated temperature (e.g., 60-95°C) for 5-15 minutes to increase radiolabeling efficiency.[4]

  • Quality Control:

    • Determine the radiochemical purity of the [⁶⁸Ga]Ga-NODAGA-biomolecule using radio-TLC or radio-HPLC.

Protocol 3: In Vitro Cell Binding Assay

Materials:

  • Cancer cell line expressing the target of interest

  • Radiolabeled NODAGA-conjugate

  • Binding buffer (e.g., PBS with 1% BSA)

  • Unlabeled ("cold") targeting biomolecule for competition assay

  • Gamma counter

Methodology:

  • Cell Preparation:

    • Plate the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Binding Assay:

    • Wash the cells with binding buffer.

    • Add increasing concentrations of the radiolabeled NODAGA-conjugate to the wells.

    • For competition studies, add a fixed concentration of the radiotracer along with increasing concentrations of the unlabeled biomolecule.

    • Incubate at 37°C for a defined period (e.g., 1 hour).

  • Washing and Lysis:

    • Wash the cells multiple times with cold binding buffer to remove unbound radiotracer.

    • Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).

  • Quantification:

    • Measure the radioactivity in the cell lysates using a gamma counter.

    • Calculate the specific binding and determine the binding affinity (Kd) or IC50 value.

Signaling Pathways in Oncology Targeted by this compound Radiopharmaceuticals

This compound itself does not directly participate in signaling pathways. Its role is to attach a radionuclide to a targeting molecule that interacts with a specific component of a cancer-related signaling pathway. Below are diagrams of two prominent pathways often targeted in oncology research using this approach.

HER2 Signaling Pathway in Breast Cancer

The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast cancers and is a key driver of tumor growth and proliferation.[11] Monoclonal antibodies like trastuzumab, which can be conjugated with this compound for PET imaging, target the HER2 receptor.

HER2_Signaling_Pathway Ligand Growth Factor (e.g., EGF) HER3 HER3 Receptor Ligand->HER3 HER2 HER2 Receptor Dimerization Dimerization & Autophosphorylation HER2->Dimerization HER3->Dimerization heterodimerizes with PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Trastuzumab Trastuzumab (NODAGA-labeled) Trastuzumab->HER2 inhibits

HER2 Signaling Pathway and Trastuzumab Inhibition.
PSMA Signaling in Prostate Cancer

Prostate-Specific Membrane Antigen (PSMA) is highly expressed on the surface of prostate cancer cells and is a well-established target for imaging and therapy.[12] Small molecule inhibitors of PSMA, conjugated to this compound, are widely used for PET imaging of prostate cancer.

PSMA_Signaling_Pathway PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with PI3K PI3K PSMA->PI3K promotes Integrin β1 Integrin RACK1->Integrin disrupts signaling to MAPK MAPK_pathway MAPK Pathway (GRB2-ERK1/2) Integrin->MAPK_pathway activates IGF1R IGF-1R IGF1R->MAPK_pathway AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK_pathway->Proliferation PSMA_inhibitor PSMA Inhibitor (NODAGA-labeled) PSMA_inhibitor->PSMA binds to

PSMA-mediated signaling in prostate cancer.

Experimental and Logical Workflows

Effective implementation of this compound in oncology research requires a clear understanding of the experimental workflows. The following diagrams illustrate these processes.

Workflow for Bioconjugation and Radiolabeling

This diagram outlines the sequential steps from the targeting biomolecule to the final radiolabeled product for injection.

Bioconjugation_Workflow Start Start: Targeting Biomolecule (e.g., Antibody, Peptide) Conjugation Step 1: Conjugation with this compound Start->Conjugation Purification1 Step 2: Purification of Conjugate Conjugation->Purification1 QC1 Step 3: Quality Control (e.g., Mass Spec) Purification1->QC1 Radiolabeling Step 4: Radiolabeling with Radionuclide (e.g., ⁶⁸Ga) QC1->Radiolabeling QC2 Step 5: Quality Control (Radio-TLC/HPLC) Radiolabeling->QC2 End End: Purified Radiopharmaceutical for Injection QC2->End

Bioconjugation and radiolabeling workflow.
Workflow for a Preclinical PET Imaging Study

This diagram illustrates the typical workflow for an in vivo PET imaging study in an animal model of cancer.

PET_Imaging_Workflow Start Start: Tumor Model (e.g., Xenograft Mouse) Injection Step 1: Intravenous Injection of Radiotracer Start->Injection Uptake Step 2: Uptake Phase (e.g., 1-2 hours) Injection->Uptake Imaging Step 3: PET/CT Imaging Uptake->Imaging Analysis Step 4: Image Reconstruction & Data Analysis Imaging->Analysis Biodistribution Step 5 (Optional): Ex Vivo Biodistribution & Autoradiography Imaging->Biodistribution End End: Quantitative Assessment of Tumor Targeting Analysis->End Biodistribution->End

Preclinical PET imaging workflow.
Mechanism of Peptide Receptor Radionuclide Therapy (PRRT)

This diagram illustrates the principle of PRRT, a therapeutic application where a targeting peptide delivers a therapeutic radionuclide to cancer cells.

PRRT_Mechanism Radiopharmaceutical Radiolabeled Peptide (e.g., [¹⁷⁷Lu]Lu-NODAGA-TATE) Bloodstream Bloodstream Radiopharmaceutical->Bloodstream Injection Receptor Receptor (e.g., SSTR2) Bloodstream->Receptor Targeting TumorCell Tumor Cell Internalization Internalization Receptor->Internalization Binding & DNA_Damage Radionuclide Decay & DNA Damage Internalization->DNA_Damage CellDeath Apoptosis (Cell Death) DNA_Damage->CellDeath

Mechanism of Peptide Receptor Radionuclide Therapy.

Conclusion

This compound is a powerful and versatile tool in the arsenal of researchers and drug developers in oncology. Its favorable chemical properties facilitate the efficient and stable radiolabeling of a wide range of targeting biomolecules. The resulting radiopharmaceuticals have demonstrated significant potential for high-contrast PET imaging of tumors and are integral to the development of targeted radionuclide therapies. This technical guide provides a foundational understanding of the applications of this compound, with the aim of enabling researchers to design and execute robust and informative studies in the pursuit of advancing cancer diagnosis and treatment.

References

The Crucial Role of the NHS Ester in Nodaga Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted radiopharmaceuticals, the ability to securely attach a radioactive metal ion to a targeting biomolecule is paramount. This is achieved through the use of bifunctional chelators, molecules that possess both a strong metal-binding moiety and a reactive group for covalent attachment to proteins, peptides, or antibodies. Nodaga (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) has emerged as a highly effective chelator for various medically relevant radionuclides, particularly Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). The true utility of Nodaga in bioconjugation, however, is unlocked through the activation of its glutaric acid carboxyl group as an N-hydroxysuccinimide (NHS) ester, creating Nodaga-NHS. This technical guide provides an in-depth exploration of the pivotal role of the NHS ester in this compound, offering detailed experimental protocols, quantitative data, and visual representations of the underlying chemical and biological processes.

The Chemistry of Activation: The Function of the NHS Ester

The N-hydroxysuccinimide ester is a well-established and widely utilized reactive functional group in bioconjugation chemistry.[1][2] Its primary function is to convert a relatively unreactive carboxylic acid into a highly reactive "active ester" that readily undergoes nucleophilic attack by primary amines.[1][2]

In the context of this compound, the NHS ester is formed on the glutaric acid linker, providing a reactive handle for conjugation without compromising the metal-chelating properties of the Nodaga macrocycle. The key reaction is the formation of a stable amide bond between the this compound and a primary amine on the biomolecule, such as the ε-amino group of a lysine residue or the N-terminal amine of a peptide or protein.[1][2] This reaction is highly efficient and proceeds under mild conditions, which is crucial for preserving the structural and functional integrity of sensitive biomolecules.[1]

The reaction is highly dependent on pH. The optimal pH range for the reaction of an NHS ester with a primary amine is between 7.2 and 9.0, with a more specific optimal range of 8.3-8.5 often cited.[3][4] At a pH below this range, the primary amines are protonated, reducing their nucleophilicity and slowing down the reaction rate.[3] Conversely, at a pH above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall conjugation efficiency.[3]

Quantitative Data on this compound Conjugation and Performance

The efficiency of the conjugation reaction and the stability of the resulting radiolabeled bioconjugate are critical parameters in the development of radiopharmaceuticals. The following tables summarize key quantitative data related to this compound.

ParameterBiomoleculeMolar Excess of this compoundAverage Number of Chelators per AntibodyReference
Conjugation EfficiencyTrastuzumab5Not specified[5]
20Not specified[5]
100~27[5]
RadiotracerParameterValueConditionsReference
[⁶⁸Ga]NODAGA-peptideRadiochemical Purity> 95%Not specified[6]
Ex vivo stability in plasma (60 min)42.1 ± 3.7%37°C[6]
Ex vivo stability in urine (60 min)37.4 ± 2.9%37°C[6]
In vivo stability in plasma (60 min)2.1 ± 0.2%Not specified[6]
In vivo stability in urine (60 min)2.2 ± 0.4%Not specified[6]
[⁶⁴Cu]Cu-NODAGA-trastuzumabRadiochemical Purity> 97%Not specified[5]
Immunoreactive Fraction88-94%HER2-positive BT474 cells[7]

Experimental Protocols

General Protocol for this compound Conjugation to Peptides and Proteins

This protocol provides a general framework for the conjugation of this compound to biomolecules containing primary amines. Optimization of molar ratios, reaction time, and temperature may be required for specific applications.

Materials:

  • This compound ester

  • Peptide or protein with primary amine(s)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer (pH 8.5) or 0.1 M Phosphate Buffer (pH 7.2-8.0). Avoid buffers containing primary amines (e.g., Tris).[8]

  • Quenching Buffer: 1 M Glycine or Tris buffer (pH ~8)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Biomolecule Solution: Dissolve the peptide or protein in the chosen conjugation buffer to a final concentration of 1-10 mg/mL.

  • Preparation of this compound Solution: Immediately before use, dissolve the this compound ester in a small volume of anhydrous DMF or DMSO to a concentration of approximately 10 mg/mL. The NHS ester is susceptible to hydrolysis, so stock solutions should not be prepared and stored.[8]

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the biomolecule solution. A common starting point is a 5- to 20-fold molar excess of this compound.

    • Gently mix the reaction solution. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v) to minimize protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM. This will react with any unreacted this compound, preventing further modification of the biomolecule. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate: Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., PD-10 columns), dialysis, or HPLC.

  • Characterization: Characterize the purified Nodaga-biomolecule conjugate by methods such as mass spectrometry (to determine the number of Nodaga molecules per biomolecule) and HPLC (to assess purity).

Experimental Workflow for this compound Conjugation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_bio Dissolve Biomolecule in Conjugation Buffer conjugation Mix and Incubate (RT or 4°C) prep_bio->conjugation prep_nhs Dissolve this compound in DMSO/DMF prep_nhs->conjugation quenching Add Quenching Buffer conjugation->quenching purify Purify Conjugate (SEC, Dialysis, HPLC) quenching->purify characterize Characterize Conjugate (MS, HPLC) purify->characterize

Caption: A generalized workflow for the conjugation of this compound to a biomolecule.

Signaling Pathways and Logical Relationships

Chemical Reaction of this compound with a Primary Amine

The core of the conjugation process is the nucleophilic acyl substitution reaction between the NHS ester of Nodaga and a primary amine on the biomolecule.

chemical_reaction Nodaga_NHS This compound (Active Ester) Intermediate Tetrahedral Intermediate Nodaga_NHS->Intermediate + Biomolecule_NH2 Biomolecule-NH₂ (Primary Amine) Biomolecule_NH2->Intermediate Conjugate Nodaga-Biomolecule (Stable Amide Bond) Intermediate->Conjugate NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS +

Caption: The reaction mechanism of this compound with a primary amine to form a stable amide bond.

HER2 Signaling Pathway in Cancer

Nodaga-conjugated antibodies, such as trastuzumab, are often used to target the Human Epidermal Growth Factor Receptor 2 (HER2) in cancer cells. Understanding the downstream signaling pathways of HER2 is crucial for comprehending the mechanism of action of these targeted radiopharmaceuticals.[9] Overexpression of HER2 leads to the formation of homodimers and heterodimers with other HER family members (e.g., HER3), resulting in the activation of intracellular signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[6][10][11] These pathways promote cell proliferation, survival, and differentiation, driving tumor growth.[9][11]

HER2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Dimer HER2/HER3 Heterodimer HER2->Dimer HER3 HER3 HER3->Dimer PI3K PI3K Dimer->PI3K Activation Ras Ras Dimer->Ras Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

The Beginner's Guide to NODAGA-NHS in Radiopharmaceutical Chemistry: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive introduction to the bifunctional chelator, NODAGA-NHS, for professionals entering the field of radiopharmaceutical chemistry. This document outlines the core principles, experimental protocols, and critical data associated with the use of this compound in the development of novel radiolabeled biomolecules for imaging and therapy.

Introduction to this compound

This compound, or 2,2'-(7-(1-carboxy-4-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, is a bifunctional chelator widely employed in radiopharmaceutical chemistry.[1][2] Its structure consists of two key components: a NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) core and an N-hydroxysuccinimide (NHS) ester functional group.[3]

The NODAGA core is a highly efficient chelating agent, forming stable complexes with various radiometals, most notably Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[3][4] This high stability is attributed to the pre-organized structure of the macrocycle, which minimizes the entropy loss upon metal complexation, a phenomenon known as the chelate effect. The NHS ester provides a reactive site for conjugation to biomolecules, such as peptides, antibodies, and nanoparticles, through the formation of a stable amide bond with primary amines (e.g., the side chain of a lysine residue).[4] This dual functionality allows for the secure attachment of a radioactive isotope to a targeting biomolecule, a cornerstone of modern radiopharmaceutical design.

Key Advantages of this compound

This compound offers several advantages over other commonly used chelators like DOTA, particularly for ⁶⁸Ga chelation:

  • Mild Radiolabeling Conditions: NODAGA can achieve high radiolabeling yields with ⁶⁸Ga under milder conditions, including lower temperatures (even room temperature) and a broader pH range, compared to DOTA.[4][] This is beneficial for heat-sensitive biomolecules.

  • Favorable Kinetics: The chelation of ⁶⁸Ga by NODAGA is kinetically faster than with DOTA.[4]

  • High Stability: The resulting ⁶⁸Ga-NODAGA complex exhibits high thermodynamic stability and in vivo stability, which is crucial for minimizing the release of the radionuclide in the body.[4]

  • Hydrophilicity: NODAGA is more hydrophilic than DOTA, which can lead to faster clearance of the radiopharmaceutical from non-target tissues.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a basis for experimental design and comparison.

ParameterValueConditionsRadionuclideBiomoleculeSource
Radiolabeling Yield >95%pH 4.0-4.5, >60°C⁶⁸GaPamidronic Acid[]
>95%Not specified⁶⁸GaUBI fragments[1]
~80%Room temperature⁶⁴CuTrastuzumab[6][7]
Radiochemical Purity >95%Not specified⁶⁸GaUBI fragments[1]
Reaction Time (Radiolabeling) 5-10 minutesRoom temperature⁶⁸GaNot specified[]
15 minutesRoom temperature⁶⁴CuTrastuzumab
Conjugation Time 20 hours4°CNot specifiedTrastuzumab[6][7]
pH for Conjugation 7.0 - 8.5Not specifiedNot applicablePrimary amines
Tumor Uptake 3-9% ID/gIn vivo mouse model⁶⁴CuTrastuzumab
Chelators per Antibody ~27100-fold excess of this compoundNot applicableTrastuzumab

Experimental Protocols

This section provides detailed methodologies for the two primary stages of using this compound: bioconjugation and radiolabeling.

Protocol for this compound Conjugation to a Monoclonal Antibody

This protocol is a generalized procedure for conjugating this compound to a monoclonal antibody (mAb) like Trastuzumab.[6][7] Optimization may be required for different antibodies.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • This compound ester

  • 0.1 M Borate-buffered saline (BBS), pH 8.5

  • Size-exclusion chromatography column (e.g., PD-10)

  • 0.1 M Sodium acetate (NaOAc), pH 5.6

  • Protein concentration measurement method (e.g., Nanodrop, HPLC)

Procedure:

  • Antibody Preparation: Prepare a solution of the antibody in 0.1 M BBS at a concentration of 10 mg/mL.

  • This compound Solution: Dissolve the this compound ester in 0.1 M BBS.

  • Conjugation Reaction: Add a 5, 20, or 100-fold molar excess of the this compound solution to the antibody solution.

  • Incubation: Gently mix the reaction mixture and incubate at 4°C for 20 hours.

  • Purification: Remove the excess, unconjugated this compound by size-exclusion chromatography using a PD-10 column. Elute the conjugated antibody with 0.1 M NaOAc, pH 5.6.

  • Fraction Collection and Analysis: Collect 1 mL fractions and determine the protein concentration of each fraction using a suitable method to identify the fractions containing the purified NODAGA-conjugated antibody.

Protocol for ⁶⁸Ga Radiolabeling of a NODAGA-Conjugated Biomolecule

This protocol describes the radiolabeling of a NODAGA-conjugated biomolecule with Gallium-68.

Materials:

  • NODAGA-conjugated biomolecule

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Sodium acetate buffer (pH 4.0-4.5)

  • Heating block or water bath

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • ⁶⁸Ga Elution: Elute the ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃.

  • pH Adjustment: Add sodium acetate buffer to the [⁶⁸Ga]GaCl₃ solution to adjust the pH to 4.0-4.5.

  • Radiolabeling Reaction: Add the NODAGA-conjugated biomolecule to the buffered ⁶⁸Ga solution. The amount of conjugate will need to be optimized but can range from 10-50 µg.

  • Incubation: Incubate the reaction mixture at a temperature between room temperature and 95°C for 5-15 minutes. Optimal temperature and time should be determined empirically for each new conjugate. For many NODAGA conjugates, radiolabeling can be achieved at room temperature.[]

  • Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC to separate the labeled conjugate from free ⁶⁸Ga.

Workflow and Process Visualization

The following diagrams illustrate the key chemical reaction and the overall experimental workflow for producing a radiolabeled biomolecule using this compound.

G cluster_0 Bioconjugation Biomolecule Biomolecule (e.g., Antibody with -NH2) Biomolecule->Conjugation Nodaga_NHS This compound Nodaga_NHS->Conjugation Conjugated_Biomolecule NODAGA-Biomolecule Conjugate Conjugation->Amide_Bond Stable Amide Bond Formation (pH 7.0-8.5) Amide_Bond->Conjugated_Biomolecule G Start Start Conjugation 1. Bioconjugation: This compound + Biomolecule Start->Conjugation Purification1 2. Purification: Size-Exclusion Chromatography Conjugation->Purification1 Radiolabeling 3. Radiolabeling: + ⁶⁸GaCl₃ (pH 4.0-4.5) Purification1->Radiolabeling QC 4. Quality Control: Radio-TLC / Radio-HPLC Radiolabeling->QC Final_Product Final Radiopharmaceutical QC->Final_Product

References

Methodological & Application

Application Notes and Protocols for NODAGA-NHS Conjugation to Peptides and Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of the bifunctional chelator NODAGA-NHS to peptides and proteins. This procedure is critical for the development of radiolabeled biomolecules for applications in nuclear medicine, including PET imaging and targeted radiotherapy. The N-hydroxysuccinimide (NHS) ester of NODAGA readily reacts with primary amines (the N-terminus and the ε-amino group of lysine residues) on peptides and proteins to form stable amide bonds.[1]

Overview of this compound Conjugation

The conjugation of this compound to a biomolecule is a crucial step in the preparation of radiopharmaceuticals. The NODAGA chelator can stably coordinate with various radiometals, such as Gallium-68 (⁶⁸Ga), for PET imaging. The NHS ester provides a reactive group for efficient coupling to the target peptide or protein under mild conditions.[1]

The overall workflow involves the following key stages:

  • Preparation of Biomolecule: Ensuring the peptide or protein is in a suitable buffer at the optimal pH for conjugation.

  • Conjugation Reaction: Incubation of the biomolecule with this compound to allow for the formation of a stable amide bond.

  • Purification: Removal of excess, unreacted this compound and any reaction byproducts.

  • Characterization: Analysis of the conjugate to determine the degree of labeling (chelator-to-biomolecule ratio).

Chemical Reaction

Caption: Figure 1: Reaction of this compound with a primary amine on a biomolecule.

Experimental Protocols

This section provides a general protocol for the conjugation of this compound to peptides and proteins. It is important to note that optimal conditions, such as the molar ratio of this compound to the biomolecule, may need to be determined empirically for each specific application.

Materials and Reagents
  • Peptide or protein of interest

  • This compound ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer or borate buffer, pH 8.0-8.5. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the conjugation reaction.[2]

  • Purification column (e.g., PD-10 desalting column, size-exclusion chromatography column)

  • Quenching reagent (optional): Tris-HCl or Glycine, pH 7.4

Detailed Protocol
  • Preparation of the Biomolecule Solution:

    • Dissolve the peptide or protein in the reaction buffer to a final concentration of 2-10 mg/mL.[2][3]

    • Ensure the buffer pH is between 8.0 and 8.5 for optimal reaction with primary amines.[2][]

  • Preparation of this compound Stock Solution:

    • Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5] Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the biomolecule solution while gently stirring.[6] The optimal molar ratio should be determined empirically but can range from 5 to 100 equivalents.[6]

    • Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 20 hours in the dark.[5][6] Longer incubation times at lower temperatures can sometimes improve conjugation efficiency and protein stability.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching reagent such as Tris-HCl or Glycine can be added to a final concentration of 50-100 mM.[2] Incubate for 10-15 minutes at room temperature.[2]

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound by size-exclusion chromatography (e.g., using a PD-10 desalting column).[6]

    • Equilibrate the column with a suitable buffer, such as phosphate-buffered saline (PBS) or 0.1 M sodium acetate (pH 5.64).[6]

    • Apply the reaction mixture to the column and collect fractions.

    • Monitor the protein-containing fractions using a spectrophotometer at 280 nm. The conjugated protein typically elutes in the earlier fractions.

Characterization of the Conjugate
  • Concentration Determination: The concentration of the purified NODAGA-conjugated biomolecule can be determined by measuring the absorbance at 280 nm using a NanoDrop spectrophotometer or a similar instrument.[6]

  • Degree of Labeling: The average number of NODAGA molecules conjugated per biomolecule can be determined using MALDI-TOF mass spectrometry.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for this compound conjugation with proteins, based on published data.

BiomoleculeMolar Excess of this compoundReaction ConditionsAverage NODAGA per BiomoleculeReference
Trastuzumab5 equivalents4°C for 20 hours1.4[6]
Trastuzumab20 equivalents4°C for 20 hoursNot specified[6]
Trastuzumab100 equivalents4°C for 20 hoursNot specified[6]

Experimental Workflow Diagram

G A Prepare Biomolecule Solution (2-10 mg/mL in pH 8.0-8.5 buffer) C Conjugation Reaction (Add this compound to biomolecule, incubate at RT for 1h or 4°C for 20h) A->C B Prepare this compound Stock Solution (10 mg/mL in DMSO or DMF) B->C D Quench Reaction (Optional) (Add Tris-HCl or Glycine) C->D E Purification (Size-Exclusion Chromatography) D->E F Characterization (Determine concentration and degree of labeling) E->F

Caption: Figure 2: General workflow for this compound conjugation to peptides and proteins.

Concluding Remarks

The protocol described provides a robust and reproducible method for the conjugation of this compound to peptides and proteins. The resulting conjugates are suitable for subsequent radiolabeling with medically relevant radionuclides for use in preclinical and clinical research. Optimization of the reaction conditions for each specific biomolecule is recommended to achieve the desired degree of labeling while maintaining biological activity.

References

Application Notes and Protocols: A Step-by-Step Guide to NODAGA-NHS Antibody Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of the bifunctional chelator NODAGA-NHS ester to an antibody. This procedure is a critical step in the development of radiolabeled antibodies for applications in molecular imaging (e.g., Positron Emission Tomography, PET) and targeted radiotherapy. The N-hydroxysuccinimide (NHS) ester group of NODAGA reacts with primary amines (e.g., the ε-amino group of lysine residues) on the antibody to form a stable amide bond.[1] The NODAGA moiety can then be used to chelate a variety of radiometals. Careful control of reaction conditions is crucial to ensure efficient conjugation while maintaining the immunoreactivity of the antibody.

Quantitative Data Summary

The efficiency of the this compound antibody conjugation and the resulting chelator-to-antibody ratio (CAR) are influenced by several factors, most notably the molar ratio of this compound to the antibody. The following table summarizes typical experimental parameters and expected outcomes.

Molar Ratio (this compound:Antibody)Reaction Temperature (°C)Average Chelators per AntibodyReference
5:1Room TemperatureLower (~1-5)[2]
20:14Moderate (~5-10)[2]
100:14Higher (~10-27)[2]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the this compound antibody labeling process, from initial antibody preparation to the final purified conjugate.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_storage Final Product Antibody_Prep 1. Antibody Preparation (Buffer Exchange) Conjugation 3. Conjugation Reaction (Antibody + this compound) Antibody_Prep->Conjugation Antibody in Reaction Buffer Chelator_Prep 2. This compound Ester Preparation Chelator_Prep->Conjugation This compound in Anhydrous DMSO Purification 4. Purification (Size-Exclusion Chromatography) Conjugation->Purification Crude Conjugate QC 5. Quality Control (e.g., MALDI-TOF MS) Purification->QC Purified Conjugate Final_Product NODAGA-Antibody Conjugate QC->Final_Product Characterized Conjugate

Caption: Workflow for this compound Antibody Conjugation.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific antibodies.

Materials and Reagents
  • Monoclonal Antibody (mAb) of interest

  • This compound ester

  • Reaction Buffer: 0.1 M Sodium Bicarbonate buffer or Borate-buffered saline, pH 8.0-8.5[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification Buffer: Phosphate-buffered saline (PBS) or 0.1 M Sodium Acetate, pH 5.6[2]

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)[2]

  • Spectrophotometer (for protein concentration measurement)

  • Reaction tubes (e.g., low-protein binding microcentrifuge tubes)

  • Pipettes and sterile, nuclease-free pipette tips

Step 1: Antibody Preparation (Buffer Exchange)

The antibody must be in an amine-free buffer at a suitable concentration. Buffers containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA) will compete with the antibody for reaction with the NHS ester and must be removed.

  • If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer. This can be achieved using a desalting column or through dialysis.

  • Determine the concentration of the antibody solution using a spectrophotometer by measuring the absorbance at 280 nm.

Step 2: this compound Ester Preparation

The this compound ester is moisture-sensitive and should be handled accordingly.

  • Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a stock solution of the this compound ester in anhydrous DMSO immediately before use. The concentration will depend on the desired molar excess for the conjugation reaction.

Step 3: Conjugation Reaction

The molar ratio of this compound to the antibody is a critical parameter that influences the number of chelators conjugated per antibody molecule.[2] A common starting point is a 20-fold molar excess.

  • In a reaction tube, add the calculated volume of the this compound ester stock solution to the antibody solution.

  • Mix gently by pipetting. Avoid vigorous vortexing which could denature the antibody.

  • Incubate the reaction mixture. Incubation can be performed at 4°C overnight or at room temperature for 1-2 hours.[2] The optimal time and temperature may need to be determined empirically for each antibody.

Step 4: Purification of the NODAGA-Antibody Conjugate

Excess, unreacted this compound and hydrolyzed NODAGA must be removed from the conjugated antibody. Size-exclusion chromatography is a commonly used method for this purpose.[2]

  • Equilibrate a PD-10 desalting column with Purification Buffer according to the manufacturer's instructions.

  • Carefully apply the conjugation reaction mixture to the top of the column.

  • Elute the NODAGA-antibody conjugate with Purification Buffer.

  • Collect fractions of the eluate. The antibody conjugate will typically elute in the void volume.

  • Measure the protein concentration of the collected fractions to identify those containing the purified conjugate. Pool the fractions with the highest protein concentration.

Signaling Pathway Diagram (Illustrative)

While not a signaling pathway in the biological sense, the following diagram illustrates the chemical reaction pathway of the conjugation.

Conjugation_Reaction cluster_reactants Reactants cluster_products Products Antibody Antibody-NH2 (Primary Amine on Lysine) Conjugate NODAGA-Antibody Conjugate (Stable Amide Bond) Antibody->Conjugate NODAGA_NHS This compound Ester NODAGA_NHS->Conjugate NHS_leaving_group N-Hydroxysuccinimide Conjugate->NHS_leaving_group Formation of Amide Bond & Release of NHS

Caption: Chemical Reaction of this compound with an Antibody.

Quality Control

After purification, it is essential to characterize the NODAGA-antibody conjugate.

  • Chelator-to-Antibody Ratio (CAR): This can be determined using techniques such as MALDI-TOF mass spectrometry, which measures the mass increase of the antibody after conjugation.[1]

  • Immunoreactivity: An immunoassay (e.g., ELISA) should be performed to confirm that the conjugation process has not significantly compromised the antigen-binding affinity of the antibody.

  • Radiolabeling Efficiency: The purified conjugate can be radiolabeled with the desired radionuclide, and the radiochemical purity should be assessed using methods like radio-HPLC or radio-TLC.[3][4]

Storage

The purified NODAGA-antibody conjugate should be stored under conditions that maintain the stability of the antibody, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The appropriate storage buffer and conditions should be determined based on the specific antibody's characteristics.

References

Application Notes and Protocols for ⁶⁸Ga Radiolabeling of NODAGA-NHS Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed procedure for the radiolabeling of NODAGA-NHS (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid-N-hydroxysuccinimide) conjugates with Gallium-68 (⁶⁸Ga). The protocol outlines the conjugation of the this compound ester to a targeting molecule, followed by the radiolabeling process, and subsequent quality control measures.

Overview of ⁶⁸Ga Radiolabeling with this compound

The bifunctional chelator NODAGA has gained prominence for ⁶⁸Ga labeling due to its favorable radiolabeling kinetics, often allowing for rapid and efficient labeling at room temperature or with gentle heating.[1][2] The N-hydroxysuccinimide (NHS) ester derivative of NODAGA provides a reactive group for covalent conjugation to primary or secondary amines on targeting molecules such as peptides, antibodies, or small molecules. This two-step process involves the initial stable conjugation of the chelator to the targeting biomolecule, followed by the radiolabeling with ⁶⁸Ga.

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Radiolabeling cluster_2 Step 3: Purification & Quality Control Target Targeting Molecule (with -NH2 group) Conjugation Conjugation Reaction (pH 8-9, aqueous buffer/organic co-solvent) Target->Conjugation NODAGA_NHS This compound Ester NODAGA_NHS->Conjugation NODAGA_Conj NODAGA-Target Conjugate Conjugation->NODAGA_Conj Ga68 ⁶⁸GaCl₃ Eluate Radiolabeling Radiolabeling Reaction (pH 4-5, RT to 95°C) NODAGA_Conj->Radiolabeling Ga68->Radiolabeling Buffer Reaction Buffer (e.g., Sodium Acetate) Buffer->Radiolabeling Labeled_Product ⁶⁸Ga-NODAGA-Target Radiolabeling->Labeled_Product Purification Purification (e.g., SPE cartridge) Labeled_Product->Purification QC Quality Control (HPLC, TLC) Purification->QC Final_Product Final Radiopharmaceutical Product QC->Final_Product

Figure 1: A general workflow for the preparation of ⁶⁸Ga-labeled NODAGA-conjugates.

Experimental Protocols

Protocol for Conjugation of this compound to a Targeting Molecule

This protocol describes the conjugation of the this compound ester to a targeting molecule containing a primary amine.

Materials:

  • This compound ester

  • Targeting molecule (e.g., peptide, antibody fragment)

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5) or another suitable non-amine-containing buffer

  • Triethylamine (TEA) (optional, for pH adjustment)

  • PD-10 desalting column or similar size-exclusion chromatography system

  • Deionized water

  • Lyophilizer (optional)

Procedure:

  • Dissolve the targeting molecule in the 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL.

  • Separately, dissolve the this compound ester in anhydrous DMF to a concentration of 10 mg/mL. This solution should be prepared immediately before use to minimize hydrolysis of the NHS ester.

  • Add a 3-10 fold molar excess of the this compound solution to the targeting molecule solution. The optimal molar ratio may need to be determined empirically.

  • If necessary, adjust the pH of the reaction mixture to 8-9 using TEA.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purify the resulting NODAGA-conjugate from unreacted this compound and byproducts using a PD-10 desalting column or another appropriate size-exclusion chromatography method.

  • The final NODAGA-conjugate can be lyophilized for long-term storage or used directly in the radiolabeling step.

  • Characterize the conjugate using mass spectrometry to confirm successful conjugation.

Protocol for ⁶⁸Ga Radiolabeling of NODAGA-Conjugates

This protocol details the labeling of the prepared NODAGA-conjugate with ⁶⁸Ga.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • NODAGA-conjugate

  • 0.1 M Sodium acetate buffer (pH 4.0-5.0)

  • Sterile, metal-free water and reaction vials

  • Heating block or water bath

  • C18 Sep-Pak or similar solid-phase extraction (SPE) cartridge for purification

  • Ethanol

  • Saline solution

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl to obtain ⁶⁸GaCl₃.

  • To the ⁶⁸GaCl₃ eluate, add the sodium acetate buffer to adjust the pH to between 4.0 and 5.0.

  • Add the NODAGA-conjugate (typically 10-50 µg) to the buffered ⁶⁸Ga solution.

  • Incubate the reaction mixture. While many NODAGA conjugates label efficiently at room temperature within 5-10 minutes, heating at 60-95°C for 5-15 minutes can increase the radiochemical yield.[1] The optimal temperature and time should be determined for each specific conjugate.

  • After incubation, cool the reaction vial to room temperature.

  • Purify the ⁶⁸Ga-NODAGA-conjugate using a C18 SPE cartridge.

    • Condition the cartridge with ethanol followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove unreacted ⁶⁸Ga.

    • Elute the final product with a small volume of ethanol/saline solution.

  • Perform quality control to determine the radiochemical purity.

Data Presentation: Radiolabeling Parameters

The following table summarizes typical reaction conditions and outcomes for the ⁶⁸Ga labeling of NODAGA-conjugates, compiled from various studies.

ParameterTypical Range/ValueNotes
Precursor Amount 10 - 50 µgThe amount can be optimized to achieve the desired specific activity.
pH 4.0 - 5.0A pH of 4.5 is often found to be optimal.[1]
Reaction Temperature Room Temperature to 95°CWhile labeling can occur at room temperature, heating above 60°C often improves yield and reduces reaction time.[1]
Reaction Time 5 - 15 minutesLonger incubation times generally do not significantly increase the yield after an initial period.[1]
Radiochemical Yield (RCY) > 95%Consistently high radiochemical yields are achievable with NODAGA conjugates.[3]
Radiochemical Purity (RCP) > 95%Typically determined by radio-HPLC or radio-TLC.[2][3]

Quality Control

The quality of the final ⁶⁸Ga-NODAGA-conjugate is critical for its use in imaging. The primary quality control measure is the determination of radiochemical purity.

G cluster_0 Quality Control Workflow Start Final Labeled Product TLC Radio-TLC Analysis Start->TLC HPLC Radio-HPLC Analysis Start->HPLC Decision RCP > 95%? TLC->Decision HPLC->Decision Pass Release for Use Decision->Pass Yes Fail Repurify or Discard Decision->Fail No

Figure 2: Decision workflow for quality control of ⁶⁸Ga-NODAGA-conjugates.

  • Radio-HPLC (High-Performance Liquid Chromatography): This is the gold standard for determining radiochemical purity. It separates the labeled conjugate from free ⁶⁸Ga and other impurities. The retention time of the radiolabeled product will differ from that of the unconjugated NODAGA and free gallium.

  • Radio-TLC (Thin-Layer Chromatography): A simpler and faster method for assessing radiochemical purity. For example, using a silica gel plate with a mobile phase of 0.4 M phosphate buffer:acetonitrile (7:3), free ⁶⁸Ga will migrate with the solvent front, while the labeled conjugate will remain at or near the origin.[1]

By following these protocols and quality control measures, researchers can reliably produce high-purity ⁶⁸Ga-labeled NODAGA-conjugates for preclinical and clinical research.

References

Application Notes and Protocols for NODAGA-NHS Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NODAGA (1,4,7-triazacyclononane-1,4-diacetic acid-7-glutaric acid) is a versatile bifunctional chelator widely used in the development of radiopharmaceuticals for PET imaging and targeted radionuclide therapy. The N-hydroxysuccinimide (NHS) ester of NODAGA is a highly efficient derivative for conjugating the chelator to biomolecules such as peptides, antibodies, and other proteins.[1] This process involves the reaction of the NODAGA-NHS ester with primary amines (e.g., the N-terminus or the ε-amino group of lysine residues) on the biomolecule to form a stable amide bond.[1] These application notes provide detailed protocols and reaction conditions for successful this compound bioconjugation.

Principle of the Reaction

The bioconjugation of this compound to a biomolecule is based on the acylation of a primary amine by the NHS ester. The NHS group is an excellent leaving group, facilitating the nucleophilic attack by the unprotonated primary amine of the biomolecule, resulting in the formation of a stable amide linkage and the release of N-hydroxysuccinimide. A critical competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce conjugation efficiency.[2][3][4]

Key Reaction Parameters and Buffer Selection

The success of the this compound bioconjugation is highly dependent on several factors, with pH being the most critical.[1]

  • pH: The optimal pH for the reaction is between 7.2 and 8.5.[2][5] In this range, a sufficient amount of the primary amine on the biomolecule is deprotonated and thus nucleophilic, while the rate of NHS ester hydrolysis is manageable.[1][3] At lower pH, the amine is protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes rapid, significantly reducing the conjugation yield.[2][3][4]

  • Buffers: Amine-free buffers are essential to prevent competition with the target biomolecule.[2] Commonly used buffers include phosphate-buffered saline (PBS), borate buffer, and carbonate/bicarbonate buffer.[2][6] Buffers containing primary amines, such as Tris, must be avoided during the conjugation step.[2]

  • Temperature: The reaction can be performed at room temperature or at 4°C.[2][6] Lower temperatures (4°C) can be beneficial for sensitive biomolecules and can help to minimize the rate of NHS ester hydrolysis.[1][2]

  • Molar Ratio: The molar ratio of this compound to the biomolecule will influence the degree of labeling. An excess of the this compound ester is typically used, with ratios ranging from 5 to 100 equivalents.[6] The optimal ratio should be determined empirically for each specific biomolecule and desired degree of conjugation.

  • Reaction Time: Reaction times can vary from 30 minutes to 20 hours, depending on the reactivity of the biomolecule and the desired outcome.[2][6]

Data Presentation: Recommended Reaction Conditions

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5Optimal balance between amine reactivity and NHS ester stability.[2][5]
Buffers Phosphate, Borate, BicarbonateMust be free of primary amines.[2][6]
Temperature 4°C to Room Temperature4°C can be optimal for sensitive proteins and to reduce hydrolysis.[1][2][6]
Molar Ratio (this compound:Biomolecule) 5:1 to 100:1The optimal ratio needs to be determined experimentally.[6]
Reaction Time 0.5 - 20 hoursDependent on temperature, pH, and reactivity of the biomolecule.[2][6]
Biomolecule Concentration > 2 mg/mLHigher concentrations can improve conjugation efficiency.

Experimental Workflow Diagram

NODAGA_NHS_Bioconjugation_Workflow Biomolecule Biomolecule Preparation (in amine-free buffer) Reaction Conjugation Reaction (pH 7.2-8.5, 4°C or RT) Biomolecule->Reaction NODAGA_NHS This compound Ester (dissolved in DMSO/DMF) NODAGA_NHS->Reaction Quenching Optional: Quenching (e.g., Tris or Glycine) Reaction->Quenching Stop Reaction Purification Purification (e.g., SEC, HPLC) Reaction->Purification If no quenching Quenching->Purification Analysis Analysis & Characterization (e.g., MS, HPLC) Purification->Analysis Assess Purity & DOL Final_Product Purified NODAGA-Bioconjugate Analysis->Final_Product

Caption: Workflow for this compound Bioconjugation.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol is a general guideline for conjugating this compound to an antibody, such as trastuzumab.[6]

Materials:

  • Antibody (e.g., Trastuzumab)

  • This compound ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M Sodium Borate Buffer, pH 8.5, or 0.1 M Phosphate Buffer, pH 7.5

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 7.4

  • Purification System: Size Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)

  • Elution Buffer for Purification: e.g., 0.1 M Sodium Acetate, pH 5.6[6]

Procedure:

  • Antibody Preparation:

    • Prepare a solution of the antibody in the conjugation buffer at a concentration of 5-10 mg/mL.[6]

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the conjugation buffer using a desalting column or dialysis.

  • This compound Ester Preparation:

    • Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 5, 20, or 100 equivalents) of the dissolved this compound ester to the antibody solution.[6]

    • Gently mix the reaction solution.

    • Incubate the reaction mixture for 20 hours at 4°C or for 1-4 hours at room temperature.[2][6]

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 10-15 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts by size exclusion chromatography using a PD-10 desalting column.[6]

    • Equilibrate the column with the elution buffer.

    • Apply the reaction mixture to the column and collect fractions.

    • Monitor the protein elution by measuring the absorbance at 280 nm. The antibody conjugate will typically elute in the earlier fractions.

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a Nanodrop spectrophotometer or a protein assay.

    • Analyze the degree of labeling (number of NODAGA molecules per antibody) using techniques such as MALDI-TOF mass spectrometry or HPLC.[1]

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the chemical reaction pathway of this compound with a primary amine on a biomolecule and the competing hydrolysis reaction.

Reaction_Pathway Reactants This compound + Biomolecule-NH2 Conjugation Amide Bond Formation Reactants->Conjugation pH 7.2-8.5 Hydrolysis NHS Ester Hydrolysis Reactants->Hydrolysis competing reaction (increased at higher pH) Product NODAGA-Bioconjugate Conjugation->Product Byproduct1 NHS Conjugation->Byproduct1 releases Byproduct2 NODAGA-COOH Hydrolysis->Byproduct2

Caption: this compound Reaction Pathways.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Incorrect pH of the reaction buffer.Verify the pH of the conjugation buffer is within the optimal range (7.2-8.5).
Presence of amine-containing buffers or other nucleophiles.Ensure all buffers are amine-free. Perform buffer exchange if necessary.
Hydrolysis of this compound ester.Prepare the this compound solution immediately before use. Consider performing the reaction at 4°C.
Insufficient molar ratio of this compound.Increase the molar excess of the this compound ester.
Protein Aggregation High concentration of organic solvent (DMSO/DMF).Keep the final concentration of the organic solvent in the reaction mixture low (typically <10%).
Inherent instability of the protein.Optimize buffer conditions (e.g., add stabilizers). Perform the reaction at a lower temperature.
High Degree of Labeling High molar ratio of this compound.Reduce the molar excess of the this compound ester in the reaction.
Extended reaction time.Decrease the incubation time of the conjugation reaction.

References

Optimizing Peptide Conjugation: A Detailed Guide to Nodaga-NHS Molar Ratio Calculation and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the principles and practices of conjugating Nodaga-NHS to peptides. A critical parameter for successful conjugation is the molar ratio of the reactants. This document outlines the methodology for calculating the optimal molar ratio and provides a detailed experimental protocol for the conjugation, purification, and characterization of the resulting peptide conjugate.

Introduction to this compound Peptide Conjugation

This compound (N,N'-bis[2-(carboxymethyl)-4-(N-hydroxysuccinimidyl)carbonyl-4,7-diazanonyl]acetic acid) is a bifunctional chelator widely used in the development of radiopharmaceuticals. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines, such as the N-terminal amine or the ε-amino group of lysine residues on a peptide, to form a stable amide bond[1]. This process, known as bioconjugation, is fundamental for attaching the chelating agent, which can then be used to complex a variety of radiometals for imaging and therapeutic applications.

The efficiency of this conjugation is highly dependent on several factors, with the molar ratio of this compound to the peptide being a key determinant of the reaction's success. An optimized molar ratio ensures efficient labeling of the peptide while minimizing unwanted side reactions and simplifying the purification process.

Calculating the Molar Ratio

The ideal molar ratio of this compound to peptide is an empirical value that may require optimization for each specific peptide. However, a common starting point for mono-labeling is a molar excess of the NHS ester[2][3]. This helps to drive the reaction towards the desired product.

General Formula for Calculating NHS Ester Weight:

A useful formula to calculate the required weight of the this compound ester is as follows[2][3]:

Weight of this compound (mg) = (Molar Excess) x (Weight of Peptide (mg)) x (MW of this compound (g/mol)) / (MW of Peptide (g/mol))

Where:

  • Molar Excess: The desired fold excess of this compound over the peptide. A typical starting range is 5 to 20-fold[4].

  • MW of this compound: The molecular weight of this compound is 472.4 g/mol [1].

  • MW of Peptide: The molecular weight of the specific peptide being conjugated.

Data Presentation: Recommended Starting Molar Ratios

The following table summarizes recommended starting molar excess ratios for this compound to peptide conjugation, based on general NHS ester labeling protocols.

Molar Excess of this compound to PeptideExpected OutcomeConsiderations
5 - 10 foldGood starting point for mono-labeling of most peptides[2].Balances reaction efficiency with ease of purification.
15 - 20 foldMay be necessary for less reactive peptides or dilute reaction conditions[4][5].Increased risk of multiple conjugations per peptide and requires more rigorous purification.
1 - 3 foldCan be used if aiming for partial labeling or if the peptide is highly reactive.May result in incomplete conjugation.

Experimental Protocol: this compound Peptide Conjugation

This protocol provides a step-by-step guide for the conjugation of this compound to a peptide containing a primary amine.

Materials and Reagents:
  • Peptide with at least one primary amine (N-terminus or lysine residue)

  • This compound ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2][3]

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5[2][3] or 0.1 M Phosphate Buffer, pH 8.3-8.5[2]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4[5]

  • Purification System (e.g., Gel filtration column, HPLC)[2][6]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis prep_peptide Dissolve Peptide in Conjugation Buffer mix Add this compound Solution to Peptide Solution prep_peptide->mix prep_nhs Dissolve this compound in DMF/DMSO prep_nhs->mix incubate Incubate at Room Temperature (1-4 hours) or on ice overnight mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (e.g., Gel Filtration) quench->purify analyze Analyze Product (e.g., HPLC, Mass Spec) purify->analyze G cluster_reactants Reactants cluster_product Products Peptide Peptide-NH2 (Primary Amine) Conjugate Peptide-NH-CO-Nodaga (Amide Bond) Peptide->Conjugate Nucleophilic Attack Nodaga This compound (NHS Ester) Nodaga->Conjugate NHS N-Hydroxysuccinimide Nodaga->NHS Leaving Group

References

Application Notes and Protocols: Nodaga-NHS Conjugation to Nanoparticles for Targeted Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of bifunctional chelators, such as NODAGA-NHS, to nanoparticles represents a significant advancement in the development of targeted imaging agents. This strategy combines the high affinity and specificity of targeting ligands attached to the nanoparticle with the robust chelating properties of NODAGA for radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). The result is a powerful tool for sensitive and specific imaging modalities like Positron Emission Tomography (PET). This document provides detailed protocols and application notes for the conjugation of NODA-GA-NHS to amine-functionalized nanoparticles, their subsequent radiolabeling, and their application in targeted cellular imaging.

The N-hydroxysuccinimide (NHS) ester of NODAGA readily reacts with primary amines on the surface of functionalized nanoparticles to form stable amide bonds. This covalent conjugation is a cornerstone of bioconjugation chemistry, enabling the creation of tailored imaging probes. The efficiency of this reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants.

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles functionalized with primary amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., iron oxide, gold, or polymeric nanoparticles)

  • This compound ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer or Borate Buffer, pH 8.5

  • Quenching Buffer: 1 M Glycine or Tris-HCl, pH 8.5

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Centrifugal filter units (with appropriate molecular weight cut-off for the nanoparticles)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

    • Sonicate the nanoparticle suspension briefly to ensure a homogenous dispersion.

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound ester in a small volume of anhydrous DMF or DMSO to a stock concentration of 10 mg/mL. The use of an organic solvent helps to prevent hydrolysis of the NHS ester before it reacts with the amines.

  • Conjugation Reaction:

    • Add the this compound solution to the nanoparticle suspension. The molar ratio of this compound to the estimated surface amine groups on the nanoparticles should be optimized, but a starting point of a 10 to 50-fold molar excess of this compound is recommended.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or rotation. For sensitive biomolecules attached to the nanoparticles, the reaction can be performed at 4°C overnight.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted this compound ester.

  • Purification:

    • Purify the Nodaga-conjugated nanoparticles from excess reagents using centrifugal filter units.

    • Wash the nanoparticles three times with PBS (pH 7.4).

    • Resuspend the purified Nodaga-nanoparticles in PBS at the desired concentration.

  • Characterization:

    • Determine the concentration of the purified Nodaga-nanoparticles.

    • Characterize the nanoparticles for size and zeta potential to confirm conjugation.

    • Quantify the number of Nodaga molecules conjugated per nanoparticle (see Protocol 3).

Protocol 2: Radiolabeling of Nodaga-Nanoparticles with ⁶⁸Ga or ⁶⁴Cu

This protocol outlines the chelation of Gallium-68 or Copper-64 by the Nodaga-conjugated nanoparticles.

Materials:

  • Purified Nodaga-nanoparticles

  • ⁶⁸GaCl₃ in 0.05 M HCl (from a ⁶⁸Ge/⁶⁸Ga generator) or ⁶⁴CuCl₂

  • Radiolabeling Buffer: 0.1 M Sodium Acetate buffer, pH 4.5 for ⁶⁸Ga; pH 5.5 for ⁶⁴Cu

  • Metal-free water and reaction vials

  • Instant thin-layer chromatography (iTLC) strips

  • Mobile Phase: 0.1 M Citrate buffer, pH 6.0

Procedure:

  • Reaction Setup:

    • In a metal-free reaction vial, add a specific amount of the Nodaga-nanoparticle solution (typically 50-100 µg).

    • Add the Radiolabeling Buffer to adjust the pH to the optimal range for the chosen radionuclide.

  • Radiolabeling:

    • Add the ⁶⁸GaCl₃ or ⁶⁴CuCl₂ solution (typically 50-200 MBq) to the vial.

    • Incubate the reaction mixture at 95°C for 10-15 minutes for ⁶⁸Ga, or at room temperature to 40°C for 15-30 minutes for ⁶⁴Cu.

  • Quality Control:

    • Determine the radiochemical purity (RCP) using iTLC.

    • Spot a small aliquot of the reaction mixture onto an iTLC strip.

    • Develop the strip using the mobile phase.

    • The radiolabeled Nodaga-nanoparticles will remain at the origin (Rf = 0), while free ⁶⁸Ga or ⁶⁴Cu will move with the solvent front (Rf = 1).

    • Measure the distribution of radioactivity on the strip using a radio-TLC scanner or by cutting the strip and counting in a gamma counter.

    • RCP (%) = (Counts at origin / Total counts) x 100. A RCP of >95% is generally required for in vivo applications.

  • Purification (if necessary):

    • If the RCP is below 95%, the radiolabeled nanoparticles can be purified using a size-exclusion chromatography column (e.g., PD-10) or centrifugal filtration to remove unincorporated radionuclide.

Protocol 3: Quantification of Nodaga Conjugation

This protocol provides a method to estimate the number of Nodaga molecules conjugated to each nanoparticle.

Method: Competitive Binding Assay with a Fluorescently Labeled Chelator

  • Standard Curve:

    • Prepare a series of known concentrations of a fluorescently labeled chelator (e.g., a fluorescently tagged DOTA-NHS ester).

    • React each concentration with a fixed amount of amine-functionalized nanoparticles under the same conditions as the this compound conjugation.

    • After purification, measure the fluorescence intensity of the nanoparticle conjugates.

    • Plot fluorescence intensity versus the concentration of the fluorescent chelator to generate a standard curve.

  • Competitive Assay:

    • Perform the this compound conjugation to the amine-functionalized nanoparticles as described in Protocol 1.

    • In a parallel reaction, co-incubate the nanoparticles with the same concentration of this compound and a known, fixed concentration of the fluorescently labeled chelator.

    • After purification, measure the fluorescence intensity of the nanoparticles from the competitive reaction.

  • Calculation:

    • Use the standard curve to determine the amount of fluorescent chelator that bound to the nanoparticles in the presence of this compound.

    • The reduction in fluorescence compared to the control (fluorescent chelator alone) is proportional to the amount of Nodaga that has been conjugated.

    • From this, the number of Nodaga molecules per nanoparticle can be estimated, provided the nanoparticle concentration is known.

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles105 ± 50.15 ± 0.03+25 ± 3
Nodaga-Conjugated Nanoparticles115 ± 70.18 ± 0.04+10 ± 4

Table 2: this compound Conjugation and Radiolabeling Efficiency

ParameterValue
Molar Ratio (this compound : Amine Groups)20:1
Reaction Time (hours)4
Reaction Temperature (°C)25
Conjugation Efficiency (%) ~60-80
Radiolabeling Efficiency (⁶⁸Ga) (%) >97 [1]
Radiolabeling Efficiency (⁶⁴Cu) (%) >80 [1]
Specific Activity (GBq/µmol) 200-400

Visualizations

G Experimental Workflow for Nodaga-Nanoparticle Synthesis and Imaging cluster_0 Nanoparticle Functionalization cluster_1 Conjugation cluster_2 Radiolabeling cluster_3 Targeted Imaging NP Amine-Functionalized Nanoparticle Reaction Conjugation Reaction (pH 8.5, RT, 2-4h) NP->Reaction Nodaga This compound Ester Nodaga->Reaction Purification1 Purification (Centrifugal Filtration) Reaction->Purification1 Radiolabel Radiolabeling with ⁶⁸Ga or ⁶⁴Cu Purification1->Radiolabel QC Quality Control (iTLC) Radiolabel->QC Injection In vivo Administration QC->Injection PET PET Imaging Injection->PET

Caption: Workflow for the synthesis and application of Nodaga-conjugated nanoparticles.

G Cellular Uptake of Targeted Nodaga-Nanoparticles cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular NP Targeted Nodaga- Nanoparticle Binding Receptor Binding NP->Binding Receptor Cell Surface Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Lysosome Late Endosome/ Lysosome Endosome->Lysosome Release Payload Release/ Signal Accumulation Lysosome->Release

Caption: Receptor-mediated endocytosis of targeted Nodaga-nanoparticles.

References

Application Notes and Protocols for Quality Control of NODAGA-NHS Conjugated Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of radiopharmaceuticals in molecular imaging and therapy is a rapidly advancing field. NODAGA-NHS (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid-N-hydroxysuccinimide) is a popular bifunctional chelator that, once conjugated to a targeting biomolecule (e.g., a peptide or antibody), can be radiolabeled with various metallic radionuclides like Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu). The quality control of these resulting radiopharmaceuticals is paramount to ensure their safety, efficacy, and batch-to-batch consistency for both preclinical research and clinical applications.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the essential quality control tests for this compound conjugated radiopharmaceuticals. Adherence to these guidelines is critical for compliance with Good Manufacturing Practices (GMP) and regulatory standards.[1][2]

General Quality Control Workflow

The quality control process for this compound conjugated radiopharmaceuticals can be broken down into several key stages, from the initial conjugation to the final product release.

QC_Workflow cluster_0 Preparation cluster_1 Radiolabeling cluster_2 Final Product Quality Control Conjugation This compound Conjugation to Targeting Molecule Purification1 Purification of Conjugate Conjugation->Purification1 Characterization Characterization of Conjugate (e.g., MS) Purification1->Characterization Radiolabeling Radiolabeling with Radionuclide (e.g., ⁶⁸Ga) Characterization->Radiolabeling Purification2 Purification of Radiopharmaceutical Radiolabeling->Purification2 Appearance Appearance (Visual Inspection) Purification2->Appearance pH pH Measurement Appearance->pH RCP Radiochemical Purity (HPLC, TLC) pH->RCP MolarActivity Molar Activity RCP->MolarActivity Stability Stability Studies (In Vitro/In Vivo) MolarActivity->Stability Bioassays Biological Assays (Sterility, Endotoxins) Stability->Bioassays Release Batch Release Bioassays->Release

Caption: General workflow for the preparation and quality control of this compound conjugated radiopharmaceuticals.

Experimental Protocols

Protocol for this compound Conjugation to a Peptide

This protocol provides a general method for the conjugation of this compound to a peptide containing a primary amine (e.g., a lysine residue).

Materials:

  • This compound ester

  • Peptide of interest

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • PD-10 desalting column or equivalent

  • HPLC system for purification

Procedure:

  • Peptide Dissolution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 5-10 mg/mL.

  • This compound Dissolution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 3-5 fold molar excess of the dissolved this compound to the peptide solution.

  • Incubation: Gently mix the reaction mixture and incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be quenched by adding a solution of glycine or Tris buffer to consume any unreacted NHS esters.

  • Purification: Purify the NODAGA-conjugated peptide using a PD-10 desalting column to remove unconjugated this compound, followed by preparative reverse-phase HPLC (RP-HPLC) to isolate the desired product.

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

  • Lyophilization and Storage: Lyophilize the purified conjugate and store at -20°C or -80°C until use.

Protocol for Radiolabeling with Gallium-68

This protocol describes a typical manual radiolabeling procedure for a NODAGA-conjugated peptide with ⁶⁸Ga.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • NODAGA-conjugated peptide

  • 0.1 M Sodium acetate buffer, pH 4.5

  • Sterile water for injection

  • C18 Sep-Pak cartridge

  • Ethanol

  • Sterile 0.22 µm filter

Procedure:

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

  • Reaction Mixture Preparation: In a sterile reaction vial, add 10-50 µg of the NODAGA-conjugated peptide dissolved in sodium acetate buffer (pH 4.5).

  • Radiolabeling: Add the ⁶⁸Ga eluate to the reaction vial. The final pH of the reaction mixture should be between 4.0 and 4.5.[3]

  • Incubation: Incubate the reaction mixture at 95°C for 5-10 minutes. For some NODAGA conjugates, labeling can also be achieved at room temperature with a longer incubation time.[3]

  • Purification:

    • Pre-condition a C18 Sep-Pak cartridge with ethanol followed by sterile water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.

    • Elute the ⁶⁸Ga-NODAGA-peptide with a small volume of 50% ethanol in water.

  • Final Formulation: Evaporate the ethanol under a stream of nitrogen and reconstitute the final product in sterile saline for injection.

  • Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile vial.

Radiochemical Purity (RCP) Determination

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate method for determining the radiochemical purity of the final product.[2]

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Final Radiopharmaceutical Product Injection Inject Sample into HPLC System Sample->Injection Separation Separation on C18 Column Injection->Separation Detection UV and Radioactivity Detectors Separation->Detection Chromatogram Generate Radio-Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate RCP (%) Integration->Calculation

Caption: Workflow for radiochemical purity determination by HPLC.

Protocol Example for [⁶⁸Ga]Ga-NODAGA-Exendin-4: [2]

  • HPLC System: Agilent 1260 or equivalent with a radio-detector.

  • Column: Acclaim 120 C18 (3 µm, 3.0 x 150 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[2]

  • Flow Rate: 0.6 mL/min.[2]

  • Gradient: [2]

    • 0-2 min: 5% B

    • 2-7 min: 5% to 100% B

    • 7-8 min: 100% B

    • 8-12 min: 100% to 5% B

    • 12-15 min: 5% B

  • UV Detection: 220 nm.[2]

Data Analysis: The radiochemical purity is calculated by dividing the area of the radiolabeled product peak by the total area of all radioactive peaks in the chromatogram.

3.3.2. Thin-Layer Chromatography (TLC)

TLC is a simpler and faster method for routine RCP checks.

Protocol Example for [⁶⁸Ga]Ga-NODAGA-Exendin-4: [2]

  • Stationary Phase: iTLC-SG strips.

  • Mobile Phase: 1 M Ammonium acetate in a 1:1 mixture with DMF.[2]

  • Procedure:

    • Spot a small amount of the radiopharmaceutical onto the TLC strip.

    • Develop the chromatogram in a chamber containing the mobile phase.

    • Allow the solvent front to travel to the top of the strip.

    • Dry the strip and measure the distribution of radioactivity using a TLC scanner.

  • Expected Results:

    • Free ⁶⁸Ga and ⁶⁸Ga-colloids remain at the origin (Rf < 0.2).[2]

    • The radiolabeled peptide moves with the solvent front (Rf > 0.4).[2]

Molar Activity Determination

Molar activity is a critical parameter, especially for receptor-based imaging agents.[4] It is defined as the amount of radioactivity per mole of the compound (GBq/µmol).[4]

Procedure:

  • Radioactivity Measurement: Measure the total radioactivity of the final product using a calibrated dose calibrator.

  • Quantification of the Peptide:

    • Perform an HPLC analysis of the final product with a UV detector.

    • Create a standard curve by injecting known concentrations of the non-radiolabeled NODAGA-conjugated peptide.

    • Determine the concentration of the peptide in the final product by comparing its peak area to the standard curve.

  • Calculation:

    • Molar Activity (GBq/µmol) = Total Radioactivity (GBq) / Amount of peptide (µmol)

Sterility and Bacterial Endotoxin Testing (BET)

For radiopharmaceuticals intended for human use, sterility and endotoxin testing are mandatory. Due to the short half-life of some radionuclides like ⁶⁸Ga, these tests may be performed retrospectively.[5]

Sterility Testing:

  • The product is cultured in appropriate media (e.g., tryptic soy broth and fluid thioglycollate medium) to detect any microbial growth.

  • The test should be performed according to USP <71> or equivalent pharmacopeial methods.

Bacterial Endotoxin Testing (BET):

  • The Limulus Amebocyte Lysate (LAL) test is the standard method.[6]

  • The test detects the presence of endotoxins from gram-negative bacteria.

  • The endotoxin limit for parenteral drugs is calculated based on the maximum dose administered to a patient.

In Vitro and In Vivo Stability Studies

In Vitro Plasma Stability:

  • Objective: To assess the stability of the radiopharmaceutical in human plasma.

  • Protocol:

    • Incubate the radiopharmaceutical in human plasma at 37°C.[7]

    • Take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).[7]

    • Precipitate the plasma proteins with acetonitrile or methanol.[7]

    • Centrifuge and analyze the supernatant by radio-HPLC to determine the percentage of intact radiopharmaceutical remaining.[7]

In Vivo Stability:

  • Objective: To evaluate the stability of the radiopharmaceutical in a living system.

  • Protocol:

    • Administer the radiopharmaceutical to a suitable animal model (e.g., mice or rats).

    • Collect blood samples at different time points (e.g., 5, 30, 60 minutes post-injection).

    • Process the blood to separate the plasma.

    • Analyze the plasma samples using radio-HPLC to identify and quantify the parent compound and any radiolabeled metabolites.

Summary of Quality Control Specifications

The following table summarizes typical quality control specifications for ⁶⁸Ga-labeled this compound conjugated radiopharmaceuticals.

ParameterMethodSpecificationReference
Appearance Visual InspectionClear, colorless, and free of particulate matter[5]
pH pH meter or pH strips4.5 - 7.5[3][5]
Radiochemical Purity (RCP) HPLC, TLC≥ 95%[2][3]
Radionuclidic Purity Gamma Spectroscopy≥ 99.9% ⁶⁸Ga[2]
Molar Activity HPLC and Dose Calibrator> 20 GBq/µmol[3]
Sterility USP <71>No microbial growth[6]
Bacterial Endotoxins LAL Test< 17.5 EU/mL (example)[2][3]
In Vitro Stability (1h in plasma) Radio-HPLC> 95% intact[4]

Conclusion

Rigorous quality control is a non-negotiable aspect of the development and production of this compound conjugated radiopharmaceuticals. The protocols and specifications outlined in these application notes provide a framework for ensuring that these valuable molecular imaging and therapeutic agents are of high quality, safe for use, and produce reliable and reproducible results. It is essential to validate all analytical methods and adhere to the principles of GMP to meet regulatory expectations.

References

Application Notes and Protocols for In Vivo Small Animal PET Imaging Using NODAGA-NHS Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging modality crucial in preclinical research for visualizing and quantifying biological processes in vivo. Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide with a convenient half-life of 67.8 minutes, is readily available from a ⁶⁸Ge/⁶⁸Ga generator.[1] This makes it an ideal candidate for radiolabeling targeting vectors such as peptides and antibodies for PET imaging. The chelator 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid (NODAGA) forms stable complexes with ⁶⁸Ga.[2][3] The N-hydroxysuccinimide (NHS) ester functionalized form, NODAGA-NHS, allows for efficient covalent conjugation to primary amines on targeting biomolecules.[4][5]

This document provides a detailed protocol for the use of this compound for conjugating targeting molecules, subsequent radiolabeling with ⁶⁸Ga, and the complete workflow for in vivo small animal PET imaging, including quality control, animal preparation, image acquisition, and data analysis.

Experimental Protocols

Conjugation of Targeting Molecule with this compound Ester

This protocol outlines the covalent coupling of a targeting molecule (e.g., peptide, antibody fragment) containing a primary amine to the this compound ester.

Materials:

  • Targeting molecule (e.g., peptide, antibody) with a primary amine.

  • This compound ester.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • 0.1 M Sodium bicarbonate buffer (pH 8.5).

  • PD-10 desalting columns or equivalent size-exclusion chromatography system.

  • Lyophilizer.

Procedure:

  • Dissolve the targeting molecule in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 5-10 mg/mL.

  • Dissolve the this compound ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.

  • Add a 3-5 fold molar excess of the this compound solution to the targeting molecule solution.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Purify the resulting NODAGA-conjugated molecule from unreacted chelator and byproducts using a PD-10 desalting column, eluting with deionized water.

  • Collect the fractions containing the conjugated product (typically the first colored/UV-active fractions).

  • Lyophilize the purified product to obtain a powder.

  • Store the lyophilized NODAGA-conjugated molecule at -20°C or -80°C.

Radiolabeling of NODAGA-Conjugated Molecule with Gallium-68

This section details the chelation of ⁶⁸Ga by the NODAGA-conjugated targeting molecule.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator.

  • 0.1 N HCl for generator elution.

  • NODAGA-conjugated targeting molecule.

  • Sodium acetate buffer (pH 4.0-4.5).

  • Heating block or water bath.

  • C18 Sep-Pak cartridge.

  • Ethanol.

  • Saline solution.

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • Condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of deionized water.

  • Load the ⁶⁸GaCl₃ eluate onto the C18 cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove any ⁶⁸Ge breakthrough.

  • Elute the purified ⁶⁸Ga with a small volume (e.g., 0.5 mL) of a 90:10 ethanol/water mixture into a sterile reaction vial.

  • Add 10-50 µg of the lyophilized NODAGA-conjugated molecule to the eluted ⁶⁸Ga.

  • Adjust the pH of the reaction mixture to 4.0-4.5 using sodium acetate buffer.

  • Incubate the reaction vial at 95°C for 5-10 minutes.[2]

  • Allow the vial to cool to room temperature.

  • The final ⁶⁸Ga-NODAGA-conjugated radiotracer is ready for quality control.

Quality Control of ⁶⁸Ga-NODAGA-Radiotracer

Quality control is essential to ensure the radiochemical purity and identity of the radiotracer before in vivo administration.[6][7][8]

3.1 Radiochemical Purity (RCP) by Radio-TLC:

  • Stationary Phase: iTLC-SG paper.

  • Mobile Phase: 0.1 M citrate buffer (pH 4.0).

  • Procedure: Spot a small amount of the radiotracer on the iTLC strip. Develop the chromatogram.

  • Analysis: The ⁶⁸Ga-NODAGA-conjugate will migrate with the solvent front (Rf = 0.8-1.0), while free ⁶⁸Ga will remain at the origin (Rf = 0.0-0.2).[2] Calculate the RCP by integrating the peaks. A result of >95% is typically acceptable.[3]

3.2 Radiochemical Purity by Radio-HPLC:

  • Column: Reverse-phase C18 column.

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

  • Detector: A combination of a UV detector and a radioactivity detector.

  • Analysis: The retention time of the ⁶⁸Ga-NODAGA-conjugate will be different from that of free ⁶⁸Ga. Integrate the peaks to determine the RCP.

In Vivo Small Animal PET/CT Imaging Protocol

This protocol describes the steps for performing a PET/CT scan on a small animal model (e.g., mouse, rat).[9][10][11]

Animal Preparation:

  • Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance) in oxygen.

  • Place the animal on a heated bed to maintain body temperature throughout the experiment.

  • Insert a tail-vein catheter for intravenous injection of the radiotracer.

Radiotracer Administration and PET/CT Acquisition:

  • Administer a bolus injection of the ⁶⁸Ga-NODAGA-radiotracer (typically 3-10 MBq) via the tail-vein catheter.

  • Immediately acquire a dynamic PET scan for 60-120 minutes. Alternatively, for static imaging, allow for an uptake period (e.g., 60 minutes) before starting the scan.[12]

  • Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.[11][13]

Image Reconstruction and Analysis:

  • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

  • Co-register the PET and CT images.

  • Draw regions of interest (ROIs) on the fused PET/CT images over various organs and the tumor (if applicable).

  • Calculate the radioactivity concentration in each ROI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Ex Vivo Biodistribution Study

Ex vivo biodistribution studies provide a more accurate quantification of radiotracer uptake in tissues and are often used to validate in vivo imaging data.[14]

Procedure:

  • Following the final imaging time point, euthanize the animal.

  • Dissect key organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the %ID/g for each tissue.

Data Presentation

Table 1: Summary of Radiolabeling and Quality Control Parameters.

Parameter Typical Value Method Reference
Radiochemical Purity > 95% Radio-TLC, Radio-HPLC [3]
Specific Activity 4-6 GBq/µmol Calculated [8]
pH for Labeling 4.0 - 4.5 pH meter [4]
Labeling Temperature 95 °C Heating Block [2]

| Labeling Time | 5 - 10 minutes | Timer |[2] |

Table 2: Example In Vivo Biodistribution Data of a ⁶⁸Ga-NODAGA-Peptide in a Tumor-Bearing Mouse at 1-hour Post-Injection (%ID/g).

Organ Mean %ID/g ± SD
Blood 1.5 ± 0.3
Heart 0.8 ± 0.2
Lungs 2.1 ± 0.5
Liver 3.5 ± 0.8
Spleen 1.2 ± 0.3
Kidneys 15.2 ± 3.1
Muscle 0.5 ± 0.1
Bone 1.8 ± 0.4
Tumor 8.9 ± 1.5

Note: These are representative values and will vary depending on the specific targeting molecule.

Visualizations

experimental_workflow cluster_conjugation 1. Conjugation cluster_radiolabeling 2. Radiolabeling cluster_qc 3. Quality Control cluster_invivo 4. In Vivo Imaging Target Targeting Molecule (Peptide/Antibody) Conjugation Conjugation Reaction (pH 8.5, RT, 2-4h) Target->Conjugation NODAGA_NHS This compound Ester NODAGA_NHS->Conjugation Purification_Conj Purification (Size-Exclusion) Conjugation->Purification_Conj Lyophilization Lyophilization Purification_Conj->Lyophilization NODAGA_Conj NODAGA-Conjugate Lyophilization->NODAGA_Conj Labeling Radiolabeling Reaction (pH 4.0-4.5, 95°C, 5-10 min) NODAGA_Conj->Labeling Generator 68Ge/68Ga Generator Ga68 68GaCl3 Generator->Ga68 Ga68->Labeling Radiotracer 68Ga-NODAGA-Radiotracer Labeling->Radiotracer QC Quality Control Radiotracer->QC Animal_Prep Animal Preparation (Anesthesia) Radiotracer->Animal_Prep TLC Radio-TLC QC->TLC HPLC Radio-HPLC QC->HPLC Injection Radiotracer Injection Animal_Prep->Injection PET_CT PET/CT Scan Injection->PET_CT Image_Analysis Image Analysis (%ID/g) PET_CT->Image_Analysis

Caption: Workflow for NODAGA-based radiopharmaceutical preparation and imaging.

signaling_pathway_example Radiotracer 68Ga-NODAGA-Targeting Molecule Receptor Cell Surface Receptor Radiotracer->Receptor Binding Internalization Internalization Receptor->Internalization PET_Signal Positron Emission (PET Signal) Internalization->PET_Signal Signal Generation

Caption: General mechanism of targeted radiotracer uptake for PET imaging.

References

Application Note: Preparation of Nodaga-NHS Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nodaga-NHS (NODA-GA-NHS ester) is a widely utilized bifunctional chelator in the fields of radiopharmacology and drug development.[1] Its N-hydroxysuccinimide (NHS) ester functional group allows for efficient and stable conjugation to primary amines on biomolecules, such as peptides and antibodies, while the Nodaga cage structure strongly chelates radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[1][2] The successful preparation of a concentrated stock solution is a critical first step for reproducible bioconjugation experiments.

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to the compound's good solubility and the solvent's compatibility with subsequent aqueous conjugation reactions.[1][3] However, the NHS ester is highly susceptible to hydrolysis in the presence of water, which would render the this compound inactive for conjugation. Therefore, the use of anhydrous DMSO and adherence to strict protocols to minimize moisture exposure are paramount to preserving the reactivity of the stock solution.[4] This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions in DMSO.

Quantitative Data Summary

The following tables provide key data and recommendations for working with this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₉H₂₈N₄O₁₀
Molecular Weight 472.45 g/mol [3][5]
CAS Number 1407166-70-4[3][5]
Appearance White to off-white solid

Table 2: Recommended Storage Conditions

FormatStorage TemperatureRecommended DurationCritical Notes
Solid Powder -20°CUp to 3 years[3]Store desiccated to prevent moisture absorption.
DMSO Stock Solution -20°CUp to 1 month[3]Use anhydrous DMSO. Store in small, tightly sealed aliquots.
-80°CUp to 6 months[3]Preferred for longer-term storage. Avoid repeated freeze-thaw cycles.

Table 3: Typical Stock Solution Concentrations in DMSO

Concentration (Molar)Concentration (Mass/Volume)Use Case
5 mM~2.36 mg/mLGeneral purpose, easy to pipette small volumes.
10 mM~4.72 mg/mLCommon concentration for many labeling reactions.[3]
20 mM~9.45 mg/mLHigh concentration for reactions requiring minimal solvent addition.[3]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.

Materials

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology or molecular biology grade[4]

  • Microcentrifuge tubes (low-retention, amber or wrapped in foil)

  • Calibrated analytical balance

  • Precision pipettes and sterile, low-retention tips

  • Vortex mixer

  • Inert gas (Argon or Nitrogen), optional but recommended

Procedure

  • Equilibrate Reagents: Remove the vial of this compound solid powder and the bottle of anhydrous DMSO from storage. Allow them to equilibrate to room temperature for at least 20-30 minutes before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold surfaces.[6]

  • Weigh this compound: In a fume hood or on a dedicated lab bench, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution, weigh 4.72 mg of this compound.

  • Transfer Powder: Transfer the weighed powder into a clean, dry microcentrifuge tube.

  • Add Anhydrous DMSO: Using a precision pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube. For the 4.72 mg of this compound, add 1.0 mL of anhydrous DMSO.

  • Dissolve Completely: Close the tube cap tightly and vortex the solution for 30-60 seconds until the this compound powder is completely dissolved. The solution should be clear and colorless.

  • Aliquot for Storage: Immediately aliquot the stock solution into smaller, single-use volumes in fresh, dry microcentrifuge tubes. For example, create 10 µL or 20 µL aliquots. This practice minimizes waste and prevents degradation of the entire stock from repeated freeze-thaw cycles or moisture contamination.[3][7]

  • (Optional) Inert Gas Overlay: Before sealing the aliquot tubes, gently flush the headspace with an inert gas like argon or nitrogen to displace any ambient air and moisture.

  • Store Properly: Tightly seal the aliquots and store them immediately at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Critical Considerations

  • Moisture is Critical: The NHS ester is highly reactive with water. The use of anhydrous DMSO and careful handling to prevent moisture exposure are essential for maintaining the compound's reactivity.[4][6]

  • Use Fresh Solutions: For best results, prepare the this compound stock solution immediately before use.[8] Stored solutions should be used with the understanding that reactivity may decrease over time.

  • Avoid Amine-Containing Buffers: When using the stock solution, avoid adding it to buffers that contain primary amines (e.g., Tris or glycine), as these will compete with the target molecule for conjugation.[6]

  • Final DMSO Concentration: When adding the DMSO stock to your aqueous reaction mixture, ensure the final concentration of DMSO does not exceed 10%, as higher concentrations can denature proteins or interfere with the reaction.[1]

Workflow Visualization

The following diagram illustrates the key steps in the preparation and storage of a this compound stock solution.

Nodaga_NHS_Stock_Prep cluster_prep Preparation cluster_storage Storage start Start equilibrate 1. Equilibrate This compound & Anhydrous DMSO to Room Temperature start->equilibrate weigh 2. Weigh This compound Powder equilibrate->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Vortex Until Fully Dissolved add_dmso->dissolve aliquot 5. Aliquot into Single-Use Tubes dissolve->aliquot Immediate Use Recommended store 6. Store Aliquots at -20°C or -80°C aliquot->store finish Ready for Use store->finish

Caption: Workflow for preparing this compound stock solution in DMSO.

References

Troubleshooting & Optimization

preventing hydrolysis of Nodaga-nhs during conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nodaga-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful conjugation of this compound to biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a bifunctional chelator. The NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) portion is designed to strongly bind to radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), which are used in Positron Emission Tomography (PET) imaging. The N-hydroxysuccinimide (NHS) ester is a reactive group that specifically couples with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) on biomolecules to form a stable amide bond.[1] This allows for the radiolabeling of antibodies, peptides, and other targeting molecules for diagnostic and therapeutic applications.

Q2: What is the primary challenge when using this compound for conjugation?

A2: The primary challenge is the hydrolysis of the NHS ester. The NHS ester is susceptible to reaction with water, which leads to the formation of an unreactive carboxylic acid. This hydrolysis reaction competes with the desired conjugation reaction (aminolysis), and if it occurs to a significant extent, it will reduce the overall conjugation efficiency and yield of the final product.

Q3: What are the critical factors that influence the rate of this compound hydrolysis?

A3: The main factors are:

  • pH: The rate of hydrolysis increases significantly with increasing pH.

  • Temperature: Higher temperatures accelerate the rate of both hydrolysis and conjugation.

  • Buffer Composition: The type and concentration of the buffer can impact the reaction. Buffers containing primary amines (e.g., Tris) will compete with the target biomolecule for reaction with the NHS ester.

  • Storage and Handling: this compound is moisture-sensitive and should be stored in a dry environment. Repeated freeze-thaw cycles should be avoided.[2]

Q4: At what pH should I perform my this compound conjugation?

A4: The optimal pH for NHS ester conjugation is a compromise between minimizing hydrolysis and maximizing the availability of deprotonated primary amines on your biomolecule for reaction. A pH range of 8.0-9.0 is generally recommended, with pH 8.5 often being a good starting point. While the reaction with amines is faster at higher pH, the rate of hydrolysis also increases dramatically.

Q5: Which buffers are recommended for this compound conjugation?

A5: Amine-free buffers are essential. Commonly used buffers include:

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Phosphate buffer (0.1 M, pH 8.0-8.5)

  • Borate buffer (0.1 M, pH 8.5)[3]

Q6: Are there any substances I should avoid in my reaction buffer?

A6: Yes. Avoid buffers and additives containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with your target molecule for conjugation.[4] Also, avoid sodium azide, a common preservative, which can also react with the NHS ester. If your biomolecule is in a buffer containing these substances, a buffer exchange step is necessary before starting the conjugation.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Conjugation Yield Hydrolysis of this compound: The NHS ester has hydrolyzed before it can react with your biomolecule.- Ensure your reaction buffer is within the optimal pH range (8.0-8.5).- Perform the reaction at a lower temperature (e.g., 4°C for a longer duration or room temperature for a shorter duration).- Use fresh, high-quality this compound. Ensure it has been stored properly in a desiccated environment.- Prepare the this compound solution in anhydrous DMSO or DMF immediately before adding it to the aqueous reaction buffer.
Inactive Biomolecule: The primary amines on your biomolecule are not available for reaction.- Confirm the purity and integrity of your biomolecule.- Ensure the pH of the reaction buffer is high enough to deprotonate the primary amines (typically > pH 8.0).- Perform a buffer exchange to remove any interfering substances.
Incorrect Molar Ratio: The ratio of this compound to your biomolecule is not optimal.- Optimize the molar excess of this compound. Start with a 5-20 fold molar excess and titrate as needed.
Inconsistent Results Variability in Reagents or Conditions: Inconsistent quality of this compound, buffer preparation, or reaction parameters.- Aliquot this compound upon receipt to avoid repeated exposure to moisture.- Prepare fresh buffers for each experiment and verify the pH.- Standardize reaction times and temperatures.
Precipitation During Reaction Hydrophobicity of the Conjugate: The addition of the Nodaga moiety may increase the hydrophobicity of the biomolecule, leading to aggregation.- Consider using a this compound derivative with a hydrophilic linker (e.g., PEG linker).- Perform the conjugation at a lower concentration of the biomolecule.

Quantitative Data: NHS Ester Hydrolysis

The stability of the NHS ester is highly dependent on pH and temperature. The table below provides the approximate half-life of a typical NHS ester in aqueous solution.

pHTemperature (°C)Approximate Half-life
7.044-5 hours
8.04~1 hour
8.54~30 minutes
8.64~10 minutes
7.5Room Temp~2-3 hours
8.5Room Temp~15-20 minutes

Note: This data is for a generic NHS ester and the exact half-life of this compound may vary.

Experimental Protocols

Protocol 1: Standard this compound Conjugation to an Antibody

This protocol is a starting point and may require optimization for your specific antibody.

  • Buffer Exchange: If your antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer such as 0.1 M sodium bicarbonate buffer, pH 8.5. This can be done using dialysis, desalting columns, or ultrafiltration. Adjust the antibody concentration to 5-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 10-fold molar excess of the this compound solution to the antibody solution.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the unreacted this compound and byproducts by size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Monitoring this compound Hydrolysis by HPLC

This protocol allows for the assessment of the stability of this compound under your experimental conditions.

  • Sample Preparation:

    • Prepare a solution of this compound in your chosen reaction buffer at the desired concentration.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the solution and quench any further reaction by adding a small amount of a low pH buffer (e.g., 0.1% TFA in water).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., Phenomenex Luna 5 µm C18, 250 x 4.6 mm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 260 nm (for the NHS leaving group) and 280 nm (if your molecule has aromatic residues).

  • Data Analysis:

    • The intact this compound will have a specific retention time. The hydrolyzed product (Nodaga-acid) will be more polar and will elute earlier.

    • By integrating the peak areas of the intact this compound at each time point, you can calculate the rate of hydrolysis.

Visualizations

Hydrolysis_vs_Conjugation cluster_desired Desired Reaction (Aminolysis) cluster_competing Competing Reaction (Hydrolysis) Nodaga_NHS This compound (Reactive Ester) Conjugated_Product Nodaga-Biomolecule (Stable Amide Bond) Nodaga_NHS->Conjugated_Product Aminolysis Hydrolyzed_Product Nodaga-Acid (Inactive) Nodaga_NHS->Hydrolyzed_Product Hydrolysis Biomolecule Biomolecule (with Primary Amine) Biomolecule->Conjugated_Product Water Water (H₂O) Water->Hydrolyzed_Product NHS_Leaving_Group NHS Conjugated_Product->NHS_Leaving_Group releases Hydrolyzed_Product->NHS_Leaving_Group releases

Caption: Competing reaction pathways for this compound: desired aminolysis versus undesired hydrolysis.

Troubleshooting_Workflow Start Start: Low Conjugation Yield Check_pH Is the reaction pH between 8.0 and 8.5? Start->Check_pH Adjust_pH Adjust pH to 8.0-8.5 with appropriate buffer Check_pH->Adjust_pH No Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Buffer_Exchange Perform buffer exchange to an amine-free buffer Check_Buffer->Buffer_Exchange No Check_Reagents Are this compound and biomolecule fresh and stored correctly? Check_Buffer->Check_Reagents Yes Buffer_Exchange->Check_Reagents Use_Fresh_Reagents Use fresh, high-quality reagents Check_Reagents->Use_Fresh_Reagents No Optimize_Ratio Optimize molar ratio of This compound to biomolecule Check_Reagents->Optimize_Ratio Yes Use_Fresh_Reagents->Optimize_Ratio Success Successful Conjugation Optimize_Ratio->Success

Caption: Troubleshooting workflow for low this compound conjugation yield.

References

side reactions of Nodaga-nhs and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Nodaga-NHS ester for bioconjugation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation of this compound to proteins, peptides, or other amine-containing biomolecules.

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency Hydrolysis of this compound ester: The primary competing reaction is the hydrolysis of the NHS ester, converting it to an unreactive carboxylate. This is accelerated at high pH.[1]- Optimize pH: Maintain the reaction pH between 7.0 and 8.5 for an optimal balance between amine reactivity and NHS ester stability.[1] - Control Temperature: Perform the conjugation at 4°C for extended reaction times (e.g., 20 hours) or at room temperature for shorter durations (e.g., 1-2 hours) to balance reaction rate and hydrolysis.[2][3][4][5] - Use Fresh Reagents: Prepare this compound solution immediately before use. Store the powder at -20°C.[2] - Increase Molar Ratio: Use a higher molar excess of this compound to the biomolecule to favor the amidation reaction over hydrolysis.[1]
Incompatible Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.[1][6]- Use Amine-Free Buffers: Employ buffers such as phosphate-buffered saline (PBS) or borate buffer.[1][2][3][4]
Poor Solubility of this compound: The NHS ester may not be fully dissolved in the aqueous reaction mixture, reducing its availability.- Use a Co-solvent: Dissolve this compound in a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous solution of the biomolecule. The final concentration of the organic solvent should ideally not exceed 10%.[1]
Conjugate Aggregation Loss of Electrostatic Repulsion: The reaction of this compound with surface amines can neutralize charges on the biomolecule, leading to aggregation. This is more common with nanoparticles.[7][8]- Optimize pH: Adjusting the pH away from the isoelectric point of the protein can help maintain solubility. - Add Stabilizers: Consider adding a small amount of a non-ionic surfactant like Tween 20.[7] - Control Reagent Concentration: Avoid excessively high concentrations of the biomolecule or this compound.
Non-specific Labeling Reaction with other nucleophilic residues: Besides primary amines (N-terminus and lysine side chains), NHS esters can have side reactions with serine, threonine, and tyrosine residues, especially at higher pH.[9]- Strict pH Control: Maintain the pH in the recommended range of 7.0-8.5 to minimize reactions with less nucleophilic side chains.[1][9]
Inconsistent Results Variability in Reagent Quality or Handling: Impurities in the biomolecule or degradation of this compound can lead to inconsistent outcomes.- Use High-Purity Biomolecules: Ensure the purity of your protein or peptide is >95%.[6] - Proper Storage and Handling of this compound: Store the solid reagent at -20°C and prepare solutions fresh for each use.[2] Avoid repeated freeze-thaw cycles of stock solutions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation?

The optimal pH for reacting NHS esters with primary amines is between 7.0 and 8.5.[1] In this range, the primary amines are sufficiently deprotonated and nucleophilic to react efficiently with the NHS ester, while the rate of hydrolysis of the NHS ester is still manageable.

Q2: What buffers should I use for the conjugation reaction?

It is crucial to use amine-free buffers to avoid competition with your target biomolecule. Recommended buffers include phosphate-buffered saline (PBS) and borate buffer.[1][2][3][4] Avoid buffers containing primary amines such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][6]

Q3: How should I dissolve and store this compound?

This compound powder should be stored at -20°C.[2] For conjugation, it is often recommended to first dissolve the this compound in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the aqueous solution of the biomolecule.[1] Prepare stock solutions fresh and, if necessary to store, aliquot and keep at -80°C for short periods, though fresh preparation is always best.[2]

Q4: What are the main side reactions of this compound and how can I minimize them?

The primary side reaction is the hydrolysis of the NHS ester to an inactive carboxylic acid.[1] This can be minimized by working within the optimal pH range of 7.0-8.5, using fresh reagents, and controlling the reaction temperature.[1] Other potential side reactions include the modification of serine, threonine, and tyrosine residues, which can be suppressed by maintaining a pH below 9.[9]

Q5: My protein conjugate is aggregating. What can I do?

Aggregation can occur if the conjugation process neutralizes surface charges on the biomolecule that are critical for its solubility.[7][8] To mitigate this, ensure the reaction buffer pH is not close to the isoelectric point of your protein. You can also try adding stabilizers, such as a low concentration of a non-ionic surfactant, or optimizing the molar ratio of the reactants to avoid over-labeling.

Experimental Protocols

General Protocol for this compound Conjugation to a Protein
  • Buffer Exchange: If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS or borate buffer (pH 7.5-8.5) using dialysis, ultrafiltration, or a desalting column.

  • Prepare Protein Solution: Adjust the concentration of the protein in the reaction buffer, for example, to 1-10 mg/mL.[5][]

  • Prepare this compound Solution: Immediately before the reaction, dissolve this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mg/mL).

  • Conjugation Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. The molar ratio will need to be optimized for your specific application but can range from 5 to 100 equivalents.[5] Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-20 hours with gentle mixing.[2][3][4][5]

  • Purification: Remove excess, unreacted this compound and byproducts by size exclusion chromatography (e.g., a PD-10 column), dialysis, or ultrafiltration against a suitable storage buffer.[5]

  • Characterization: Characterize the final conjugate to determine the degree of labeling and confirm the integrity of the biomolecule.

Visualizations

Nodaga_NHS_Conjugation Primary Reaction and Side Reaction of this compound cluster_main Desired Conjugation Pathway cluster_side Major Side Reaction Nodaga_NHS This compound Ester Conjugate Nodaga-Protein Conjugate (Stable Amide Bond) Nodaga_NHS->Conjugate Reaction with Amine (pH 7-8.5) Protein_Amine Protein (Primary Amine -NH2) Protein_Amine->Conjugate Hydrolyzed_Nodaga Hydrolyzed Nodaga (Inactive Carboxylate) H2O Water (H2O) H2O->Hydrolyzed_Nodaga Nodaga_NHS_Side This compound Ester Nodaga_NHS_Side->Hydrolyzed_Nodaga Hydrolysis

Caption: Primary reaction pathway of this compound with a protein and the competing hydrolysis side reaction.

Troubleshooting_Workflow Troubleshooting Low Conjugation Efficiency Start Low Conjugation Yield Check_pH Is pH between 7.0-8.5? Start->Check_pH Adjust_pH Adjust pH to 7.0-8.5 Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free (e.g., PBS, Borate)? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Buffer_Exchange Exchange to amine-free buffer Check_Buffer->Buffer_Exchange No Check_Reagents Are this compound and biomolecule fresh and pure? Check_Buffer->Check_Reagents Yes Buffer_Exchange->Check_Reagents Use_Fresh_Reagents Use fresh this compound and high-purity biomolecule Check_Reagents->Use_Fresh_Reagents No Increase_Ratio Increase molar ratio of This compound to biomolecule Check_Reagents->Increase_Ratio Yes Use_Fresh_Reagents->Increase_Ratio End Re-run Conjugation Increase_Ratio->End

Caption: A logical workflow for troubleshooting low efficiency in this compound conjugation experiments.

References

Technical Support Center: Improving the Stability of Nodaga-NHS Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Nodaga-NHS and its labeled compounds. Our goal is to help you improve the stability and performance of your experimental reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a bifunctional chelator. The "Nodaga" portion is a highly effective chelating agent for various radiometals, particularly Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), which are used in Positron Emission Tomography (PET) imaging. The "NHS" (N-hydroxysuccinimide) ester is a reactive group that allows for the covalent conjugation of the Nodaga chelator to biomolecules containing primary amines, such as proteins, peptides, and antibodies. This creates a stable complex for targeted delivery of the radiometal in imaging and therapeutic applications.

Q2: What are the main stability concerns with this compound and its labeled compounds?

The primary stability concerns can be divided into two main areas:

  • Stability of the this compound ester reagent: The NHS ester is susceptible to hydrolysis, especially in aqueous solutions and at higher pH. Hydrolysis renders the reagent inactive and unable to conjugate to your biomolecule of interest.

  • Stability of the final Nodaga-labeled compound: After successful conjugation and radiolabeling, the stability of the final product can be affected by several factors. These include the potential for dissociation of the radiometal from the Nodaga chelator, degradation of the biomolecule itself, and instability of the entire conjugate in biological media like serum.

Q3: How does the stability of Nodaga-labeled compounds compare to DOTA-labeled compounds?

Nodaga generally forms more stable complexes with certain radiometals, like ⁶⁸Ga, compared to DOTA. This is because Nodaga has a coordination number of six, which perfectly matches the preferred coordination of Ga(III), leading to a more stable complex.[1] Studies have shown that ⁶⁸Ga-Nodaga labeled peptides can exhibit greater ex vivo stability in plasma and urine compared to their ⁶⁸Ga-DOTA counterparts.[1][2] For ⁶⁴Cu, both Nodaga and DOTA can form stable complexes, though some studies suggest that Nodaga conjugates show higher resistance to transchelation in the presence of challenging agents like EDTA.[3][4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound labeled compounds.

Low Conjugation Efficiency or Yield

Problem: You are observing low yields of your Nodaga-labeled biomolecule.

Possible Cause Recommended Solution
Hydrolysis of this compound ester Prepare the this compound solution immediately before use.[5] Avoid storing it in aqueous solutions. Use anhydrous DMSO or DMF to dissolve the reagent.
Incorrect pH of the reaction buffer The optimal pH for the reaction of NHS esters with primary amines is between 7.0 and 8.5.[5] Below pH 7.0, the amine is mostly protonated and less nucleophilic, leading to a slow reaction. Above pH 8.5, the hydrolysis of the NHS ester becomes rapid, competing with the conjugation reaction.[5]
Incompatible buffer components Buffers containing primary amines, such as Tris or glycine, will compete with your biomolecule for reaction with the this compound ester.[6] Use non-amine-containing buffers like phosphate-buffered saline (PBS) or borate buffer.
Low purity of the biomolecule Impurities in your protein or peptide sample can interfere with the conjugation reaction.[6] Ensure your biomolecule is of high purity (>95%).
Insufficient molar ratio of this compound Increasing the molar excess of this compound to the biomolecule can improve conjugation efficiency. However, excessive amounts can lead to multiple labeling and potential protein precipitation. An empirical optimization of the molar ratio is recommended.
Instability of the Final Labeled Compound

Problem: Your purified Nodaga-labeled compound shows degradation or loss of radiolabel over time.

Possible Cause Recommended Solution
Dissociation of the radiometal Ensure complete chelation during the radiolabeling step by optimizing temperature, pH, and incubation time. After radiolabeling, purification is crucial to remove any unbound radiometal.[7]
Degradation in serum or plasma The stability of the labeled compound in biological fluids can be influenced by enzymatic degradation of the biomolecule or transchelation of the radiometal to serum proteins. The choice of linker between the biomolecule and Nodaga can impact in vivo stability.[6]
Improper storage conditions Store the purified conjugate at low temperatures, typically -20°C or -80°C, to minimize degradation.[6] Avoid repeated freeze-thaw cycles by aliquoting the sample into single-use vials.[8]
Inappropriate storage buffer The pH of the storage buffer is critical. Storing at a slightly acidic to neutral pH (e.g., pH 5.5-7.0) can help maintain the stability of the radiometal complex. The buffer should be free of competing chelating agents.
Oxidation For sensitive biomolecules, the addition of antioxidants or storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial.

Quantitative Data Summary

The following tables summarize quantitative data on the stability of Nodaga-labeled compounds from various studies.

Table 1: Comparison of Ex Vivo Stability of ⁶⁸Ga-labeled Peptides in Mouse Plasma and Urine at 60 minutes

CompoundStability in Plasma (%)Stability in Urine (%)Reference
[⁶⁸Ga]Nodaga-peptide42.1 ± 3.737.4 ± 2.9[1][2]
[⁶⁸Ga]DOTA-peptide1.2 ± 0.34.2 ± 0.4[1][2]

Table 2: In Vitro Stability of ⁶⁴Cu-labeled Trastuzumab Conjugates in the Presence of EDTA (33 mM) after 24 hours

CompoundStability (%)Reference
[⁶⁴Cu]Cu-Nodaga-trastuzumab>99[3]
[⁶⁴Cu]Cu-15-5-trastuzumab~94.5[3]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Peptide
  • Reagent Preparation:

    • Dissolve the peptide in a suitable non-amine-containing buffer (e.g., 0.1 M sodium bicarbonate, pH 8.2) to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 3-5 fold molar excess of the this compound solution to the peptide solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification:

    • Purify the Nodaga-conjugated peptide using size-exclusion chromatography (e.g., Sephadex G-25 column) or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unconjugated this compound and other impurities.

    • Lyophilize the purified conjugate for storage.

Protocol 2: In Vitro Serum Stability Assay of a Radiolabeled Peptide
  • Incubation:

    • Add a small volume (e.g., 5-10 µL) of the radiolabeled peptide to 500 µL of fresh human or mouse serum.

    • Incubate the mixture at 37°C.

  • Sampling:

    • At various time points (e.g., 0, 30, 60, 120, and 240 minutes), take an aliquot (e.g., 50 µL) of the serum mixture.

  • Protein Precipitation:

    • To the aliquot, add an equal volume of cold ethanol or acetonitrile to precipitate the serum proteins.

    • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

  • Analysis:

    • Analyze the supernatant, which contains the intact radiolabeled peptide and any small molecule degradation products, by radio-HPLC or thin-layer chromatography (TLC).

    • Calculate the percentage of intact radiolabeled peptide at each time point by integrating the corresponding peak area.

Visualizations

Conjugation_Workflow cluster_reagents Reagent Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis This compound This compound Reaction_Mixture Reaction_Mixture This compound->Reaction_Mixture Dissolve in DMSO Biomolecule Biomolecule Biomolecule->Reaction_Mixture Dissolve in Buffer Anhydrous_DMSO Anhydrous_DMSO Reaction_Buffer Reaction_Buffer Purification Purification Reaction_Mixture->Purification Incubate Analysis Analysis Purification->Analysis Purified Conjugate Final_Product Stable Nodaga-Labeled Compound Analysis->Final_Product Characterize

Figure 1: General workflow for this compound conjugation.

Hydrolysis_vs_Aminolysis cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Competing Reaction (Hydrolysis) This compound This compound Amide_Bond Stable Amide Bond (Nodaga-CO-NH-R) This compound->Amide_Bond Optimal pH (7.0-8.5) Carboxylate Inactive Carboxylate (Nodaga-COOH) This compound->Carboxylate High pH (>8.5) Aqueous Environment Primary_Amine Biomolecule (R-NH2) Primary_Amine->Amide_Bond Water Water (H2O) Water->Carboxylate

Figure 2: Competition between aminolysis and hydrolysis.

Troubleshooting_Tree cluster_conjugation_issues Conjugation Troubleshooting cluster_storage_issues Storage Troubleshooting Start Stability Issue Detected Check_Conjugation Review Conjugation Protocol Start->Check_Conjugation Check_Storage Review Storage Conditions Start->Check_Storage pH_Check pH optimal (7.0-8.5)? Check_Conjugation->pH_Check Temp_Check Stored at -20°C or -80°C? Check_Storage->Temp_Check Buffer_Check Buffer amine-free? pH_Check->Buffer_Check Yes Adjust_pH Adjust Buffer pH pH_Check->Adjust_pH No Reagent_Check This compound fresh? Buffer_Check->Reagent_Check Yes Change_Buffer Use Non-Amine Buffer Buffer_Check->Change_Buffer No Optimize_Ratio Optimize Molar Ratio Reagent_Check->Optimize_Ratio Yes Use_New_Reagent Use Fresh this compound Reagent_Check->Use_New_Reagent No Thaw_Check Multiple freeze-thaw cycles? Temp_Check->Thaw_Check Yes Lower_Temp Store at Lower Temperature Temp_Check->Lower_Temp No Buffer_pH_Check Storage buffer pH optimal? Thaw_Check->Buffer_pH_Check No Aliquot_Sample Aliquot Future Samples Thaw_Check->Aliquot_Sample Yes Consider_Additives Consider Antioxidants Buffer_pH_Check->Consider_Additives Yes Adjust_Storage_pH Adjust Storage Buffer pH Buffer_pH_Check->Adjust_Storage_pH No

Figure 3: Decision tree for troubleshooting stability.

References

challenges in Nodaga-nhs radiolabeling and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during NODAGA-NHS radiolabeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound ester to my protein/peptide?

The optimal pH for the reaction between an NHS ester and a primary amine (like the lysine side chain or N-terminus of a peptide/protein) is between 7.0 and 8.5.[1] A pH of 8.0 is often a good compromise between amine reactivity and NHS ester stability.[1] Below pH 7.0, the primary amine is mostly protonated and thus less nucleophilic, slowing down the reaction. Above pH 8.5, the hydrolysis of the this compound ester becomes a significant competing reaction, which can reduce your conjugation yield.[1]

Q2: My conjugation efficiency is low. What are the possible causes and solutions?

Low conjugation efficiency can be due to several factors:

  • Hydrolysis of this compound ester: The NHS ester is sensitive to moisture and can hydrolyze back to the unreactive carboxylic acid.[1][2] Always use freshly prepared or properly stored this compound solutions.[1] Dissolving the NHS ester in an anhydrous organic solvent like DMF or DMSO before adding it to the reaction mixture can reduce hydrolysis.[1]

  • Incorrect pH: As mentioned in Q1, the pH of the reaction buffer is critical. Ensure your buffer is within the optimal pH range of 7.0-8.5.[1]

  • Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the this compound ester.[1] Use amine-free buffers like phosphate-buffered saline (PBS) or borate buffer.[1]

  • Low molar ratio of this compound: Increasing the molar excess of this compound to your biomolecule can improve conjugation efficiency. However, excessive amounts can lead to multiple conjugations per molecule, which may affect its biological activity.

Q3: What are the ideal conditions for radiolabeling my NODAGA-conjugate with Gallium-68 (⁶⁸Ga)?

For ⁶⁸Ga labeling of NODAGA conjugates, the optimal pH is typically between 4.0 and 4.5.[3] While some NODAGA conjugates can be labeled at room temperature, heating to over 60°C can often improve radiolabeling efficiency and reduce reaction time.[3] It's important to note that at a pH above 7, Gallium can form insoluble hydroxides, making it unavailable for chelation.[4]

Q4: I am observing low radiochemical yield during ⁶⁸Ga labeling. What could be the issue?

Low radiochemical yield in ⁶⁸Ga labeling can be caused by:

  • Metal Ion Impurities: Trace metal ions (e.g., Fe³⁺, Al³⁺, Zn²⁺) in the ⁶⁸Ga eluate can compete with ⁶⁸Ga for the NODAGA chelator, reducing the radiolabeling efficiency.[5] Pre-purification of the ⁶⁸Ga eluate using a cation exchange cartridge can help remove these impurities.[6][7]

  • Incorrect pH of the labeling solution: The pH must be carefully controlled to be within the optimal range for ⁶⁸Ga chelation by NODAGA (pH 4.0-4.5).[3]

  • Radiolysis: At high radioactivity concentrations, the formation of free radicals can damage the radiolabeled compound. The addition of radical scavengers like ascorbic acid or ethanol can help mitigate this effect.[8]

  • Formation of ⁶⁸Ga-colloids: If the pH is not optimal, ⁶⁸Ga can form colloids that will not be chelated.[9]

Q5: How can I purify my radiolabeled conjugate?

After radiolabeling, purification is often necessary to remove unreacted ⁶⁸Ga and other impurities. Solid-phase extraction (SPE) using a C18 cartridge is a common and effective method.[9] The radiolabeled conjugate is retained on the cartridge while unreacted ⁶⁸Ga is washed away. The purified product is then eluted with an ethanol/water mixture.[6]

Troubleshooting Guides

Troubleshooting Low Conjugation Efficiency
Symptom Possible Cause Recommended Action
Low to no conjugation Hydrolyzed this compound ester Prepare a fresh solution of this compound in anhydrous DMF or DMSO immediately before use.[1] Store the solid reagent in a desiccator.
Inappropriate buffer Use an amine-free buffer such as PBS or borate buffer at a pH between 7.0 and 8.5.[1] Avoid Tris or glycine buffers.[1]
Incorrect pH Verify the pH of your reaction buffer and adjust it to the optimal range of 7.0-8.5.[1]
Low yield of conjugated product Insufficient molar ratio of this compound Increase the molar excess of this compound to the biomolecule. Start with a 5 to 20-fold molar excess and optimize.[10]
Short reaction time Allow the reaction to proceed for at least 1-2 hours at room temperature or overnight at 4°C.[10]
Low concentration of reactants Perform the conjugation reaction in a smaller volume to increase the concentration of both the biomolecule and the this compound ester.
Troubleshooting Low Radiochemical Yield of ⁶⁸Ga-NODAGA Conjugate
Symptom Possible Cause Recommended Action
Low ⁶⁸Ga incorporation Metal ion contamination in ⁶⁸Ga eluate Pre-purify the ⁶⁸Ga eluate using a strong cation exchange (SCX) cartridge to remove competing metal ions.[7]
Incorrect pH of labeling buffer Adjust the pH of the reaction mixture to 4.0-4.5 using a suitable buffer like sodium acetate.[3]
Suboptimal temperature Heat the reaction mixture to 60-95°C for 5-15 minutes to improve labeling kinetics.[3][11]
Presence of multiple radioactive species in QC Radiolysis Add a radical scavenger such as ascorbic acid (e.g., 5 mg) or ethanol to the reaction mixture.[7][8]
Formation of ⁶⁸Ga-colloids Ensure the pH is acidic (around 4.0-4.5) during labeling to prevent the formation of gallium hydroxides.[3][4]
Unreacted "free" ⁶⁸Ga Optimize labeling conditions (pH, temperature, time) to drive the reaction to completion. Purify the final product using a C18 SPE cartridge.[9]

Experimental Protocols

Protocol 1: this compound Conjugation to a Peptide/Protein
  • Preparation of Biomolecule: Dissolve the peptide or protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer) at a pH of 8.0-8.5.[12]

  • Preparation of this compound: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mg/mL).[1]

  • Conjugation Reaction: Add the desired molar excess of the this compound solution to the biomolecule solution. It is recommended that the final concentration of the organic solvent does not exceed 10%.[1]

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.[10]

  • Purification: Purify the NODAGA-conjugated biomolecule using size exclusion chromatography (e.g., PD-10 column) or dialysis to remove unreacted this compound and byproducts.[10]

  • Characterization: Confirm the conjugation and determine the number of chelators per molecule using methods like MALDI-TOF mass spectrometry.

Protocol 2: ⁶⁸Ga Radiolabeling of a NODAGA-Conjugate
  • ⁶⁸Ga Elution and Purification: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl. Pass the eluate through a strong cation exchange (SCX) cartridge to trap the ⁶⁸Ga³⁺ and remove metal impurities. Elute the purified ⁶⁸Ga³⁺ from the SCX cartridge with a small volume of 5 M NaCl/5.5 M HCl solution.[7]

  • Labeling Reaction:

    • In a reaction vial, add the purified ⁶⁸Ga³⁺ eluate.

    • Add a suitable buffer (e.g., sodium acetate) to adjust the pH to 4.0-4.5.[3]

    • Add the NODAGA-conjugated biomolecule (typically 10-50 µg).[9][13]

    • (Optional) Add a radical scavenger like ascorbic acid.

  • Incubation: Heat the reaction mixture at 60-95°C for 5-15 minutes.[3][11]

  • Purification of Radiolabeled Product:

    • Pass the reaction mixture through a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove unreacted ⁶⁸Ga.

    • Elute the purified ⁶⁸Ga-NODAGA-conjugate with an ethanol/water solution.

  • Quality Control: Determine the radiochemical purity (RCP) using radio-TLC and/or radio-HPLC.[11][13]

Data Presentation

Table 1: Influence of pH on this compound Conjugation Efficiency
pH RangeEffect on Primary Amine (R-NH₂)Effect on NHS EsterOverall Conjugation Efficiency
< 7.0 Mostly protonated (R-NH₃⁺), low nucleophilicityRelatively stable against hydrolysisLow, due to slow reaction rate[1]
7.0 - 8.5 Optimal balance of deprotonated, nucleophilic amineModerate rate of hydrolysisHigh, optimal range for amidation[1]
> 8.5 Fully deprotonated and highly nucleophilicRapid hydrolysisDecreased, due to significant hydrolysis of the NHS ester[1]
Table 2: Typical Parameters for ⁶⁸Ga Radiolabeling of NODAGA-Conjugates
ParameterRecommended Range/ValueRationale
pH 4.0 - 4.5Optimal for ⁶⁸Ga chelation by NODAGA; minimizes formation of gallium hydroxides.[3]
Temperature Room Temperature to 95°CHigher temperatures can increase reaction rate and efficiency.[3][11]
Reaction Time 5 - 15 minutesGenerally sufficient for high radiochemical yields, especially with heating.[3]
Precursor Amount 10 - 50 µgDependent on the specific activity required and the nature of the conjugate.[9][13]
Radical Scavenger Ascorbic acid, EthanolRecommended to prevent radiolysis, especially at high radioactivity levels.[8]

Visualizations

NODAGA_NHS_Conjugation_Workflow This compound Conjugation Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC Biomolecule Biomolecule in Amine-Free Buffer (pH 8.0-8.5) Mix Mix and Incubate (RT or 4°C) Biomolecule->Mix NODAGA_NHS This compound in Anhydrous DMSO/DMF NODAGA_NHS->Mix Purify Purification (SEC or Dialysis) Mix->Purify QC Characterization (Mass Spectrometry) Purify->QC Ga68_Radiolabeling_Workflow ⁶⁸Ga Radiolabeling Workflow cluster_ga_prep ⁶⁸Ga Preparation cluster_labeling Radiolabeling cluster_final_purification Final Purification & QC Generator ⁶⁸Ge/⁶⁸Ga Generator Elution SCX Cation Exchange Purification Generator->SCX Reaction Labeling Reaction (pH 4.0-4.5, 60-95°C) SCX->Reaction Purified ⁶⁸Ga³⁺ SPE C18 SPE Purification Reaction->SPE NODAGA_Conjugate NODAGA-Conjugate NODAGA_Conjugate->Reaction Final_QC Quality Control (Radio-TLC/HPLC) SPE->Final_QC Competing_Reactions Competing Reactions in this compound Conjugation NODAGA_NHS This compound Ester Conjugate NODAGA-Biomolecule (Stable Amide Bond) NODAGA_NHS->Conjugate Desired Reaction (Aminolysis) Hydrolyzed NODAGA-COOH (Unreactive) NODAGA_NHS->Hydrolyzed Side Reaction (Hydrolysis) Amine Biomolecule-NH₂ Amine->Conjugate Water H₂O (Hydrolysis) Water->Hydrolyzed

References

impact of antibody purity on Nodaga-nhs conjugation success

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nodaga-NHS conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the successful conjugation of this compound to antibodies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a bifunctional chelator. The "Nodaga" portion is a macrocyclic chelating agent designed to bind strongly to radiometals, which is essential for applications in nuclear medicine and imaging. The "NHS" (N-Hydroxysuccinimide) ester is a reactive group that covalently attaches the chelator to the antibody.[1][] This reaction specifically targets primary amines (-NH₂), such as the side chains of lysine residues and the N-terminus of the antibody, to form a stable amide bond.[1][3][4]

Q2: Why is high antibody purity essential for successful this compound conjugation?

A2: High antibody purity is critical because the NHS ester chemistry is not specific to antibodies but reacts with any available primary amine. If your antibody preparation contains other proteins (e.g., Bovine Serum Albumin - BSA) or amine-containing molecules (e.g., Tris buffer, glycine), these impurities will compete with the antibody for reaction with the this compound ester.[5] This competition reduces the amount of this compound that conjugates to your target antibody, leading to lower conjugation efficiency and a less predictable final product. A recommended purity of over 95% is advised for optimal results.

Q3: Which substances in my antibody solution can interfere with the conjugation reaction?

A3: Several common additives and buffer components can interfere with the NHS ester reaction. These include:

  • Proteins: Stabilizing proteins like BSA or gelatin contain lysine residues that will compete in the reaction.

  • Amine-containing buffers: Buffers such as Tris (Tris-HCl) and glycine contain primary amines and are incompatible with the reaction.[1][6]

  • Preservatives: High concentrations of sodium azide (>3 mM or 0.02%) can interfere with the reaction.[7]

  • Other nucleophiles: Thiols (like in DTT) and hydroxyl groups can also react with NHS esters, though the reaction with primary amines is more favorable and stable.[3][4]

Q4: What are the optimal reaction conditions for this compound conjugation?

A4: The conjugation reaction is highly dependent on several factors:

  • pH: The reaction is most efficient at a pH between 7.2 and 8.5.[][7] In this range, the primary amines on the antibody are sufficiently deprotonated and nucleophilic, while the rate of NHS ester hydrolysis is manageable.[4][6]

  • Buffer: Use amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or bicarbonate buffer.[1][6]

  • Temperature and Time: The reaction can be performed at room temperature for 1-4 hours or at 4°C overnight (e.g., 20 hours).[][8]

  • Solvent: this compound should first be dissolved in a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous antibody solution.[3][6]

Troubleshooting Guide

Problem: Low or no conjugation efficiency.

This is the most common issue encountered. The following guide helps you diagnose and solve the problem based on potential causes.

Symptom Potential Cause Recommended Solution
Low Yield of Conjugate Presence of Competing Amines Ensure the antibody is in an amine-free buffer (e.g., PBS, Borate). If the buffer contains Tris, glycine, or other primary amines, perform a buffer exchange using a desalting column or dialysis before conjugation.[1][5]
Low Antibody Purity Verify antibody purity is >95%. If contaminating proteins like BSA are present, they will compete for the this compound. Purify the antibody using appropriate chromatography methods.
Low Antibody Concentration The recommended antibody concentration is typically >0.5 mg/mL. Low concentrations can favor the hydrolysis of the NHS ester over the desired conjugation reaction.[] Concentrate the antibody if necessary.
Hydrolysis of this compound NHS esters are moisture-sensitive. Always use high-quality, dry organic solvents (DMSO, DMF) to prepare the this compound stock solution.[4][6] Prepare the stock solution immediately before use and add it to the antibody solution promptly.
Inconsistent Results Incorrect Molar Ratio The molar ratio of this compound to antibody is critical. A significant excess of the NHS ester is typically required. Ratios can range from 5 to 100-fold molar excess.[8] This may need to be optimized for your specific antibody.
Incorrect pH Verify the pH of your reaction buffer is between 7.2 and 8.5. Outside this range, the reaction efficiency drops significantly due to either protonation of the amines (low pH) or rapid hydrolysis of the NHS ester (high pH).[6]
Loss of Antibody Activity Over-modification Using a very high molar excess of this compound can lead to modification of lysine residues in or near the antigen-binding sites, potentially reducing the antibody's activity. If this is suspected, reduce the molar ratio of this compound to antibody and re-test.

Visual Troubleshooting Workflow

troubleshooting_workflow start Start: Low Conjugation Success check_purity Is Antibody Purity >95%? start->check_purity check_buffer Is Buffer Amine-Free (e.g., no Tris/Glycine)? check_purity->check_buffer Yes purify_ab Action: Purify Antibody (e.g., Protein A/G) check_purity->purify_ab No check_conc Is Antibody Conc. >0.5 mg/mL? check_buffer->check_conc Yes buffer_exchange Action: Perform Buffer Exchange check_buffer->buffer_exchange No check_nhs Was this compound handled correctly (dry solvent, fresh)? check_conc->check_nhs Yes concentrate_ab Action: Concentrate Antibody check_conc->concentrate_ab No check_ratio Was Molar Ratio Optimized (e.g., 5x to 100x)? check_nhs->check_ratio Yes rerun_nhs Action: Re-run with Fresh This compound Stock check_nhs->rerun_nhs No optimize_ratio Action: Optimize Molar Ratio check_ratio->optimize_ratio No success Conjugation Successful check_ratio->success Yes purify_ab->check_buffer buffer_exchange->check_conc concentrate_ab->check_nhs rerun_nhs->check_ratio optimize_ratio->success

Caption: Troubleshooting flowchart for this compound conjugation.

Quantitative Data Example

The efficiency of a Nodaga conjugation is often assessed by the success of subsequent radiolabeling. The table below, adapted from a study on trastuzumab, shows how increasing the molar excess of this compound during conjugation affects the incorporation of Copper-64 (⁶⁴Cu), a direct indicator of the number of available chelators per antibody.[8]

Molar Equivalents of this compound used in ConjugationResulting ⁶⁴Cu Incorporation Efficiency (after 15 min)
5~50 - 75%
20~60 - 78%
100~55 - 70%

Data adapted from Meyer et al., EJNMMI Radiopharmacy and Chemistry, 2016.[8] This study found that for trastuzumab, a 5-fold molar excess at room temperature provided the highest radiolabeling efficiency, suggesting that higher ratios do not always lead to better functional outcomes and optimization is key.[8]

Experimental Protocols

Protocol 1: Antibody Preparation (Buffer Exchange)

This protocol is essential if your antibody is in a buffer containing interfering substances.

  • Select a Desalting Column: Choose a size-exclusion chromatography column (e.g., a PD-10 column) with a molecular weight cut-off appropriate for your antibody (typically 10-40 kDa).

  • Equilibrate the Column: Equilibrate the column with an amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate or borate buffer, pH 8.3-8.5). Use at least 3-5 column volumes of buffer.

  • Load the Antibody: Apply your antibody sample to the column. The total volume should not exceed the manufacturer's recommendation.

  • Elute the Antibody: Add conjugation buffer to the column. The purified antibody will elute in the void volume.

  • Collect Fractions: Collect fractions as recommended by the manufacturer.

  • Measure Concentration: Determine the concentration of the purified antibody using a spectrophotometer at 280 nm (A280) or a BCA protein assay.

Protocol 2: this compound Conjugation to Antibody
  • Prepare the Antibody: Dilute the purified antibody to a concentration of 1-10 mg/mL in cold conjugation buffer (e.g., 0.1 M borate buffer, pH 8.5).[8][9]

  • Prepare this compound Stock: Immediately before use, dissolve the this compound ester in high-quality, anhydrous DMSO or DMF to a concentration of 10-20 mM.[3][6]

  • Calculate Volumes: Determine the volume of this compound stock solution needed to achieve the desired molar excess (e.g., 5 to 20-fold) over the antibody. The final concentration of organic solvent in the reaction should not exceed 10%.[1][7]

  • Combine Reagents: Add the calculated volume of this compound stock solution to the antibody solution while gently vortexing.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or for up to 20 hours at 4°C with gentle stirring or agitation.[8][]

  • (Optional) Quench Reaction: The reaction can be stopped by adding an amine-containing buffer like Tris to a final concentration of 50-100 mM to consume any unreacted this compound.

Visual Experimental Workflow

experimental_workflow cluster_prep 1. Antibody Preparation cluster_conjugation 2. Conjugation Reaction cluster_purification 3. Purification & Analysis start_ab Start with Antibody Sample buffer_exchange Buffer Exchange into Amine-Free Buffer (pH 8.3-8.5) start_ab->buffer_exchange measure_conc Measure Antibody Concentration buffer_exchange->measure_conc add_nhs Add this compound to Antibody (Target Molar Ratio) measure_conc->add_nhs prep_nhs Prepare Fresh this compound in Dry DMSO/DMF prep_nhs->add_nhs incubate Incubate (e.g., 2h at RT or Overnight at 4°C) add_nhs->incubate purify Purify via Size Exclusion Chromatography (e.g., PD-10) incubate->purify characterize Characterize Conjugate (e.g., Mass Spec, HPLC) purify->characterize final_product Final Antibody-Nodaga Conjugate characterize->final_product

Caption: Workflow for this compound antibody conjugation.

This compound Reaction Pathway

This diagram illustrates the chemical reaction between the this compound ester and a primary amine on an antibody.

reaction_pathway Ab Antibody-NH₂ (Primary Amine) Conjugate Antibody-Nodaga Conjugate (Stable Amide Bond) Ab->Conjugate + Nodaga_NHS This compound Ester Nodaga_NHS->Conjugate Desired Reaction (pH 7.2-8.5) NHS_byproduct NHS Byproduct Hydrolyzed_Nodaga Hydrolyzed Nodaga (Inactive) Nodaga_NHS->Hydrolyzed_Nodaga Competing Reaction (Hydrolysis) Water H₂O (Hydrolysis) Water->Hydrolyzed_Nodaga +

References

Technical Support Center: Nodaga-NHS Conjugate Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during Nodaga-NHS conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

This compound (N,N'-bis(carboxymethyl)-L-lysine-N,N'-diacetic acid N-hydroxysuccinimide ester) is a bifunctional chelator commonly used in the development of radiopharmaceuticals. The Nodaga portion strongly binds to radiometals like Gallium-68 (⁶⁸Ga), while the N-hydroxysuccinimide (NHS) ester is a reactive group that readily forms stable amide bonds with primary amines (e.g., lysine residues) on biomolecules such as peptides and antibodies. This allows for the targeted delivery of radioisotopes for imaging or therapeutic applications.

Q2: What is this compound conjugate aggregation?

This compound conjugate aggregation refers to the formation of undesirable, often insoluble, clusters of the biomolecule after it has been conjugated with this compound. This can occur during the conjugation reaction, purification, or storage of the conjugate. Aggregation is a critical issue as it can lead to loss of biological activity, reduced radiolabeling efficiency, and potential immunogenicity.

Q3: What are the primary causes of this compound conjugate aggregation?

Several factors can contribute to the aggregation of this compound conjugates:

  • Hydrophobicity: The Nodaga chelator can increase the overall hydrophobicity of the biomolecule, leading to a higher propensity for aggregation, especially at high concentrations.

  • Reaction Conditions: Suboptimal reaction conditions, such as incorrect pH, inappropriate buffer composition, or the presence of certain organic solvents, can induce conformational changes in the biomolecule, exposing hydrophobic regions and promoting aggregation.

  • High Molar Ratio of this compound: Using a large excess of the this compound ester can lead to over-conjugation, altering the surface charge and pI of the biomolecule, which can result in aggregation.

  • Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous solutions. The hydrolyzed, unreactive Nodaga-carboxylate can sometimes contribute to changes in solution properties that favor aggregation.

  • Biomolecule Instability: The inherent stability of the biomolecule itself is a crucial factor. Some proteins and peptides are more prone to aggregation under the conditions required for conjugation.

Q4: How can I detect and quantify aggregation of my this compound conjugate?

Several analytical techniques can be used to assess the aggregation of your conjugate:

  • Size Exclusion Chromatography (SEC-HPLC): This is a powerful method to separate and quantify monomers, dimers, and higher-order aggregates based on their size.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the presence of aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of high molecular weight species corresponding to aggregates.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the mass of the conjugate and identify the presence of multimeric species.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common aggregation issues during this compound conjugation.

Issue 1: Visible precipitation or turbidity observed during the conjugation reaction.

This indicates significant aggregation is occurring in real-time.

Troubleshooting Workflow:

cluster_solutions Potential Solutions start Precipitation during conjugation check_ph Verify Reaction pH (Optimal: 7.0-8.5) start->check_ph check_buffer Check Buffer Composition (Use amine-free buffers like PBS or Borate) check_ph->check_buffer pH is optimal adjust_ph Adjust pH to 7.0-8.5 check_ph->adjust_ph pH is outside 7.0-8.5 check_solvent Assess Organic Co-solvent (e.g., DMSO, DMF) check_buffer->check_solvent Buffer is appropriate change_buffer Switch to PBS or Borate buffer check_buffer->change_buffer Buffer contains primary amines (e.g., Tris, Glycine) check_molar_ratio Evaluate this compound:Biomolecule Molar Ratio check_solvent->check_molar_ratio Co-solvent is minimal reduce_solvent Reduce co-solvent to <10% (v/v) or use a more hydrophilic co-solvent check_solvent->reduce_solvent High concentration of co-solvent optimize_conditions Optimize Reaction Conditions check_molar_ratio->optimize_conditions Ratio is optimized lower_ratio Decrease this compound molar excess check_molar_ratio->lower_ratio High molar excess of this compound add_excipient Consider adding aggregation inhibitors (e.g., arginine, polysorbates) optimize_conditions->add_excipient

Caption: Troubleshooting workflow for precipitation during conjugation.

Issue 2: High percentage of aggregates detected by SEC-HPLC after purification.

This suggests that aggregation occurred either during the reaction or the purification process.

Potential Cause Troubleshooting Steps
Suboptimal Reaction pH Ensure the pH of the reaction buffer is maintained between 7.0 and 8.5.[1] Buffers with a pH above 8.5 can accelerate the hydrolysis of the NHS ester, while a pH below 7.0 results in low conjugation efficiency due to protonation of the primary amines.[1]
Incompatible Buffer Use amine-free buffers such as phosphate-buffered saline (PBS) or borate buffer. Buffers containing primary amines, like Tris or glycine, will compete with the biomolecule for reaction with the this compound ester.
High Concentration of Organic Co-solvent While organic solvents like DMSO or DMF are often necessary to dissolve the this compound ester, their concentration in the final reaction mixture should ideally be kept below 10% (v/v).[1] High concentrations can denature the biomolecule, leading to aggregation.
Excessive Molar Ratio of this compound A high degree of conjugation can alter the physicochemical properties of the biomolecule, promoting aggregation. Optimize the molar ratio of this compound to the biomolecule. Start with a lower ratio (e.g., 5-10 fold excess) and gradually increase it while monitoring aggregation.
Slow Reaction Kinetics Leading to Hydrolysis Ensure that the this compound ester solution is prepared fresh and added to the biomolecule solution immediately to minimize hydrolysis.[1] Increasing the concentration of the biomolecule can also favor the conjugation reaction over hydrolysis.
Post-conjugation Handling Aggregation can also occur during purification or storage. Ensure that the purification method (e.g., dialysis, SEC) is performed in a buffer that is optimal for the stability of the conjugate. Store the final conjugate at an appropriate temperature and concentration, and consider adding stabilizers if necessary.

Experimental Protocols

Key Experimental Parameters for this compound Conjugation

The following table summarizes the key parameters influencing the success of this compound conjugation and the prevention of aggregation.

ParameterRecommended Range/ConditionRationale
pH 7.0 - 8.5Balances the reactivity of primary amines and the stability of the NHS ester.[1]
Buffer Phosphate-Buffered Saline (PBS), Borate BufferAmine-free to avoid competing reactions.
Organic Co-solvent DMSO or DMF (<10% v/v)Improves the solubility of this compound ester.[1]
Molar Ratio (this compound:Biomolecule) 5:1 to 20:1 (empirical optimization required)A higher ratio increases conjugation but may also increase aggregation.
Temperature 4°C to Room Temperature (25°C)Lower temperatures can help to minimize aggregation for sensitive biomolecules.
Reaction Time 1 to 4 hours (can be extended overnight at 4°C)Dependent on the reactivity of the biomolecule and the desired degree of conjugation.
General Protocol for this compound Conjugation to an Antibody

This protocol is a starting point and should be optimized for each specific antibody.

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.4) or 0.1 M borate buffer (pH 8.5) using dialysis or a desalting column.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.

    • Add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of the organic co-solvent should be less than 10%.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the unreacted this compound and byproducts by size exclusion chromatography, dialysis, or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Analyze the conjugate for aggregation using SEC-HPLC.

    • Determine the chelator-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry or a colorimetric assay.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical reactions and their relationship in a this compound conjugation experiment.

cluster_reactants Reactants cluster_reactions Reactions cluster_products Products cluster_outcome Potential Outcomes nodaga_nhs This compound Ester conjugation Desired Conjugation (Amide Bond Formation) nodaga_nhs->conjugation hydrolysis Competing Hydrolysis nodaga_nhs->hydrolysis Aqueous Buffer biomolecule Biomolecule (with Primary Amines) biomolecule->conjugation conjugate Nodaga-Biomolecule Conjugate conjugation->conjugate nhs NHS byproduct conjugation->nhs hydrolyzed_nodaga Hydrolyzed Nodaga (Inactive) hydrolysis->hydrolyzed_nodaga hydrolysis->nhs soluble_conjugate Soluble, Active Conjugate conjugate->soluble_conjugate Optimal Conditions aggregated_conjugate Aggregated, Inactive Conjugate conjugate->aggregated_conjugate Suboptimal Conditions

Caption: Key reactions in this compound conjugation.

References

Technical Support Center: Optimizing Nodaga-NHS Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction times and outcomes for Nodaga-NHS bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound bioconjugation?

The optimal pH for reacting NHS esters with primary amines is between 7.0 and 8.5.[1] This range provides a good balance between the deprotonated, nucleophilic state of the amine group on your molecule and the rate of hydrolysis of the this compound ester.[1]

Q2: What is the primary side reaction that reduces conjugation efficiency?

The primary competing reaction is the hydrolysis of the NHS ester. In an aqueous environment, the NHS ester can react with water, which converts the active ester back into an unreactive carboxylate. This hydrolysis reaction becomes more rapid as the pH increases, especially above 8.5.

Q3: Which buffers should I use for the conjugation reaction?

It is critical to use an amine-free buffer to prevent the buffer from competing with your target molecule for reaction with the this compound. Suitable buffers include phosphate-buffered saline (PBS) or borate buffer. Buffers containing primary amines, such as Tris or glycine, are incompatible with this reaction and must be avoided.

Q4: How should I prepare and store the this compound ester solution?

The this compound ester is susceptible to hydrolysis in aqueous environments. Therefore, it is recommended to prepare solutions immediately before use and not to store them.[1] To minimize premature hydrolysis, the this compound ester can be dissolved in a water-miscible organic solvent like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous solution containing the molecule to be conjugated.[1][2] The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.

Q5: What is a good starting molar ratio of this compound to my protein/peptide?

A typical starting point is to use a molar excess of the this compound ester. A molar ratio of 15:1 (this compound:protein) is a common starting point for labeling proteins with NHS esters.[2] However, this should be optimized for each specific molecule. It is advisable to test a few different molar ratios to determine the optimal condition for your experiment.[2] Increasing the molar ratio of the amine-containing target molecule can also favor the desired amidation reaction over hydrolysis.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Conjugation Efficiency 1. Hydrolysis of this compound ester: The ester has reacted with water instead of your molecule. 2. Suboptimal pH: The pH of the reaction buffer is too low (amines are protonated) or too high (hydrolysis is too fast). 3. Presence of competing nucleophiles: The buffer or other components in the reaction mixture contain primary amines (e.g., Tris, glycine). 4. Inactive this compound ester: The reagent may have degraded due to improper storage or handling.1. Prepare the this compound solution in anhydrous DMSO or DMF immediately before use. Minimize the time the ester is in an aqueous solution before the target molecule is added. 2. Ensure the reaction buffer pH is between 7.0 and 8.5. Use a calibrated pH meter. 3. Use an amine-free buffer such as PBS or borate buffer. Purify your target molecule to remove any amine-containing contaminants. 4. Use a fresh vial of this compound ester.
Protein Aggregation after Conjugation 1. High degree of labeling: Too many Nodaga molecules have been conjugated to the protein, altering its properties. 2. Solvent-induced precipitation: The addition of an organic solvent (like DMSO or DMF) may cause the protein to precipitate.1. Reduce the molar ratio of this compound to your protein in the reaction. 2. Decrease the percentage of organic solvent in the final reaction mixture (keep below 10%). Add the this compound solution dropwise to the protein solution while gently stirring.
Inconsistent Results 1. Variability in reaction time or temperature. 2. Inconsistent reagent preparation. 1. Standardize the reaction time and temperature. Perform reactions at a controlled room temperature or in a 4°C environment. 2. Always prepare fresh solutions of this compound immediately before each experiment.

Experimental Protocols

General Protocol for this compound Bioconjugation
  • Prepare the Reaction Buffer: Prepare a suitable amine-free buffer, such as 50 mM sodium borate buffer at pH 8.5 or 100 mM phosphate buffer at pH 7.5.

  • Prepare the Target Molecule Solution: Dissolve your amine-containing molecule (e.g., protein, peptide) in the reaction buffer to a final concentration of 2-3 mg/mL.[2]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10 mM.[2]

  • Perform the Conjugation: Add the desired molar excess of the this compound solution to the target molecule solution while gently vortexing.

  • Incubate: Allow the reaction to proceed for a specified time and temperature. Common conditions are 1 hour at room temperature or overnight at 4°C.[2][3] These parameters should be optimized for your specific application.

  • Purification: Remove the excess, unreacted this compound and byproducts using size exclusion chromatography (e.g., a PD-10 column), dialysis, or another suitable purification method.

Protocol for Optimizing Reaction Time
  • Set up Parallel Reactions: Prepare multiple identical reaction mixtures as described in the general protocol.

  • Time Points: At various time points (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours, overnight), take an aliquot from the corresponding reaction tube.

  • Quench the Reaction (Optional): To stop the reaction at a precise time point, you can add a quenching buffer containing a high concentration of a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.[2] Incubate for 10-15 minutes at room temperature.[2]

  • Purify: Purify each aliquot to remove unreacted reagents.

  • Analyze: Analyze the degree of labeling for each time point using an appropriate analytical technique (e.g., mass spectrometry, HPLC) to determine the optimal reaction time.

Data Presentation

Table 1: Effect of pH on this compound Conjugation Efficiency

pHAmine ReactivityNHS Ester Hydrolysis RateOverall Conjugation Efficiency
< 7.0Low (amines are mostly protonated)LowLow
7.0 - 8.5Good (balance of deprotonated amines)ModerateHigh (Optimal Range)[1]
> 8.5High (amines are deprotonated)RapidDecreased (due to competing hydrolysis)[1]

Table 2: Example Reaction Conditions for NHS Ester Conjugations

MoleculeMolar Ratio (NHS:Molecule)TemperatureReaction TimeReference
Trastuzumab5:1, 20:1, 100:14°C20 hours[3]
Janelia Fluor® Dyes15:1 (typical)Room Temperature60 minutes[2]
Antibody16:1Room Temperature2 hours[4]
Bovine Serum Albumin5:1, 15:1, 30:1Room Temperature4 hours[5]

Visualizations

Nodaga_NHS_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis ReagentPrep Prepare this compound in DMSO/DMF Mix Add this compound to Target Molecule ReagentPrep->Mix BufferPrep Prepare Amine-Free Buffer (pH 7.0-8.5) ProteinPrep Prepare Target Molecule in Buffer BufferPrep->ProteinPrep ProteinPrep->Mix Incubate Incubate (e.g., 1h at RT) Mix->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify Analyze Analyze Degree of Labeling Purify->Analyze

Caption: Workflow for this compound bioconjugation.

Troubleshooting_Tree Start Low Conjugation Yield? pH_Check Is pH between 7.0 and 8.5? Start->pH_Check Buffer_Check Using an Amine-Free Buffer? pH_Check->Buffer_Check Yes Adjust_pH Adjust Buffer pH pH_Check->Adjust_pH No Reagent_Check This compound Prepared Fresh? Buffer_Check->Reagent_Check Yes Change_Buffer Use PBS or Borate Buffer Buffer_Check->Change_Buffer No Ratio_Check Is Molar Ratio Optimized? Reagent_Check->Ratio_Check Yes New_Reagent Prepare Fresh This compound in DMSO Reagent_Check->New_Reagent No Optimize_Ratio Test Different Molar Ratios Ratio_Check->Optimize_Ratio No Success Yield Improved Ratio_Check->Success Yes Adjust_pH->Buffer_Check Change_Buffer->Reagent_Check New_Reagent->Ratio_Check Optimize_Ratio->Success

Caption: Troubleshooting decision tree for low conjugation yield.

References

Validation & Comparative

A Head-to-Head Battle for ⁶⁴Cu: NODAGA-nhs vs. DOTA in Radiolabeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of radiopharmaceuticals, the choice of chelator is paramount to successful ⁶⁴Cu radiolabeling. This guide provides a direct comparison of two prominent chelators, NODAGA-nhs and DOTA, focusing on their radiolabeling efficiency with the positron-emitting radionuclide, Copper-64 (⁶⁴Cu). The following analysis, supported by experimental data, aims to equip scientists with the necessary information to select the optimal chelator for their specific research and development needs.

The efficiency of incorporating ⁶⁴Cu into a stable complex with a bifunctional chelator is a critical factor in the development of ⁶⁴Cu-based radiopharmaceuticals for PET imaging and radiotherapy. This process, known as radiolabeling, is governed by several factors including reaction temperature, time, pH, and the inherent properties of the chelator itself. Here, we delve into a comparative analysis of this compound and the widely used DOTA.

Quantitative Comparison of Radiolabeling Performance

Experimental evidence consistently demonstrates that NODAGA and other NOTA-based chelators offer significant advantages in ⁶⁴Cu radiolabeling, particularly concerning reaction conditions and efficiency. The data summarized in the table below highlights the key performance differences between NODAGA-conjugated molecules and their DOTA counterparts.

ChelatorMoleculeRadiolabeling ConditionsRadiochemical Yield (RCY)Reference
NODAGA mAb725°C for 1 hour59 - 71%[1]
DOTA mAb740°C for 1 hour59 - 71%[1]
NODAGA Trastuzumab25°C for 15 min~65%[2]
DOTA Trastuzumab25°C for 15 min<10%[2]
NODAGA Trastuzumab37°C for 60 min>95%[2]
DOTA Trastuzumab37°C for 60 min~94%[2]
NOTA RituximabRoom Temperature for 20 min>90% (at 125 nM)[3]
DOTA Rituximab37°C98.9%[3]

As the data indicates, NODAGA-conjugated molecules can achieve high radiochemical yields under milder conditions (room temperature) and in shorter reaction times compared to DOTA.[2] While DOTA can attain high yields, it often necessitates elevated temperatures to facilitate efficient ⁶⁴Cu incorporation.[1][2] This requirement for heating can be a significant drawback when working with thermally sensitive biomolecules such as antibodies and peptides.

Experimental Workflow for ⁶⁴Cu Radiolabeling

The general workflow for radiolabeling a targeting molecule conjugated with either this compound or DOTA involves several key steps. The diagram below illustrates a typical experimental process.

G cluster_prep Preparation cluster_labeling Radiolabeling cluster_qc Quality Control Target Targeting Molecule (e.g., Antibody, Peptide) Conjugation Conjugation Reaction Target->Conjugation Chelator Bifunctional Chelator (this compound or DOTA) Chelator->Conjugation Purification1 Purification of Conjugate Conjugation->Purification1 Incubation Incubation Purification1->Incubation Conjugated Molecule Cu64 ⁶⁴CuCl₂ Solution Cu64->Incubation Buffer Reaction Buffer (e.g., Ammonium Acetate) Buffer->Incubation TLC Radio-TLC Analysis Incubation->TLC Reaction Mixture HPLC Radio-HPLC Analysis Incubation->HPLC Reaction Mixture FinalProduct Purified ⁶⁴Cu-labeled Conjugate TLC->FinalProduct RCY Determination HPLC->FinalProduct Radiochemical Purity

References

NODAGA-NHS vs. DOTA Conjugates: A Comparative Guide to Serum Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical decision in the development of radiopharmaceuticals and other metal-conjugated therapeutics. The stability of the resulting conjugate in a biological environment, such as serum, directly impacts its efficacy and safety profile. This guide provides an objective comparison of the serum stability of two commonly used chelators, NODAGA-NHS and DOTA, based on available experimental data.

The in vitro and in vivo stability of metal-chelator conjugates is paramount to prevent the release of the free metal ion, which can lead to off-target toxicity and reduced imaging or therapeutic efficacy. This comparison focuses on the performance of this compound and DOTA conjugates in serum, a key indicator of their likely behavior in vivo.

Quantitative Data Summary

The following table summarizes the comparative stability of NODAGA and DOTA conjugates in serum based on published studies.

Chelator ConjugateRadiometalModel SystemIncubation TimeStability (% Intact)Key Findings
NODAGA-trastuzumab 64CuMouse Serum24 hours>99%Highly stable with no significant degradation. Showed higher resistance to transchelation when challenged with EDTA compared to DOTA.[1][2][3][4]
DOTA-trastuzumab 64CuMouse Serum24 hours~94%Showed a slight but significant release of 64Cu (6% loss).[1]
NODAGA-CDP1 68GaSerumNot specifiedLower StabilityDisplayed significantly lower stability compared to the DOTA conjugate in this specific peptide context.[5]
DOTA-CDP1 68GaSerum2 hours98 ± 2%Demonstrated better stability than the NODAGA conjugate in this study.[5]

Experimental Protocols

The data presented above were generated using established methodologies to assess the serum stability of radiolabeled conjugates. A typical experimental protocol is detailed below.

Objective: To determine the in vitro stability of a radiolabeled chelator-antibody conjugate in mouse serum.

Materials:

  • Radiolabeled conjugate (e.g., 64Cu-NODAGA-trastuzumab or 64Cu-DOTA-trastuzumab)

  • Fresh mouse serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • PD-10 desalting columns or equivalent size-exclusion chromatography system

  • Radio-TLC or HPLC system for analysis

Procedure:

  • The radiolabeled conjugate is purified to remove any free radiometal.

  • An aliquot of the purified radiolabeled conjugate is added to a vial containing fresh mouse serum. A parallel control experiment is set up with PBS instead of serum.

  • The mixture is incubated at 37°C with gentle agitation.

  • Aliquots are taken from the incubation mixture at various time points (e.g., 1, 4, 24 hours).

  • The aliquots are analyzed by a suitable method, such as size-exclusion chromatography (to separate the intact, high-molecular-weight conjugate from any released, low-molecular-weight radiometal) or radio-TLC/HPLC.

  • The percentage of radioactivity associated with the intact conjugate is calculated at each time point to determine the stability.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the serum stability of chelator conjugates.

SerumStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis radiolabeling Radiolabeling of Chelator Conjugate purification Purification of Radiolabeled Conjugate radiolabeling->purification Crude Product incubation_serum Incubate with Mouse Serum at 37°C purification->incubation_serum Purified Conjugate incubation_pbs Incubate with PBS at 37°C (Control) purification->incubation_pbs Purified Conjugate sampling Take Aliquots at Different Time Points incubation_serum->sampling incubation_pbs->sampling analysis Analyze by SEC, Radio-TLC, or Radio-HPLC sampling->analysis quantification Quantify Percentage of Intact Conjugate analysis->quantification

Caption: Workflow for Serum Stability Assessment.

Conclusion

Based on the available data, both this compound and DOTA form highly stable conjugates suitable for in vivo applications. However, when complexed with 64Cu and conjugated to trastuzumab, NODAGA demonstrates superior resistance to transchelation and slightly higher stability in mouse serum compared to DOTA.[1][2][3][4] It is important to note that the stability of the conjugate can also be influenced by the specific peptide or antibody to which the chelator is attached, as evidenced by the differing results with the CDP1 peptide.[5] Therefore, the choice between this compound and DOTA should be made based on the specific application, the radiometal being used, and empirical stability testing with the final conjugate.

References

A Comparative Guide to HPLC Analysis for Validating NODAGA-NHS Conjugate Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical methods for the validation of NODAGA-NHS conjugate purity. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Introduction

NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) functionalized with an N-hydroxysuccinimide (NHS) ester is a widely used bifunctional chelator for radiolabeling biomolecules, such as peptides and antibodies, with medically relevant radionuclides like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). The NHS ester reacts with primary amines on the biomolecule to form a stable amide bond.[1] Ensuring the purity of the resulting NODAGA-biomolecule conjugate is critical for the safety and efficacy of the final radiopharmaceutical product.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the purity assessment of these conjugates.[2] This guide will delve into the validation of this compound conjugate purity using HPLC analysis, compare it with alternative methods, and provide detailed experimental protocols.

Comparison of Purity Assessment Methods

While RP-HPLC is a powerful tool, a multi-faceted approach employing various analytical techniques often provides a more complete picture of conjugate purity. The choice of method depends on the specific characteristics of the conjugate and the potential impurities.

Method Principle Information Provided Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[2]Purity, presence of unreacted biomolecule, free this compound, and other hydrophobic impurities.High resolution, quantitative, reproducible, well-established.[3]May not resolve isomers or aggregates, potential for on-column degradation of sensitive molecules.
Size-Exclusion HPLC (SEC-HPLC) Separation based on hydrodynamic volume (size and shape).[4]Detection of aggregates, fragments, and unconjugated small molecules.Mild separation conditions, preserves native protein structure.Lower resolution for species of similar size, not suitable for separating unreacted biomolecule from the conjugate.
Ion-Exchange HPLC (IEX-HPLC) Separation based on net surface charge.[5]Separation of species with different charge states (e.g., different numbers of conjugated NODAGA moieties).High resolution for charge variants.Can be sensitive to mobile phase pH and salt concentration, may require method development.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-to-charge ratio detection.Confirms identity and purity, provides molecular weight of the conjugate and impurities.High specificity and sensitivity, can identify unknown impurities.More complex instrumentation and data analysis, potential for ion suppression effects.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.High-efficiency separation of charged species, can resolve subtle differences in conjugation.Very high resolution, requires small sample volumes.Lower loading capacity, can be less robust than HPLC.

Experimental Protocol: RP-HPLC for NODAGA-Peptide Conjugate Purity

This protocol provides a general method for the analysis of a NODAGA-peptide conjugate. Optimization may be required based on the specific properties of the peptide.

1. Sample Preparation

Proper sample preparation is crucial to obtain accurate and reproducible results and to protect the HPLC column.[6][7][8]

  • Dissolution: Dissolve the NODAGA-peptide conjugate in a solvent compatible with the initial mobile phase conditions (e.g., 0.1% Trifluoroacetic acid (TFA) in water). The concentration should be within the linear range of the detector.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.[9]

  • Dilution: If necessary, dilute the sample to an appropriate concentration for injection.

2. HPLC System and Conditions

  • System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column is commonly used for peptide analysis. A column with a wide pore size (e.g., 300 Å) is often preferred for larger peptides and proteins to allow for better interaction with the stationary phase.[4]

    • Example: ACE 5 C18, 4.6 x 250mm[3]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. TFA is an ion-pairing agent that improves peak shape for peptides.[3]

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from low to high organic solvent concentration is used to elute the components. The gradient should be optimized to achieve good separation of the conjugate, unreacted peptide, and any impurities.

    • Example Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature: Maintaining a consistent column temperature (e.g., 30-40°C) can improve reproducibility.[10]

  • Detection: UV detection at 214 nm or 280 nm. The peptide bond absorbs at around 214 nm, while aromatic amino acids (Trp, Tyr) absorb at 280 nm.

  • Injection Volume: Typically 10-20 µL.

3. Data Analysis

  • Peak Identification: The NODAGA-peptide conjugate is expected to be more hydrophobic than the unconjugated peptide and will therefore have a longer retention time. The identity of the peaks can be confirmed by analyzing standards of the unreacted peptide and this compound, and by using LC-MS.

  • Purity Calculation: The purity of the conjugate is typically calculated as the percentage of the area of the main conjugate peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Conjugate Peak / Total Area of All Peaks) x 100

    It is important to ensure that the baseline is straight for accurate peak integration.[11]

Visualizing the Workflow and Logic

To better understand the experimental process and the rationale behind purity validation, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolution Dissolve Conjugate Filtration Filter Sample (0.22 µm) Dissolution->Filtration Dilution Dilute to Working Concentration Filtration->Dilution Injection Inject Sample Dilution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (214/280 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Purity_Report Purity_Report Calculation->Purity_Report Final Purity (%)

Caption: Experimental workflow for HPLC-based purity analysis of this compound conjugates.

G cluster_impurities Potential Impurities cluster_conjugate Desired Product cluster_separation HPLC Separation cluster_validation Purity Validation Unreacted_Peptide Unreacted Peptide RP_HPLC RP-HPLC Unreacted_Peptide->RP_HPLC Free_NODAGA Hydrolyzed this compound Free_NODAGA->RP_HPLC Side_Products Side-Reaction Products Side_Products->RP_HPLC Pure_Conjugate NODAGA-Peptide Conjugate Pure_Conjugate->RP_HPLC Purity_Assessment Purity > 95%? RP_HPLC->Purity_Assessment

Caption: Logical diagram illustrating how HPLC separates the desired conjugate from potential impurities for purity validation.

Common Impurities in this compound Conjugation

Understanding the potential impurities is crucial for developing a robust analytical method capable of separating them from the desired conjugate.

  • Unreacted Biomolecule: The starting peptide or antibody that has not been conjugated with this compound.

  • Hydrolyzed this compound: The NHS ester is susceptible to hydrolysis, particularly at higher pH, resulting in an unreactive NODAGA-carboxylate.[12]

  • Multiple Conjugations: Depending on the number of available primary amines (e.g., lysine residues and the N-terminus) and the reaction stoichiometry, molecules with more than one NODAGA moiety may be formed.

  • Side-Reaction Products: Impurities can arise from the synthesis of this compound itself, such as products from incomplete deprotection of protecting groups used during synthesis.[1][12]

  • Aggregates: High concentrations of biomolecules or changes in buffer conditions can sometimes lead to the formation of aggregates.

A well-developed HPLC method should be able to resolve the main conjugate peak from these and any other potential impurities. The use of complementary techniques like SEC-HPLC for aggregates and IEX-HPLC for charge variants can provide a more comprehensive purity profile.

References

A Head-to-Head Battle of Chelators: Unpacking the In Vivo Performance of NODAGA-NHS and DOTA-based PET Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of chelator is a critical decision in the design of radiopharmaceuticals for Positron Emission Tomography (PET). This guide provides a comprehensive comparison of the in vivo performance of two prominent chelators, NODAGA (1,4,7-triazacyclononane-1,4-diacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), when used in PET tracers. We will delve into their radiolabeling characteristics, in vivo stability, and biodistribution, supported by experimental data to inform your selection process.

The in vivo behavior of a PET tracer is profoundly influenced by the chelator's ability to securely bind the radioisotope and its overall impact on the tracer's pharmacokinetics. Both NODAGA and DOTA are widely employed for chelating medically relevant radioisotopes like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). However, subtle structural differences between the nine-membered ring of NODAGA and the twelve-membered ring of DOTA can lead to significant variations in their in vivo performance.

Radiolabeling Efficiency and Conditions: A Tale of Two Chelators

The ease and efficiency of radiolabeling are paramount for the routine production of PET tracers. While both NODAGA and DOTA can be effectively labeled with ⁶⁸Ga and ⁶⁴Cu, they exhibit distinct optimal labeling conditions.

NODAGA-conjugated compounds generally demonstrate the advantage of being radiolabeled under milder conditions, often at room temperature, which can be beneficial for sensitive biomolecules.[1][2] In contrast, DOTA-based tracers typically require heating to achieve high radiochemical yields.[3][4]

Table 1: Comparison of Radiolabeling Parameters

ParameterNODAGA-based TracersDOTA-based Tracers
Optimal pH 3.5 - 5.0[1][3]3.5 - 5.0[3]
Temperature Room Temperature to 60°C[1][2]90 - 100°C[3]
Reaction Time 5 - 15 minutes[1][2]15 - 30 minutes[3]
Radiochemical Yield (⁶⁸Ga) >95%>93%[3]
Radiochemical Yield (⁶⁴Cu) Excellent[5]Lower than NODAGA under mild conditions[4][5]

In Vivo Stability and Biodistribution: Where Performance Diverges

The in vivo stability of the radiometal-chelator complex is a critical determinant of image quality and safety. Dissociation of the radioisotope in vivo can lead to non-specific uptake in organs like the liver and bone, resulting in a poor signal-to-noise ratio and unnecessary radiation dose to the patient.

Several studies have indicated that NODAGA forms more stable complexes with certain radiometals, particularly ⁶⁴Cu, compared to DOTA.[6][7] This enhanced stability often translates to lower liver accumulation and higher bioavailability of the NODAGA-based tracer.[6]

Comparative Biodistribution Studies

The biodistribution of a PET tracer dictates its ability to accumulate in the target tissue while clearing from non-target organs. Here, we summarize key findings from preclinical studies comparing NODAGA and DOTA-based tracers targeting the Epithelial Cell Adhesion Molecule (EpCAM), a transmembrane glycoprotein overexpressed in many cancers.

Table 2: Biodistribution of ⁶⁴Cu-labeled anti-EpCAM mAb7 Immunoconjugates in PC3-DsRed Xenograft Mice (%ID/g at 24h post-injection) [6]

Organ⁶⁴Cu-NODAGA-mAb7⁶⁴Cu-DOTA-mAb7
BloodHigher Lower
LiverLower Higher
KidneysSimilarSimilar
Tumor13.24 ± 4.8613.44 ± 1.21
MuscleSimilarSimilar
Tumor/Liver Ratio Higher Lower
Tumor/Prostate Ratio >2-fold higher Lower

These results suggest that while both tracers show similar tumor uptake, the ⁶⁴Cu-NODAGA conjugate exhibits a more favorable biodistribution profile with lower liver uptake and a higher tumor-to-background ratio, indicating better in vivo stability.[6]

A similar trend was observed in a study comparing ⁶⁸Ga-labeled somatostatin receptor antagonists, where the NODAGA-conjugated tracer demonstrated significantly higher tumor uptake (SUVmax) and tumor-to-liver ratio compared to the DOTA-based counterpart.

Experimental Protocols

To provide a practical framework for researchers, we outline detailed methodologies for the key experiments cited in this guide.

Protocol 1: Conjugation of NODAGA-NHS and DOTA-NHS to a Monoclonal Antibody

This protocol describes the general procedure for conjugating the N-hydroxysuccinimide (NHS) esters of NODAGA and DOTA to a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound ester or DOTA-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • PD-10 desalting columns

  • Centrifugal filters

Procedure:

  • Antibody Preparation: Prepare a solution of the mAb at a concentration of 5-10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Chelator Activation: Dissolve the this compound or DOTA-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the activated chelator solution to the antibody solution.

  • Incubation: Gently mix the reaction mixture and incubate for 1-2 hours at room temperature with gentle agitation.

  • Purification: Remove the unreacted chelator and byproducts by passing the reaction mixture through a PD-10 desalting column pre-equilibrated with PBS.

  • Concentration and Formulation: Concentrate the purified immunoconjugate using a centrifugal filter and formulate it in a suitable buffer for radiolabeling.

  • Characterization: Determine the number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by a competitive binding assay.

Protocol 2: Radiolabeling of Immunoconjugates with ⁶⁸Ga and ⁶⁴Cu

This protocol provides a general procedure for radiolabeling NODAGA- and DOTA-conjugated antibodies with ⁶⁸Ga and ⁶⁴Cu.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator or cyclotron-produced ⁶⁸GaCl₃

  • ⁶⁴CuCl₂

  • NODAGA- or DOTA-conjugated antibody

  • Sodium acetate buffer (0.1 M, pH 4.0-5.0)

  • Metal-free water

  • Heating block or water bath

  • Instant thin-layer chromatography (ITLC) strips

  • Radio-TLC scanner or gamma counter

Procedure for ⁶⁸Ga Labeling:

  • Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Buffering: Add the ⁶⁸GaCl₃ eluate to a reaction vial containing sodium acetate buffer to adjust the pH to 4.0-4.5.

  • Labeling Reaction: Add the NODAGA- or DOTA-conjugated antibody (typically 50-100 µg) to the buffered ⁶⁸Ga solution.

  • Incubation:

    • NODAGA-conjugate: Incubate at room temperature for 5-10 minutes.

    • DOTA-conjugate: Incubate at 95°C for 15-20 minutes.

  • Quality Control: Determine the radiochemical purity by ITLC using a suitable mobile phase (e.g., 0.1 M sodium citrate).

Procedure for ⁶⁴Cu Labeling:

  • Buffering: Prepare a solution of the NODAGA- or DOTA-conjugated antibody in 0.1 M sodium acetate buffer (pH 5.5).

  • Labeling Reaction: Add the ⁶⁴CuCl₂ solution to the antibody solution.

  • Incubation:

    • NODAGA-conjugate: Incubate at room temperature for 30 minutes.[8]

    • DOTA-conjugate: Incubate at 37-40°C for 1 hour.[4][6]

  • Purification (if necessary): Purify the radiolabeled antibody using a PD-10 column to remove any unbound ⁶⁴Cu.

  • Quality Control: Determine the radiochemical purity by ITLC or radio-HPLC.

Protocol 3: In Vivo PET/CT Imaging in a Xenograft Mouse Model

This protocol outlines a general procedure for performing PET/CT imaging in mice bearing tumor xenografts.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • Radiolabeled PET tracer

  • Anesthesia (e.g., isoflurane)

  • Animal PET/CT scanner

  • Sterile saline

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

  • Tracer Administration: Inject a known amount of the radiolabeled tracer (e.g., 5-10 MBq in 100-150 µL of sterile saline) intravenously via the tail vein.

  • Uptake Period: Allow the tracer to distribute in the body for a predetermined period (e.g., 1, 4, 24, or 48 hours), depending on the tracer's pharmacokinetics.

  • PET/CT Imaging:

    • Position the anesthetized mouse in the scanner.

    • Acquire a CT scan for anatomical reference and attenuation correction.

    • Acquire a static or dynamic PET scan over the region of interest.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) over the tumor and other organs to quantify the tracer uptake, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Protocol 4: Ex Vivo Biodistribution Study

This protocol describes the procedure for conducting an ex vivo biodistribution study to determine the tracer uptake in various organs.

Materials:

  • Mice previously injected with the radiolabeled tracer

  • Anesthesia (e.g., isoflurane or CO₂)

  • Dissection tools

  • Gamma counter

  • Weighing scale

Procedure:

  • Euthanasia: At the desired time point after tracer injection, euthanize the mouse using an approved method.

  • Blood Collection: Collect a blood sample via cardiac puncture.

  • Organ Dissection: Carefully dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and brain).

  • Weighing: Weigh each collected organ and tissue sample.

  • Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.

  • Data Analysis: Calculate the tracer uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Underlying Biology and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the EpCAM signaling pathway, the general workflow for developing a PET tracer, and the logical relationship in comparing NODAGA and DOTA.

EpCAM_Signaling_Pathway EpCAM Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EpCAM EpCAM TACE TACE/ ADAM17 EpCAM->TACE Cleavage PS2 γ-Secretase (PS-2) EpCAM->PS2 Cleavage EpEX EpEX (Extracellular Domain) TACE->EpEX Releases EpICD EpICD (Intracellular Domain) PS2->EpICD Releases FHL2 FHL2 EpICD->FHL2 EpICD_complex EpICD-FHL2- β-catenin Complex EpICD->EpICD_complex Forms Complex beta_catenin_cyto β-catenin FHL2->beta_catenin_cyto FHL2->EpICD_complex Forms Complex beta_catenin_cyto->EpICD_complex Forms Complex Lef1 Lef-1/TCF EpICD_complex->Lef1 Binds to Target_Genes Target Gene Transcription (c-myc, cyclin D1) Lef1->Target_Genes Activates

Caption: Intramembrane proteolysis of EpCAM leads to nuclear signaling.

PET_Tracer_Development_Workflow PET Tracer Development and Evaluation Workflow Target Target Identification (e.g., EpCAM) Ligand Ligand Selection (e.g., mAb) Target->Ligand Chelator Chelator Conjugation (this compound or DOTA-NHS) Ligand->Chelator Radiolabeling Radiolabeling (⁶⁸Ga or ⁶⁴Cu) Chelator->Radiolabeling QC Quality Control (Radiochemical Purity) Radiolabeling->QC InVitro In Vitro Studies (Stability, Binding Affinity) QC->InVitro InVivo In Vivo Studies (PET/CT Imaging, Biodistribution) QC->InVivo Analysis Data Analysis and Comparison InVitro->Analysis InVivo->Analysis

Caption: A streamlined workflow for PET tracer development.

Chelator_Comparison_Logic Comparative Evaluation of NODAGA vs. DOTA Goal Optimal PET Tracer Performance N_Label Radiolabeling (Mild Conditions) N_Stable In Vivo Stability (High) N_Label->N_Stable N_Bio Biodistribution (Favorable) N_Stable->N_Bio N_Image Image Quality (High Contrast) N_Bio->N_Image N_Image->Goal D_Label Radiolabeling (Requires Heating) D_Stable In Vivo Stability (Good) D_Label->D_Stable D_Bio Biodistribution (Less Favorable) D_Stable->D_Bio D_Image Image Quality (Good Contrast) D_Bio->D_Image D_Image->Goal

Caption: A logical comparison of NODAGA and DOTA attributes.

Conclusion: Selecting the Right Tool for the Job

The choice between NODAGA and DOTA is not always straightforward and depends on the specific application, the targeting biomolecule, and the radioisotope being used.

  • For ⁶⁴Cu-based PET tracers, NODAGA appears to be the superior choice due to its ability to form more stable complexes, leading to improved in vivo biodistribution and potentially better image quality.[6][7]

  • For ⁶⁸Ga-based tracers, both chelators perform well, but NODAGA offers the advantage of milder labeling conditions, which can be crucial for preserving the integrity of sensitive targeting molecules.[1][2]

Ultimately, the experimental data presented in this guide underscores the importance of empirical evaluation. Researchers should carefully consider the trade-offs between radiolabeling convenience, in vivo stability, and the resulting biodistribution profile when selecting a chelator for their PET tracer development. This evidence-based approach will pave the way for the design of more effective and safer radiopharmaceuticals for a wide range of clinical applications.

References

A Comparative Analysis of NODAGA-NHS and DOTA-based Radiopharmaceuticals for Tumor Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted radionuclide therapy and diagnostic imaging is continually evolving, with the choice of chelator playing a pivotal role in the in vivo performance of radiopharmaceuticals. This guide provides an objective comparison of two prominent bifunctional chelators, 1,4,7-triazacyclononane-1,4-diacetic acid (NODAGA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), when conjugated to targeting molecules via an N-hydroxysuccinimide (NHS) ester. We will delve into their comparative tumor uptake, biodistribution, and the underlying experimental methodologies, supported by quantitative data and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Tumor and Organ Uptake

The following tables summarize the biodistribution data from preclinical studies comparing NODAGA- and DOTA-based radiopharmaceuticals targeting different cancer-associated markers. The data is presented as percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection.

Table 1: Comparison of 64Cu-labeled anti-EpCAM Immunoconjugates in a Prostate Cancer Model [1]

Organ64Cu-NODAGA-mAb7 (%ID/g)64Cu-DOTA-mAb7 (%ID/g)Time Point
Tumor13.24 ± 4.8613.44 ± 1.2124 hr
LiverLower than DOTA conjugateHigher than NODAGA conjugate24 hr
Normal ProstateSignificantly Lower than DOTA conjugateHigher than NODAGA conjugate24 hr
BloodHigher than DOTA conjugateLower than NODAGA conjugate24 hr

Table 2: Comparison of 68Ga-labeled RGD Dimers for Angiogenesis Imaging in a Melanoma Model [2]

Organ68Ga-NODAGA-(RGD)2 (%ID/g)68Ga-DOTA-(RGD)2 (%ID/g)Time Point
TumorMaximum uptake observedMaximum uptake observed45 min
KidneysMajor excretory organMajor excretory organ45 min

Table 3: Comparison of 68Ga-labeled RGD Peptides for αvβ3 Integrin Imaging [3]

Parameter68Ga-NODAGA-RGD68Ga-DOTA-RGDTime Point
Tumor Uptake (%ID/g)Lower than DOTA-RGDHigher than NODAGA-RGD60 min
Tumor-to-Blood Ratio11460 min
Organ UptakeLower in all organs investigatedHigher in all organs investigated60 min

Experimental Protocols

This section outlines the generalized methodologies employed in the preclinical evaluation of NODAGA- and DOTA-based radiopharmaceuticals.

Conjugation of Chelators to Targeting Molecules

The bifunctional chelators, NODAGA-NHS and DOTA-NHS esters, are conjugated to the targeting biomolecule (e.g., monoclonal antibody, peptide) through the formation of a stable amide bond with primary amine groups (e.g., lysine residues) on the biomolecule.

General Protocol:

  • The targeting molecule is dissolved in a suitable buffer, typically a borate or phosphate buffer at a pH of 8.0-9.0.

  • A molar excess of the this compound or DOTA-NHS ester, dissolved in a small volume of an organic solvent like DMSO, is added to the protein solution.

  • The reaction mixture is incubated for a specific duration, ranging from 1 to 24 hours, at either room temperature or 4°C.

  • Unreacted chelator is removed using size-exclusion chromatography (e.g., PD-10 column) or dialysis.

  • The final conjugate is characterized to determine the average number of chelators per biomolecule.

Radiolabeling with Gallium-68

Gallium-68 (68Ga) is a positron-emitting radionuclide conveniently obtained from a 68Ge/68Ga generator.

General Protocol:

  • The 68Ge/68Ga generator is eluted with 0.1 M HCl to obtain 68GaCl3.

  • The acidic 68GaCl3 eluate is buffered to a pH of 3.5-4.5 using a suitable buffer, such as sodium acetate or HEPES.

  • The buffered 68Ga is added to the NODAGA- or DOTA-conjugated biomolecule.

  • The reaction mixture is incubated. A key difference is that NODAGA-conjugates can often be labeled efficiently at room temperature, while DOTA-conjugates typically require heating (e.g., 95°C for 5-10 minutes).[2]

  • The radiochemical purity of the final product is determined using methods like radio-TLC or radio-HPLC.

In Vivo Biodistribution Studies

Animal models are utilized to assess the tumor-targeting efficacy and in vivo distribution of the radiopharmaceuticals.

General Protocol:

  • Tumor-bearing animal models are established, typically by subcutaneously inoculating human cancer cells into immunodeficient mice.

  • Once tumors reach a suitable size, the radiolabeled conjugate is administered, usually via intravenous injection.

  • At predefined time points post-injection (e.g., 1, 4, 24, 48 hours), animals are euthanized.

  • Tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are harvested, weighed, and the radioactivity is measured using a gamma counter.

  • The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the molecular targets of the compared radiopharmaceuticals.

EpCAM_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EpCAM EpCAM TACE TACE (ADAM17) EpCAM->TACE 1. Cleavage PS2 γ-Secretase (PSEN2) TACE->PS2 2. Cleavage EpICD EpICD PS2->EpICD Release FHL2 FHL2 EpICD->FHL2 Complex Formation beta_catenin_cyto β-catenin FHL2->beta_catenin_cyto EpICD_complex EpICD-FHL2- β-catenin Complex beta_catenin_cyto->EpICD_complex Translocation Lef1 Lef-1/TCF EpICD_complex->Lef1 Binding Target_Genes Target Genes (e.g., c-myc, cyclin D1) Lef1->Target_Genes Transcription Activation

Caption: EpCAM Signaling Pathway leading to gene transcription.

Integrin_Signaling cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RGD RGD Ligand Integrin Integrin αvβ3 RGD->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Cell_Pro Cell Proliferation, Survival, Migration Akt->Cell_Pro

Caption: Integrin αvβ3 Signaling via FAK Pathway.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling cluster_invivo In Vivo Evaluation Chelator This compound or DOTA-NHS Ester Conjugation Conjugation (Amide Bond Formation) Chelator->Conjugation Biomolecule Targeting Biomolecule (Antibody or Peptide) Biomolecule->Conjugation Purification1 Purification (Size-Exclusion Chromatography) Conjugation->Purification1 Radiolabeling Incubation (Room Temp for NODAGA, Heat for DOTA) Purification1->Radiolabeling Ga68 68GaCl3 from Generator Buffering Buffering (pH 3.5-4.5) Ga68->Buffering Buffering->Radiolabeling QC Quality Control (radio-TLC/HPLC) Radiolabeling->QC Injection Intravenous Injection QC->Injection Animal_Model Tumor-bearing Mouse Model Animal_Model->Injection Biodistribution Biodistribution Study (Organ Harvesting at Different Time Points) Injection->Biodistribution Data_Analysis Data Analysis (%ID/g Calculation) Biodistribution->Data_Analysis

Caption: Preclinical evaluation workflow.

References

Assessing the Immunoreactivity of Nodaga-NHS Labeled Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring that the biological activity of an antibody is preserved after labeling is paramount. This guide provides a comprehensive comparison of Nodaga-NHS labeled antibodies with other common labeling techniques, focusing on the critical aspect of immunoreactivity. Experimental data, detailed protocols, and visual workflows are presented to aid in the selection of the most appropriate labeling strategy for your research needs.

The conjugation of chelators or other labels to antibodies, a crucial step in the development of radioimmunoconjugates for imaging and therapy, can potentially alter their antigen-binding affinity and overall immunoreactivity. This compound (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid-N-hydroxysuccinimide ester) is a popular bifunctional chelator for radiolabeling antibodies with metallic radionuclides like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). This guide provides an objective assessment of the immunoreactivity of antibodies labeled with this compound compared to those labeled with the widely used chelator DOTA-NHS and through a non-chelator-based method, radioiodination.

Comparative Analysis of Immunoreactivity

The immunoreactive fraction, the percentage of the labeled antibody that can bind to its target antigen, is a key indicator of the quality of a radioimmunoconjugate. The following table summarizes experimental data comparing the immunoreactivity of antibodies labeled using different methods.

AntibodyTarget AntigenLabeling MethodRadionuclideImmunoreactive Fraction (%)Reference
TrastuzumabHER2This compound ⁶⁴Cu88 - 94[1]
TrastuzumabHER2DOTA-NHS⁶⁴Cu88 - 94[1]
OC125TAG-72Iodogen (Iodination)¹²⁵I82 ± 2[2]
OC125TAG-72Iodogen (Iodination)¹³¹I66 ± 5[2]

Experimental Workflows and Logical Relationships

Understanding the workflow for antibody labeling and subsequent immunoreactivity assessment is crucial for successful implementation in the laboratory.

cluster_labeling Antibody Labeling Workflow cluster_immunoreactivity Immunoreactivity Assessment Workflow Ab Purified Antibody LabeledAb Nodaga-Labeled Antibody Ab->LabeledAb Buffer Bicarbonate Buffer (pH 8.5-9.0) Buffer->LabeledAb Nodaga This compound Ester Nodaga->LabeledAb Purification Size-Exclusion Chromatography LabeledAb->Purification FinalProduct Purified Labeled Antibody Purification->FinalProduct RadiolabeledAb Radiolabeled Antibody FinalProduct->RadiolabeledAb Radiolabeling with e.g., ⁶⁸Ga Incubation Incubation RadiolabeledAb->Incubation Cells Antigen-Expressing Cells Cells->Incubation Separation Separation of Bound and Free Antibody Incubation->Separation Counting Radioactivity Counting Separation->Counting Analysis Data Analysis (e.g., Lindmo Plot) Counting->Analysis Result Immunoreactive Fraction (%) Analysis->Result

Caption: General workflow for antibody labeling with this compound and subsequent immunoreactivity assessment.

Key Experimental Protocols

Detailed methodologies are essential for reproducing experimental results and ensuring the quality of the labeled antibodies.

Protocol 1: this compound Antibody Conjugation

This protocol is a standard method for conjugating NHS esters to primary amines on an antibody.[3][4]

Materials:

  • Purified antibody (1-5 mg/mL in PBS, free of amine-containing stabilizers like BSA or glycine)

  • This compound ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody buffer to PBS, pH 7.4, and adjust the concentration to 1-5 mg/mL.

  • Reaction Buffer Adjustment: Add 1/10th volume of 1 M Sodium Bicarbonate to the antibody solution to raise the pH to 8.5-9.0.

  • This compound Solution Preparation: Dissolve the this compound ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the this compound solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted this compound by size-exclusion chromatography using a column pre-equilibrated with PBS, pH 7.4.

  • Characterization: Determine the antibody concentration and the degree of labeling (chelator-to-antibody ratio) using methods such as UV-Vis spectrophotometry and MALDI-TOF mass spectrometry.

Protocol 2: Radioiodination of Antibodies (Comparator Method)

This protocol describes a common method for radioiodinating antibodies using the Iodogen method.[2]

Materials:

  • Purified antibody

  • Iodogen-coated tubes

  • Radioisotope (e.g., ¹²⁵I or ¹³¹I)

  • Phosphate buffer (0.1 M, pH 7.2)

  • Sodium metabisulfite solution

  • Size-exclusion chromatography column

Procedure:

  • Reagent Preparation: Prepare all solutions and bring the Iodogen-coated tube to room temperature.

  • Reaction Initiation: Add the purified antibody solution to the Iodogen-coated tube.

  • Radioisotope Addition: Add the radioiodine solution to the tube and incubate for 5-15 minutes at room temperature.

  • Reaction Quenching: Stop the reaction by transferring the solution to a new tube containing sodium metabisulfite.

  • Purification: Separate the radioiodinated antibody from free radioiodine using a size-exclusion chromatography column.

  • Quality Control: Determine the radiochemical purity and specific activity of the labeled antibody.

Protocol 3: Immunoreactivity Assessment by Lindmo Assay

The Lindmo assay is a widely accepted method for determining the immunoreactive fraction of a radiolabeled antibody by extrapolating to infinite antigen excess.

Materials:

  • Radiolabeled antibody

  • Antigen-positive cells (target cells)

  • Antigen-negative cells (control cells)

  • Binding buffer (e.g., PBS with 1% BSA)

  • Microcentrifuge tubes

  • Gamma counter or other appropriate radiation detector

Procedure:

  • Cell Preparation: Harvest and wash the target and control cells. Resuspend the cells in binding buffer and prepare a series of dilutions with decreasing cell concentrations.

  • Assay Setup: In a series of microcentrifuge tubes, add a constant, small amount of the radiolabeled antibody.

  • Incubation: Add the varying concentrations of target cells to the tubes. Include tubes with a high concentration of control cells to determine non-specific binding. Incubate for a sufficient time to reach binding equilibrium (e.g., 1-2 hours) at 4°C to prevent internalization.

  • Separation: Centrifuge the tubes to pellet the cells. Carefully separate the supernatant (containing unbound antibody) from the cell pellet (containing bound antibody).

  • Radioactivity Measurement: Measure the radioactivity in both the supernatant and the cell pellet for each tube using a gamma counter.

  • Data Analysis:

    • Calculate the ratio of bound radioactivity to total radioactivity for each cell concentration.

    • Plot the reciprocal of the bound/total ratio versus the reciprocal of the cell concentration (Lindmo plot).

    • Perform a linear regression on the data points. The y-intercept of the regression line is equal to the reciprocal of the immunoreactive fraction.

Signaling Pathway Context: HER2 Signaling

Antibodies labeled with this compound are frequently used for imaging targets involved in critical signaling pathways. For instance, ⁶⁸Ga-Nodaga-Trastuzumab is used to image the Human Epidermal Growth Factor Receptor 2 (HER2). Understanding the targeted pathway is essential for interpreting imaging results and the functional consequences of antibody binding.

HER2_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K activates RAS RAS HER2->RAS activates HER3 HER3 Receptor HER3->HER2 dimerizes with Ligand Ligand (e.g., NRG1) Ligand->HER3 binds AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Trastuzumab Trastuzumab (e.g., ⁶⁸Ga-Nodaga labeled) Trastuzumab->HER2 inhibits dimerization and signaling

Caption: Simplified HER2 signaling pathway and the inhibitory action of Trastuzumab.

This guide provides a framework for assessing the immunoreactivity of this compound labeled antibodies. The choice of labeling method should be guided by the specific antibody, the intended application, and rigorous experimental validation of the final conjugate's biological activity.

References

A Comparative Guide to NODAGA-NHS and Other Chelators in Biodistribution Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and molecular imaging, the choice of a chelator for radiolabeling is a critical decision that significantly impacts the in vivo performance of a radiopharmaceutical. This guide provides an objective comparison of the biodistribution profiles of molecules conjugated with NODAGA-NHS (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid N-hydroxysuccinimide ester) against other commonly used chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid). The information presented is based on experimental data from preclinical studies.

Comparative Biodistribution Data

The following tables summarize the quantitative biodistribution data from comparative studies, showcasing the percentage of injected dose per gram of tissue (%ID/g) at various time points.

Table 1: Comparison of ⁶⁸Ga-labeled RGD Peptides

This table compares the biodistribution of ⁶⁸Ga-labeled c(RGDfK) peptides conjugated with NODAGA and DOTA in mice bearing αvβ3-positive human melanoma M21 tumors at 60 minutes post-injection.

Organ/Tissue⁶⁸Ga-NODAGA-RGD (%ID/g)⁶⁸Ga-DOTA-RGD (%ID/g)
Blood0.22 ± 0.050.81 ± 0.14
Liver0.38 ± 0.071.54 ± 0.29
Kidneys2.15 ± 0.414.89 ± 0.93
Spleen0.11 ± 0.020.29 ± 0.05
Muscle0.19 ± 0.040.35 ± 0.06
Tumor2.42 ± 0.433.28 ± 0.58
Tumor/Blood Ratio 11 4

Data sourced from a study on imaging αvβ3 integrin expression.[1]

Table 2: Comparison of ⁶⁴Cu-labeled Monoclonal Antibodies

This table presents the biodistribution of ⁶⁴Cu-labeled anti-EpCAM monoclonal antibody (mAb7) conjugated with NODAGA and DOTA in nude mice with PC3-DsRed xenograft tumors.

Organ/Tissue⁶⁴Cu-NODAGA-mAb7 (%ID/g) at 24h⁶⁴Cu-DOTA-mAb7 (%ID/g) at 24h
BloodHigher activity (quantitative data not specified)Lower activity
LiverLower accumulationHigher accumulation
Tumor13.24 ± 4.8613.44 ± 1.21
Normal ProstateSignificantly lowerHigher
Tumor/Prostate Ratio >2-fold higher Lower

This study highlights the improved in vivo stability and bioavailability of the ⁶⁴Cu-NODAGA conjugate.[2][3]

Table 3: Systematic Comparison of ⁶⁸Ga-labeled dimeric RGD Peptides

This study compares the biodistribution of ⁶⁸Ga-labeled E-[c(RGDfK)]2 peptides conjugated with NOTA-Bn, DOTA-Bn, and DTPA-Bn in C57BL/6 mice bearing melanoma tumors at 1 hour post-administration.

Organ/Tissue⁶⁸Ga-NOTA-Bn-(RGD)₂ (%ID/g)⁶⁸Ga-DOTA-Bn-(RGD)₂ (%ID/g)⁶⁸Ga-DTPA-Bn-(RGD)₂ (%ID/g)
Blood0.45 ± 0.120.78 ± 0.250.65 ± 0.15
Liver0.89 ± 0.213.59 ± 0.181.25 ± 0.32
Kidneys10.5 ± 2.515.8 ± 3.512.1 ± 2.8
Tumor2.78 ± 0.383.08 ± 1.13.36 ± 0.49
Tumor/Blood Ratio 6.18 3.95 5.17
Tumor/Liver Ratio 3.12 0.86 2.69

The study concluded that ⁶⁸Ga-NOTA-Bn-E-[c(RGDfk)]2 showed the best tumor/background ratio.[4]

Key Experimental Protocols

The methodologies outlined below are representative of the key experiments cited in the comparative biodistribution studies.

Radiolabeling of Peptides and Antibodies

Objective: To stably incorporate a radionuclide (e.g., ⁶⁸Ga, ⁶⁴Cu) into the chelator-conjugated targeting molecule.

General Procedure:

  • Preparation of Radionuclide: For ⁶⁸Ga, it is typically eluted from a ⁶⁸Ge/⁶⁸Ga generator using ultrapure HCl. ⁶⁴Cu is usually produced in a cyclotron and supplied as ⁶⁴CuCl₂.

  • Labeling Reaction:

    • NODAGA conjugates: Typically labeled at room temperature (25°C) for 5-10 minutes.[1][5] For some antibodies, labeling can be done at 25°C for 1 hour.[2]

    • DOTA conjugates: Generally require heating at higher temperatures (e.g., 90-95°C) for 5-30 minutes for peptides.[5][6] For antibodies, labeling is often performed at 40°C for 1 hour.[2]

    • DTPA conjugates: Labeling conditions can vary, but often require heating.[4]

  • Quality Control: The radiochemical purity of the final product is assessed using methods like radio-HPLC (High-Performance Liquid Chromatography) or radio-TLC (Thin-Layer Chromatography).

Animal Models and Biodistribution Studies

Objective: To determine the in vivo distribution and clearance of the radiolabeled compound.

General Procedure:

  • Animal Models: Studies often utilize immunodeficient mice (e.g., nude mice) bearing xenograft tumors that overexpress the target of interest (e.g., PC3-DsRed for EpCAM, M21 for αvβ3 integrin).[1][2]

  • Administration: A known amount of the radiolabeled conjugate is injected intravenously into the animals.[5]

  • Tissue Harvesting and Analysis: At predefined time points (e.g., 1, 4, 18, 24, 48 hours) post-injection, animals are euthanized.[2][5] Organs and tissues of interest (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor, etc.) are excised, weighed, and the radioactivity is measured using a gamma counter.

  • Data Calculation: The radioactivity in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

In Vitro and In Vivo Stability Studies

Objective: To assess the stability of the radiolabeled complex in biological environments.

General Procedure:

  • In Vitro Stability: The radiolabeled conjugate is incubated in solutions that challenge its stability, such as phosphate-buffered saline (PBS), human serum, or a solution of a competing chelator like EDTA.[1][4][7] The radiochemical purity is measured at different time points.

  • In Vivo Stability: The metabolic fate of the radiotracer is often assessed by analyzing urine or blood samples from the experimental animals using radio-HPLC to identify the parent compound and any potential radiolabeled metabolites.[4]

Visualizing the Workflow and Comparisons

The following diagrams, created using the DOT language, illustrate the experimental workflows and the key comparative aspects of the chelators.

Experimental_Workflow cluster_radiolabeling Radiolabeling cluster_biodistribution Biodistribution Study Chelator_Conjugate Peptide/Antibody + Chelator (NODAGA/DOTA/DTPA) Radiolabeling Labeling Reaction (Varying Temp & Time) Chelator_Conjugate->Radiolabeling Radionuclide Radionuclide (e.g., 68Ga, 64Cu) Radionuclide->Radiolabeling QC Quality Control (radio-HPLC/TLC) Radiolabeling->QC Injection Intravenous Injection QC->Injection Purified Radiotracer Animal_Model Tumor-Bearing Animal Model Animal_Model->Injection Tissue_Harvest Tissue Harvesting at Time Points Injection->Tissue_Harvest Gamma_Counting Gamma Counting Tissue_Harvest->Gamma_Counting Data_Analysis Data Analysis (%ID/g) Gamma_Counting->Data_Analysis Chelator_Comparison cluster_performance Comparative Performance NODAGA NODAGA + Room Temperature Labeling + Generally Lower Non-Target Uptake + Improved Tumor/Background Ratios + Good In Vivo Stability DOTA DOTA + Requires Heating + Higher Non-Target Uptake (Liver, Kidneys) + Lower Tumor/Background Ratios + Good In Vivo Stability DTPA DTPA + Variable Labeling Conditions + Can Show Metabolic Degradation + Intermediate Performance

References

comparative analysis of radiochemical yield with Nodaga-nhs and DOTA.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a bifunctional chelator is a critical step in the development of radiopharmaceuticals. This guide provides an objective comparison of two commonly used chelators, NODAGA-NHS and DOTA, with a focus on their radiochemical yield and the experimental conditions required for optimal performance. The information presented is supported by experimental data from peer-reviewed studies.

The selection of an appropriate chelator is paramount for the successful development of radiolabeled molecules, directly impacting the radiochemical yield, stability, and in vivo performance of the final product. This guide focuses on a comparative analysis of 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid (NODAGA) conjugated via an N-hydroxysuccinimide (NHS) ester and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data from comparative studies of this compound and DOTA, primarily focusing on radiolabeling with Copper-64 (⁶⁴Cu).

ChelatorMoleculeRadiometalReaction Temperature (°C)Reaction Time (min)Radiochemical Yield (%)Radiochemical Purity (%)Reference
This compound Trastuzumab⁶⁴CuRoom Temperature15~80>97[1]
DOTA-NHS Trastuzumab⁶⁴CuRoom Temperature15Full incorporation>97[1]
NODAGA-ADIBO Trastuzumab⁶⁴Cu2515>99Not Reported[2]
DOTA-ADIBO Trastuzumab⁶⁴Cu251556Not Reported[2]
DOTA-ADIBO Trastuzumab⁶⁴Cu376094Not Reported[2]
NODAGA-mAb7 mAb7⁶⁴Cu256059-71Not Reported[3]
DOTA-mAb7 mAb7⁶⁴Cu406059-71Not Reported[3]
NODAGA-Pamidronic Acid Pamidronic Acid⁶⁸Ga>6010-15~93-96Not Reported[4]

As the data indicates, NODAGA conjugates can achieve high radiochemical yields under milder conditions, often at room temperature, compared to DOTA which may require elevated temperatures to achieve similar efficiencies.[2][3] For instance, while full ⁶⁴Cu incorporation was achieved with DOTA-trastuzumab at room temperature after 15 minutes, NODAGA-trastuzumab reached approximately 80% incorporation under the same conditions.[1] However, another study showed that NODAGA-trastuzumab achieved over 99% radiochemical yield at 25°C in 15 minutes, whereas DOTA-trastuzumab only reached 56% under the same conditions and required heating to 37°C for 60 minutes to achieve a 94% yield.[2]

Experimental Protocols

Below are generalized methodologies for the conjugation and radiolabeling of antibodies with this compound and DOTA, based on protocols described in the cited literature.

Conjugation of Chelator to Antibody
  • Antibody Preparation: The antibody is typically prepared in a suitable buffer, such as borate buffer or phosphate-buffered saline (PBS), at a specific concentration (e.g., 10 mg/mL). The pH of the buffer is crucial and is often adjusted to a slightly alkaline value (pH 8-9.2) to facilitate the reaction with the NHS ester.[5]

  • Chelator-NHS Ester Solution: The this compound or DOTA-NHS ester is dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Conjugation Reaction: A molar excess of the chelator-NHS ester solution is added to the antibody solution. The reaction mixture is then incubated for a specific duration, which can range from 15 minutes to overnight, and at a controlled temperature (e.g., 4°C or room temperature).[2][5]

  • Purification: After incubation, the unreacted chelator and byproducts are removed from the immunoconjugate. This is commonly achieved using size-exclusion chromatography (e.g., PD-10 columns or SEC-HPLC).[2]

Radiolabeling of the Immunoconjugate
  • Radiometal Preparation: The desired radiometal (e.g., ⁶⁴CuCl₂ or ⁶⁸GaCl₃) is obtained in a suitable solution.

  • Labeling Reaction: The purified immunoconjugate is incubated with the radiometal in a buffer that maintains an optimal pH for complexation. For ⁶⁴Cu, a slightly acidic pH of around 5.5 is often used, typically in a sodium acetate or ammonium acetate buffer.[1] For ⁶⁸Ga, a pH range of 4 to 4.5 is optimal.[4]

  • Incubation: The reaction mixture is incubated at a specific temperature for a defined period. As noted in the data table, NODAGA conjugates can often be labeled efficiently at room temperature, while DOTA conjugates may require heating to temperatures between 40°C and 95°C to achieve high radiochemical yields.[3][6]

  • Quality Control: The radiochemical purity of the final radiolabeled antibody is determined using techniques such as instant thin-layer chromatography (iTLC) or radio-HPLC.[2]

Mandatory Visualization

To further clarify the experimental processes and the chemical differences between the two chelators, the following diagrams are provided.

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_radiolabeling Step 2: Radiolabeling antibody Antibody Solution (pH 8-9.2) reaction_mix Incubation (e.g., 4°C, overnight) antibody->reaction_mix chelator Chelator-NHS Ester (NODAGA or DOTA) chelator->reaction_mix purification Purification (Size-Exclusion Chromatography) reaction_mix->purification immunoconjugate Purified Immunoconjugate purification->immunoconjugate labeling_reaction Labeling Reaction (pH 4-5.5) immunoconjugate->labeling_reaction radiometal Radiometal (e.g., ⁶⁴CuCl₂, ⁶⁸GaCl₃) radiometal->labeling_reaction incubation Incubation (RT to 95°C) labeling_reaction->incubation qc Quality Control (iTLC, radio-HPLC) incubation->qc final_product Radiolabeled Antibody qc->final_product

Caption: A generalized experimental workflow for the conjugation and radiolabeling of antibodies.

chelator_structures cluster_nodaga This compound Structure cluster_dota DOTA-NHS Structure img_nodaga img_nodaga lbl_nodaga 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid-NHS ester img_dota img_dota lbl_dota 1,4,7,10-tetraazacyclododecane-1,4,7,10- tetraacetic acid-NHS ester

References

Safety Operating Guide

Proper Disposal of Nodaga-NHS: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Nodaga-NHS (NODA-GA-NHS ester), a bifunctional chelator commonly used in bioconjugation and radiolabeling research. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.

Summary of Safety and Handling

While the Material Safety Data Sheet (MSDS) for NODA-GA-NHS ester indicates no particular hazards associated with the compound, it is imperative to follow standard laboratory safety protocols.[1] This includes wearing appropriate personal protective equipment (PPE), avoiding contact with eyes and skin, and ensuring adequate ventilation.[1]

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection

Disposal Procedures for this compound

The following step-by-step guide outlines the recommended procedures for the disposal of this compound waste.

Step 1: Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid this compound waste, including unused powder, contaminated labware (e.g., weighing boats, spatulas), and PPE, in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure lid.

    • Label the container as "Hazardous Waste: this compound" and include the date of initial waste accumulation.

  • Liquid Waste:

    • For solutions containing this compound, collect the waste in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

    • Due to the moisture sensitivity of NHS esters, it is good practice to minimize the exposure of waste solutions to the atmosphere to prevent hydrolysis.

Step 2: Spill Management

In the event of a spill, follow these procedures:

  • Small Spills (Solid):

    • Gently sweep the spilled material into a suitable container for proper disposal.[1]

    • Alternatively, a wet cloth can be used to collect the material.[1]

    • Clean the spill area with soap and water.

    • Dispose of all cleaning materials as solid hazardous waste.

  • Small Spills (Liquid):

    • Absorb the spill with an inert absorbent material such as vermiculite, sand, or commercially available chemical spill pads.

    • Collect the absorbent material and place it in the designated solid hazardous waste container.

    • Clean the spill area with an appropriate solvent or detergent and water.

Step 3: Final Disposal
  • Storage:

    • Store the sealed hazardous waste containers in a designated and well-ventilated waste accumulation area, away from incompatible materials.

  • Collection:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Ensure all labeling and documentation requirements are met according to local, state, and federal regulations.

Experimental Protocols Referenced

The disposal procedures outlined above are based on standard laboratory safety practices and information derived from the Material Safety Data Sheet for NODA-GA-NHS ester.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Nodaga_NHS_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused powder, contaminated labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid spill Spill Occurs? collect_solid->spill collect_liquid->spill manage_spill Follow Spill Management Protocol spill->manage_spill Yes store Store Sealed Containers in Designated Waste Area spill->store No manage_spill->store contact_ehs Arrange for Collection by EHS or Licensed Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: A flowchart outlining the proper disposal procedures for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nodaga-nhs
Reactant of Route 2
Nodaga-nhs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.